molecular formula C12H24N2O4 B586167 Carisoprodol-d7 CAS No. 1218911-70-6

Carisoprodol-d7

カタログ番号: B586167
CAS番号: 1218911-70-6
分子量: 267.37 g/mol
InChIキー: OFZCIYFFPZCNJE-FJNYTKNASA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Carisoprodol-d7 is a deuterated internal standard critical for the precise quantification of carisoprodol and its metabolites using advanced mass spectrometry techniques. Its primary application is in isotope dilution methods for clinical toxicology, forensic analysis, and pain prescription monitoring, where it ensures analytical accuracy and reliability by compensating for variations during sample preparation and analysis . Carisoprodol is a skeletal muscle relaxant whose misuse potential is linked to its sedative and anxiolytic effects, as well as its metabolic conversion to meprobamate, a controlled substance with known abuse liability . The metabolism of carisoprodol is mediated by the liver enzyme CYP2C19, leading to inter-individual variability in its effects . Researchers utilize Carisoprodol-d7 to study the pharmacokinetics, metabolic pathways, and bioanalytical methods of carisoprodol, providing essential data for therapeutic drug monitoring and substance abuse screening programs .

特性

IUPAC Name

[2-(carbamoyloxymethyl)-3,3,4,4,5,5,5-heptadeuterio-2-methylpentyl] N-propan-2-ylcarbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24N2O4/c1-5-6-12(4,7-17-10(13)15)8-18-11(16)14-9(2)3/h9H,5-8H2,1-4H3,(H2,13,15)(H,14,16)/i1D3,5D2,6D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFZCIYFFPZCNJE-FJNYTKNASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C)(COC(=O)N)COC(=O)NC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C(C)(COC(=O)N)COC(=O)NC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901016922
Record name Carisoprodol-d7
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901016922
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1218911-70-6
Record name Carisoprodol-d7
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901016922
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

What is Carisoprodol-d7 and its primary use in research?

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Carisoprodol-d7 in Bioanalytical Research

Authored by: A Senior Application Scientist

Introduction: The Critical Role of Internal Standards in Quantitative Analysis

In the landscape of modern bioanalysis, particularly in pharmacokinetic and toxicological studies, the pursuit of accuracy and precision is paramount. The complexity of biological matrices such as plasma, urine, and tissue homogenates presents significant analytical challenges, including ion suppression or enhancement in mass spectrometry, and variability in sample preparation and extraction. To mitigate these variables, the use of a stable isotope-labeled internal standard (SIL-IS) is the gold standard. Carisoprodol-d7, a deuterated analog of the muscle relaxant Carisoprodol, exemplifies such an internal standard, playing a pivotal role in the precise quantification of its parent drug in complex biological samples.[1][2][3]

This guide provides an in-depth exploration of Carisoprodol-d7, its fundamental properties, and its primary application in research. We will delve into the rationale behind its use, detailed analytical methodologies, and the interpretation of the data it helps generate, offering a comprehensive resource for researchers, scientists, and drug development professionals.

Part 1: Understanding Carisoprodol and the Rationale for a Deuterated Analog

Carisoprodol: A Centrally Acting Muscle Relaxant

Carisoprodol is a prescription medication used for the short-term relief of discomfort associated with acute, painful musculoskeletal conditions.[4][5] It is a centrally acting skeletal muscle relaxant that does not directly relax skeletal muscles but is thought to work by interrupting neuronal communication in the spinal cord and the descending reticular formation of the brain.[6][7] Carisoprodol is metabolized in the liver, primarily by the cytochrome P450 enzyme CYP2C19, to its active metabolite, meprobamate, which possesses anxiolytic and sedative properties.[6][7][8]

The "Why": The Imperative for an Ideal Internal Standard

In quantitative bioanalysis using techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS), an internal standard is a compound added in a known quantity to samples, calibrators, and quality controls. Its purpose is to correct for the loss of analyte during sample processing and to compensate for variations in instrument response.[9]

An ideal internal standard should have physicochemical properties as close as possible to the analyte of interest. This is where Carisoprodol-d7 excels. By replacing seven hydrogen atoms with deuterium, a stable, non-radioactive isotope of hydrogen, Carisoprodol-d7 is chemically almost identical to Carisoprodol.[10][11] This near-identical chemical behavior ensures that it co-elutes with Carisoprodol during chromatographic separation and experiences similar ionization efficiency and matrix effects in the mass spectrometer.[2][3] However, its increased mass allows it to be distinguished from the unlabeled Carisoprodol by the mass spectrometer, enabling accurate quantification.[12]

Part 2: Carisoprodol-d7 in Practice: The Bioanalytical Workflow

The primary and most critical use of Carisoprodol-d7 in research is as an internal standard for the accurate quantification of Carisoprodol in biological matrices.[13][14][15] This is essential for pharmacokinetic studies, therapeutic drug monitoring, and forensic toxicology.[13][14]

A Step-by-Step Experimental Protocol for Plasma Sample Analysis

The following protocol outlines a typical workflow for the quantification of Carisoprodol in human plasma using Carisoprodol-d7 as an internal standard with LC-MS/MS.

1. Materials and Reagents
ReagentGrade
Carisoprodol Reference Standard≥98% purity
Carisoprodol-d7 Internal StandardIsotopic purity ≥98%
AcetonitrileLC-MS grade
MethanolLC-MS grade
Formic AcidLC-MS grade
WaterDeionized, 18 MΩ·cm
Human Plasma (with anticoagulant)Sourced from a reputable biobank
2. Sample Preparation: Protein Precipitation

Protein precipitation is a common, straightforward method for removing the bulk of proteins from plasma samples, which can interfere with analysis.[16]

  • Thaw : Bring all plasma samples, calibration standards, and quality control samples to room temperature.

  • Aliquot : Vortex and aliquot 100 µL of each sample into a clean microcentrifuge tube.

  • Spike with Internal Standard : Add 10 µL of a 1 µg/mL Carisoprodol-d7 working solution in methanol to each tube.

  • Precipitate : Add 300 µL of ice-cold acetonitrile to each tube.

  • Vortex : Vortex each tube vigorously for 30 seconds to ensure thorough mixing and protein precipitation.

  • Centrifuge : Centrifuge the tubes at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Transfer : Carefully transfer the supernatant to a new set of tubes or a 96-well plate for LC-MS/MS analysis.

3. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

The prepared samples are then injected into an LC-MS/MS system for separation and detection.

ParameterCondition
LC System High-Performance Liquid Chromatography (HPLC) or Ultra-High Performance Liquid Chromatography (UHPLC) system
Column C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Gradient Start at 5% B, ramp to 95% B over 3 minutes, hold for 1 minute, return to initial conditions and equilibrate for 1 minute.
Flow Rate 0.4 mL/min
Injection Volume 5 µL
MS System Triple quadrupole mass spectrometer
Ionization Mode Positive Electrospray Ionization (ESI+)
MRM Transitions Carisoprodol: m/z 261.2 → 176.1; Carisoprodol-d7: m/z 268.2 → 183.1

Note: Specific MRM transitions may need to be optimized based on the instrument used.

Visualization of the Analytical Workflow

Bioanalytical_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma Plasma Sample Spike Spike with Carisoprodol-d7 Plasma->Spike Precipitate Protein Precipitation Spike->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Inject Inject into LC-MS/MS Supernatant->Inject Transfer Separate Chromatographic Separation Inject->Separate Detect Mass Spectrometric Detection Separate->Detect Integrate Peak Integration Detect->Integrate Generate Data Ratio Calculate Peak Area Ratio (Carisoprodol / Carisoprodol-d7) Integrate->Ratio Quantify Quantify against Calibration Curve Ratio->Quantify

Caption: Bioanalytical workflow for Carisoprodol quantification.

Part 3: Data Interpretation and Validation

The Principle of Isotope Dilution Mass Spectrometry

The quantification relies on the principle of isotope dilution. Since Carisoprodol-d7 is added at a constant concentration to all samples, the ratio of the peak area of the analyte (Carisoprodol) to the peak area of the internal standard (Carisoprodol-d7) is directly proportional to the concentration of the analyte. This ratio is used to construct a calibration curve from which the concentration of Carisoprodol in unknown samples can be determined.

Method Validation: Ensuring Trustworthiness

For the data to be considered reliable, especially in regulated environments, the bioanalytical method must be thoroughly validated according to guidelines from bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[2] Key validation parameters include:

  • Selectivity and Specificity : The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.

  • Accuracy and Precision : The closeness of the measured values to the true value and the degree of scatter between a series of measurements, respectively.

  • Calibration Curve : Demonstrating a linear relationship between the analyte concentration and the instrument response over a defined range.

  • Matrix Effect : Assessing the influence of the biological matrix on the ionization of the analyte and internal standard.[2]

  • Stability : Evaluating the stability of the analyte in the biological matrix under various storage and processing conditions.

The use of a stable isotope-labeled internal standard like Carisoprodol-d7 is highly recommended by regulatory agencies as it significantly improves the robustness and reliability of the assay.[2][3]

Visualizing the Relationship

Rationale_Diagram cluster_compensation Compensation Principle Analyte Carisoprodol (Analyte) LCMS LC-MS/MS System Analyte->LCMS Variable Signal IS Carisoprodol-d7 (Internal Standard) IS->LCMS Consistent Signal Reference Matrix Biological Matrix (e.g., Plasma) Matrix->Analyte Matrix Effects (Ion Suppression/Enhancement) Matrix->IS Similar Matrix Effects Data Accurate Quantification LCMS->Data

Caption: Rationale for using Carisoprodol-d7 as an internal standard.

Conclusion: The Indispensable Role of Carisoprodol-d7 in Research

Carisoprodol-d7 is more than just a deuterated molecule; it is a critical tool that enables researchers to achieve the high level of accuracy and precision required in modern bioanalysis. Its primary use as an internal standard in LC-MS/MS-based assays for the quantification of Carisoprodol is fundamental to understanding the pharmacokinetics and toxicology of this widely used muscle relaxant. By providing a reliable reference point that compensates for the inherent variability of analytical procedures and complex biological matrices, Carisoprodol-d7 ensures the integrity and trustworthiness of the generated data, ultimately contributing to safer and more effective therapeutic strategies.

References

  • Mass spectrometric analysis of carisoprodol and meprobamate in rat brain microdialysates. Available at: [Link]

  • What is the mechanism of Carisoprodol? - Patsnap Synapse. Available at: [Link]

  • Quantitation of Carisoprodol and Meprobamate in Urine and Plasma Using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). PubMed. Available at: [Link]

  • Soma (Carisoprodol): Side Effects, Uses, Dosage, Interactions, Warnings. RxList. Available at: [Link]

  • Carisoprodol - Wikipedia. Available at: [Link]

  • Quantitation of Carisoprodol and Meprobamate in Urine and Plasma Using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Springer Nature Experiments. Available at: [Link]

  • Pharmacology of Carisoprodol (Soma); Mechanism of action, Pharmacokinetics, Uses, Effects - YouTube. Available at: [Link]

  • Mass spectrometric analysis of carisoprodol and meprobamate in rat brain microdialysates. ResearchGate. Available at: [Link]

  • Carisoprodol (Trade Name: Soma®). DEA Diversion Control Division. Available at: [Link]

  • Critical Review Report on Carisoprodol. World Health Organization (WHO). Available at: [Link]

  • Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? SciSpace. Available at: [Link]

  • The Value of Deuterated Internal Standards. KCAS Bio. Available at: [Link]

  • MATERIAL SAFETY DATA SHEETS. Cleanchem Laboratories. Available at: [Link]

  • Carisoprodol-D7. Lipomed. Available at: [Link]

  • Deuterated Standards for LC-MS Analysis. ResolveMass Laboratories Inc. Available at: [Link]

  • Analysis of Drugs from Biological Samples. International Journal of Innovative Science and Research Technology. Available at: [Link]

  • Quantitative Analysis of Carisoprodol and Meprobamate in Whole Blood Using Benzylcarbamate and Deuterated Meprobamate as Internal Standards. ResearchGate. Available at: [Link]

  • Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis - YouTube. Available at: [Link]

  • Analytical Method Development and Validation of Carisoprodol in Bulk Drug and Formulation by RP-HPLC Method. Journal of Chemical and Pharmaceutical Sciences. Available at: [Link]

  • Advancements in Sample Preparation Techniques for Quantitative Pharmaceutical Detection in Biological Samples. Oriental Journal of Chemistry. Available at: [Link]

  • Internal standards in regulated bioanalysis: putting in place a decision-making process during method development. PubMed. Available at: [Link]

  • Carisoprodol. PubMed. Available at: [Link]

  • Carisoprodol. StatPearls - NCBI Bookshelf. NIH. Available at: [Link]

  • Carisoprodol Single and Multiple Dose PK-PD. Part II: Pharmacodynamics Evaluation Method for Central Muscle Relaxants. Double-Blind Placebo-Controlled Clinical Trial in Healthy Volunteers. MDPI. Available at: [Link]

  • Pre-review report: Carisoprodol. World Health Organization (WHO). Available at: [Link]

Sources

Introduction: The Need for Precision in Pharmacokinetic Analysis

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to Carisoprodol-d7: Structure, Properties, and Application in Quantitative Analysis

Carisoprodol is a centrally acting skeletal muscle relaxant prescribed for the relief of acute, painful musculoskeletal conditions.[1][2] Its therapeutic effects are believed to stem from the interruption of neuronal communication within the spinal cord and reticular formation, leading to sedation and muscle relaxation.[3][4][5] Upon administration, carisoprodol is rapidly metabolized in the liver, primarily by the cytochrome P450 isozyme CYP2C19, to form an active metabolite, meprobamate, which also possesses anxiolytic and sedative properties.[4][6][7]

Given its rapid metabolism and the contribution of its active metabolite, accurately quantifying carisoprodol in biological matrices is paramount for pharmacokinetic studies, drug metabolism research, and forensic toxicology. Such analysis is complicated by sample matrix effects and variability in extraction and instrument response. The gold standard for overcoming these challenges is the use of a stable isotope-labeled internal standard through Isotope Dilution Mass Spectrometry (IDMS). Carisoprodol-d7, a deuterated analog of the parent drug, serves this critical role, ensuring the highest level of accuracy and precision in quantitative analysis.[8][9] This guide provides a comprehensive overview of the chemical structure, physical properties, and analytical application of Carisoprodol-d7 for research scientists and drug development professionals.

Part 1: Chemical Structure and Physicochemical Properties

Carisoprodol-d7 is structurally identical to carisoprodol, with the exception that seven hydrogen atoms on the propyl group have been replaced with deuterium atoms.[10][11] This isotopic substitution renders the molecule heavier, allowing it to be distinguished from the unlabeled analyte by mass spectrometry, yet it does not significantly alter its chemical or physical behavior during sample preparation and chromatographic separation.

The full chemical name for the most common variant is N-(1-methylethyl)-carbamic acid, 2-[[(aminocarbonyl)oxy]methyl]-2-methylpentyl-3,3,4,4,5,5,5-d7 ester.[10][11]

Data Presentation: Physical and Chemical Properties of Carisoprodol-d7

PropertyValueReferences
Chemical Formula C₁₂H₁₇D₇N₂O₄[8][10][11][12]
Molecular Weight 267.37 g/mol [8][12][13]
CAS Number 1218911-70-6 (propyl-d7)[10][11][12]
Appearance Crystalline solid[10]
Purity ≥99% deuterated forms (d₁-d₇)[10]
Solubility DMF: 20 mg/mLDMSO: 10 mg/mLEthanol: 20 mg/mL[10][14]
SMILES CC(C)NC(OCC(C)(C([2H])([2H])C([2H])([2H])C([2H])([2H])[2H])COC(N)=O)=O[10][11]
InChI Key OFZCIYFFPZCNJE-FJNYTKNASA-N[10][11]

Part 2: The Scientific Rationale for Isotope Dilution

Expertise & Experience: The Causality Behind Using Carisoprodol-d7

In quantitative mass spectrometry, an internal standard (IS) is added in a known, fixed amount to every sample, calibrator, and quality control. The concentration of the target analyte is determined by comparing its instrument response to that of the IS. The ideal IS behaves identically to the analyte in every step of the analytical process.

This is where the expertise in choosing an IS becomes critical. A simple structural analog might have different extraction efficiencies, chromatographic retention times, or ionization efficiencies, leading to inaccurate results. Carisoprodol-d7 is the preferred IS for carisoprodol because its physical and chemical properties are nearly identical to the unlabeled analyte.

  • Co-elution: It co-elutes with carisoprodol during liquid chromatography, meaning both compounds are exposed to the same matrix conditions as they enter the mass spectrometer.

  • Identical Chemical Behavior: It exhibits the same extraction recovery and susceptibility to ionization suppression or enhancement from the sample matrix.

  • Mass Differentiation: It is easily distinguished from carisoprodol by its higher mass-to-charge ratio (m/z).

By measuring the ratio of the analyte's peak area to the internal standard's peak area, any loss of analyte during sample preparation or fluctuations in instrument performance is corrected for, as the IS experiences the same variations. This principle of isotope dilution is the foundation of a robust and trustworthy bioanalytical method.[15][16][17]

Part 3: Experimental Protocol for Quantification via LC-MS/MS

This section outlines a typical workflow for the quantitative analysis of carisoprodol in a biological matrix (e.g., whole blood, oral fluid) using Carisoprodol-d7 as an internal standard.

Objective: To accurately determine the concentration of carisoprodol in biological samples.

Methodology: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Experimental Workflow Diagram

G cluster_prep Sample & Standard Preparation cluster_extract Solid-Phase Extraction (SPE) cluster_analysis Analysis cluster_data Data Processing Sample 1. Biological Sample (e.g., Plasma) Spike 2. Spike with Carisoprodol-d7 (IS) Sample->Spike Load 5. Load Sample Spike->Load Calibrators 3. Prepare Calibrators & QCs Calibrators->Load Condition 4. Condition SPE Column Condition->Load Wash 6. Wash Column Load->Wash Elute 7. Elute Analytes Wash->Elute Evaporate 8. Evaporate & Reconstitute Elute->Evaporate Inject 9. Inject into LC-MS/MS Evaporate->Inject Acquire 10. Data Acquisition (MRM) Inject->Acquire Integrate 11. Integrate Peak Areas Acquire->Integrate CalCurve 12. Generate Calibration Curve Integrate->CalCurve Calculate 13. Calculate Concentrations CalCurve->Calculate Report 14. Report Results Calculate->Report

Caption: LC-MS/MS workflow for carisoprodol quantification.

Detailed Step-by-Step Protocol:

  • Preparation of Standards and Internal Standard Solution

    • Prepare a stock solution of Carisoprodol and Carisoprodol-d7 in methanol.

    • Create a series of calibration standards by spiking blank biological matrix with known concentrations of Carisoprodol (e.g., 10 to 1000 ng/mL).

    • Prepare Quality Control (QC) samples at low, medium, and high concentrations in the same manner.

    • Prepare a working internal standard solution of Carisoprodol-d7 (e.g., 2,500 ng/mL).[17]

  • Sample Preparation (Solid-Phase Extraction)

    • To 100 µL of calibrator, QC, or unknown sample, add 20 µL of the Carisoprodol-d7 internal standard solution and buffer (e.g., 1 mL of 0.1M potassium phosphate buffer, pH 6.0).[17]

    • Vortex the samples.

    • Condition an SPE cartridge (e.g., cation exchange) with methanol followed by buffer.

    • Load the sample onto the SPE cartridge.

    • Wash the cartridge to remove interferences (e.g., with buffer and/or a weak organic solvent).

    • Elute the carisoprodol and Carisoprodol-d7 with an appropriate elution solvent (e.g., a methanol-based solvent).

    • Evaporate the eluate to dryness under a stream of nitrogen.

    • Reconstitute the residue in a small volume (e.g., 50 µL) of mobile phase for injection.[17]

  • LC-MS/MS Analysis

    • Liquid Chromatography (LC):

      • Column: C18 reverse-phase column (e.g., Zorbax Eclipse XDB-C18).[17]

      • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

      • Flow Rate: 0.4 mL/min.

      • Injection Volume: 5 µL.

    • Tandem Mass Spectrometry (MS/MS):

      • Ionization Mode: Electrospray Ionization, Positive (ESI+).[17]

      • Analysis Mode: Multiple Reaction Monitoring (MRM) or Selected Reaction Monitoring (SRM).

      • MRM Transitions:

        • Carisoprodol: Precursor ion m/z 261.2 → Product ion m/z 176.1 (for quantification).[17]

        • Carisoprodol-d7: Precursor ion m/z 268.2 → Product ion m/z 183.2 (for internal standard).[17]

  • Data Processing and Quantification

    • Integrate the chromatographic peaks for both the carisoprodol and Carisoprodol-d7 MRM transitions.

    • Calculate the peak area ratio (Carisoprodol Area / Carisoprodol-d7 Area) for each calibrator.

    • Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the calibrators. A linear regression with a weighting factor (e.g., 1/x) is typically used.

    • Determine the concentration of carisoprodol in the QC and unknown samples by interpolating their peak area ratios from the calibration curve.

Part 4: Trustworthiness Through Self-Validating Systems

A robust analytical method must be a self-validating system. This is achieved by embedding checks and balances throughout the protocol.

  • System Suitability: Before analysis, the LC-MS/MS system's performance is verified by injecting a standard solution to check for peak shape, retention time, and instrument sensitivity.

  • Calibration Curve: The linearity of the calibration curve must meet acceptance criteria (e.g., a coefficient of determination, r², > 0.995). Each back-calculated calibrator concentration should be within ±15% of its nominal value (±20% for the lowest point).

  • Quality Controls (QCs): The inclusion of QCs at multiple concentration levels in every analytical run is crucial. The calculated concentrations of these QCs must fall within a predefined range (e.g., ±15% of the nominal value) for the run to be accepted. This validates the accuracy and precision of the assay for that specific batch of samples.[15][16]

  • Internal Standard Response: The peak area of the Carisoprodol-d7 internal standard should be monitored across all samples in a run. Significant deviation in the IS response of a particular sample may indicate a problem with extraction or severe matrix effects, warranting further investigation.

By adhering to these principles, the protocol ensures that the reported concentrations are not just numbers, but reliable, reproducible, and defensible results, which is the cornerstone of scientific integrity.

References

  • Wikipedia. (n.d.). Carisoprodol. Wikipedia. [Link]

  • World Health Organization. (2023). Pre-review report: Carisoprodol. WHO. [Link]

  • DEA Diversion Control Division. (n.d.). Carisoprodol (Trade Name: Soma®). DEA. [Link]

  • Patsnap Synapse. (2024, July 17). What is the mechanism of Carisoprodol?. [Link]

  • Hegadoren, K. M., & Bourin, M. (2014). Factors affecting carisoprodol metabolism in pain patients using urinary excretion data. Journal of analytical toxicology, 38(1), 24–30. [Link]

  • RxList. (n.d.). Soma (Carisoprodol): Side Effects, Uses, Dosage, Interactions, Warnings. [Link]

  • Meda Pharmaceuticals Inc. (n.d.). SOMA® (carisoprodol) Tablets, USP. Accessdata.fda.gov. [Link]

  • Pharma Spirit. (2025, February 25). Pharmacology of Carisoprodol (Soma); Mechanism of action, Pharmacokinetics, Uses, Effects. YouTube. [Link]

  • Lipomed. (n.d.). Carisoprodol-D7. [Link]

  • Moore, C., et al. (2025, August 9). Quantitative Analysis of Carisoprodol and Meprobamate in Whole Blood Using Benzylcarbamate and Deuterated Meprobamate as Internal Standards. ResearchGate. [Link]

  • Martin, K. O. (2025, December 1). Qualitative Method Validation of Acid/Neutral Drugs Carisoprodol, Meprobamate, and Naproxen in Various Biological Matrices by LC-MS/MS. Marshall Digital Scholar. [Link]

  • World Health Organization. (2024). Critical Review Report on Carisoprodol. WHO. [Link]

  • Cerilliant. (n.d.). Carisoprodol-D7. [Link]

  • Coulter, C., & Taruc, M. (2010). Determination of Carisoprodol and Meprobamate in Oral Fluid. Journal of Analytical Toxicology, 34(8), 469–474. [Link]

  • Axios Research. (n.d.). Carisoprodol-d7. [Link]

  • Chennupati, M. N., et al. (2025, February 17). A review on analytical methods for the estimation of carisoprodol in bulk and its formulations. International Journal of Pharmacy and Analytical Research, 14(1), 95–102. [Link]

  • Kumar, A., et al. (2017, May 4). Synthesis and Characterization of Potential Impurity of Muscle Relaxant Drug Carisoprodol. ResearchGate. [Link]

  • Google Patents. (n.d.). CN102531965A - Synthesis method for carisoprodol.
  • González-Fuentes, J., et al. (2022). Carisoprodol Single and Multiple Dose PK-PD. Part II: Pharmacodynamics Evaluation Method for Central Muscle Relaxants. Double-Blind Placebo-Controlled Clinical Trial in Healthy Volunteers. Pharmaceuticals, 15(2), 245. [Link]

  • Ralph, R. J., et al. (2008). Double-blind, placebo-controlled trial of carisoprodol 250-mg tablets in the treatment of acute lower-back spasm. Current medical research and opinion, 24(9), 2687–2696. [Link]

  • Kékesi, O., et al. (2012). Mass spectrometric analysis of carisoprodol and meprobamate in rat brain microdialysates. Journal of mass spectrometry, 47(9), 1219–1226. [Link]

  • ClinicalTrials.gov. (2012, November 21). Study to Evaluate Two Formulations of Carisoprodol in Subjects With Musculoskeletal Spasm of the Lower Back. [Link]

  • Splendid Lab Pvt. Ltd. (n.d.). Carisoprodol-d7. [Link]

  • National Toxicology Program. (2000). TOX-56: Toxicity Studies of Carisoprodol (CASRN 78-44-4) Administered by Gavage to F344/N Rats and B6C3F1 Mice. [Link]

Sources

A-Technical-Guide-to-the-Synthesis-and-Isotopic-Labeling-of-Carisoprodol-d7

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The-Role-of-Isotopically-Labeled-Standards-in-Pharmacokinetic-Analysis

Carisoprodol is a centrally acting skeletal muscle relaxant used for the short-term relief of acute, painful musculoskeletal conditions.[1] Its therapeutic effects are attributed, in part, to its primary metabolite, meprobamate, which possesses anxiolytic and sedative properties.[2][3] Carisoprodol is metabolized in the liver, primarily by the cytochrome P450 enzyme CYP2C19.[2][4] Due to the polymorphic nature of this enzyme, the rate of metabolism can vary significantly among individuals, leading to inter-individual differences in drug exposure and response.[3][4]

To accurately quantify Carisoprodol and its metabolites in biological matrices—a critical aspect of pharmacokinetic and toxicokinetic studies—stable isotope-labeled internal standards are indispensable.[3][5] Carisoprodol-d7, a deuterated analog of Carisoprodol, serves as an ideal internal standard for mass spectrometry-based bioanalytical methods such as LC-MS.[3][5] Its chemical and physical properties are nearly identical to the unlabeled drug, ensuring similar behavior during sample preparation and chromatographic separation. However, its increased mass allows for clear differentiation by the mass spectrometer, enabling precise and accurate quantification of the analyte.[6] This guide provides a detailed technical overview of a robust synthetic route to Carisoprodol-d7, designed for researchers and professionals in drug development.

Retrosynthetic-Analysis-and-Synthetic-Strategy

The synthesis of Carisoprodol-d7 hinges on the strategic introduction of seven deuterium atoms onto the N-isopropyl group. A logical retrosynthetic approach involves the disconnection of the two carbamate functionalities. This leads back to the key intermediate, 2-methyl-2-propyl-1,3-propanediol, and the deuterated isopropylamine or a related synthon.

Our chosen forward synthesis mirrors this logic, beginning with the commercially available 2-methyl-2-propyl-1,3-propanediol. The synthesis proceeds in two key stages:

  • Selective N-isopropylation (deuterated) and carbamoylation: This involves the reaction of 2-methyl-2-propyl-1,3-propanediol with a deuterated isopropylating agent to form the intermediate, N-(isopropyl-d7)-2-methyl-2-propyl-3-hydroxypropyl carbamate.

  • Final carbamoylation: The remaining primary alcohol of the intermediate is then converted to a carbamate to yield the final product, Carisoprodol-d7.

This strategy is advantageous due to the availability of the starting diol and the well-established chemistry of carbamate formation. The critical step is the efficient and selective introduction of the deuterated isopropyl group.

Retrosynthesis Carisoprodol_d7 Carisoprodol-d7 Intermediate_1 N-(isopropyl-d7)-2-methyl-2-propyl-3-hydroxypropyl carbamate Carisoprodol_d7->Intermediate_1 Carbamoylation Starting_Materials 2-Methyl-2-propyl-1,3-propanediol + Isopropyl-d7 synthon + Carbamoylating agent Intermediate_1->Starting_Materials N-isopropylation (deuterated) & Carbamoylation

Caption: Retrosynthetic analysis of Carisoprodol-d7.

Experimental-Protocols

Part-1:-Synthesis-of-N-(isopropyl-d7)-2-methyl-2-propyl-3-hydroxypropyl-carbamate-(Intermediate-1)

This initial step involves the selective reaction of one of the hydroxyl groups of 2-methyl-2-propyl-1,3-propanediol to introduce the deuterated N-isopropyl carbamate moiety. A common and effective method is a two-step, one-pot procedure.

Step 1a: Formation of the Chloroformate

The synthesis begins by reacting 2-methyl-2-propyl-1,3-propanediol with phosgene or a phosgene equivalent (e.g., triphosgene) to selectively form the mono-chloroformate intermediate.[5] This reaction must be performed under anhydrous conditions and at low temperatures to minimize the formation of the bis-chloroformate and other side products. The use of a non-nucleophilic base, such as pyridine or triethylamine, is crucial to neutralize the HCl generated during the reaction.

Step 1b: Reaction with Isopropylamine-d7

The crude chloroformate is then reacted in situ with isopropylamine-d7. The amine acts as a nucleophile, displacing the chloride to form the desired carbamate intermediate. The reaction is typically carried out in an aprotic solvent like dichloromethane or toluene.

Detailed Protocol:

  • To a stirred solution of 2-methyl-2-propyl-1,3-propanediol (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C under an inert atmosphere (e.g., nitrogen or argon), slowly add a solution of triphosgene (0.35 eq) in anhydrous DCM.

  • Add pyridine (1.1 eq) dropwise, maintaining the temperature below 5 °C.

  • Stir the reaction mixture at 0-5 °C for 2-3 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • In a separate flask, prepare a solution of isopropylamine-d7 (1.1 eq) in anhydrous DCM.

  • Slowly add the isopropylamine-d7 solution to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Upon completion, quench the reaction with water and separate the organic layer.

  • Wash the organic layer sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford N-(isopropyl-d7)-2-methyl-2-propyl-3-hydroxypropyl carbamate as a colorless oil or white solid.

Part-2:-Synthesis-of-Carisoprodol-d7

The final step is the carbamoylation of the remaining primary hydroxyl group of the intermediate. A well-established method for this transformation is the reaction with sodium cyanate in the presence of an acid, such as trifluoroacetic acid (TFA) or methanesulfonic acid.[7][8] This method is generally high-yielding and avoids the use of hazardous reagents like phosgene.

Detailed Protocol:

  • Dissolve N-(isopropyl-d7)-2-methyl-2-propyl-3-hydroxypropyl carbamate (1.0 eq) in a suitable anhydrous solvent, such as DCM or tetrahydrofuran (THF).

  • Add sodium cyanate (1.5 eq) to the solution.

  • Cool the mixture to 0 °C and slowly add trifluoroacetic acid (2.0 eq) dropwise.

  • Stir the reaction at room temperature for 4-6 hours, monitoring by TLC until the starting material is consumed.

  • Carefully quench the reaction by the slow addition of saturated sodium bicarbonate solution until effervescence ceases.

  • Extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield Carisoprodol-d7 as a white crystalline solid.[5]

Synthesis_Workflow MPPD 2-Methyl-2-propyl-1,3-propanediol Chloroformate Mono-chloroformate intermediate MPPD->Chloroformate Triphosgene, Pyridine Intermediate N-(isopropyl-d7)-2-methyl-2-propyl-3-hydroxypropyl carbamate Chloroformate->Intermediate Isopropylamine-d7 Carisoprodol_d7 Carisoprodol-d7 Intermediate->Carisoprodol_d7 NaOCN, TFA

Sources

An In-Depth Technical Guide on the Core Mechanism of Carisoprodol-d7 as an Internal Standard

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive exploration of the principles and applications of Carisoprodol-d7 as an internal standard in quantitative analysis, particularly within the realm of liquid chromatography-mass spectrometry (LC-MS). Designed for researchers, scientists, and drug development professionals, this document delves into the fundamental mechanism of isotope dilution mass spectrometry, the rationale behind experimental choices, and practical methodologies for robust bioanalytical assays.

Introduction: The Imperative for Precision in Bioanalysis

In the landscape of pharmaceutical and biomedical research, the accurate quantification of analytes in complex biological matrices is paramount. Mass spectrometry, lauded for its sensitivity and specificity, is a cornerstone of modern bioanalysis.[1] However, the journey from sample collection to final concentration value is fraught with potential variabilities.[1] Factors such as sample loss during extraction, matrix effects, and fluctuations in instrument response can significantly impact data integrity.[2] To surmount these challenges, the use of a stable isotope-labeled internal standard (SIL-IS) has become the gold standard.[1][3] This guide focuses on a specific and widely used SIL-IS, Carisoprodol-d7, to illuminate the core principles that ensure the reliability and reproducibility of quantitative data.

The Analyte: Understanding Carisoprodol

Carisoprodol is a centrally acting skeletal muscle relaxant used for the short-term relief of acute, painful musculoskeletal conditions.[4][5] Its mechanism of action is not fully elucidated but is believed to involve the interruption of neuronal communication within the spinal cord and reticular formation of the brain, leading to sedation and muscle relaxation.[6][7] Carisoprodol is extensively metabolized in the liver, primarily by the cytochrome P450 enzyme CYP2C19, to its active metabolite, meprobamate, which also possesses sedative and anxiolytic properties.[6][8][9] Given its therapeutic use and potential for abuse, the accurate measurement of Carisoprodol in biological samples is crucial in clinical and forensic toxicology.[4][10]

The Standard: Introducing Carisoprodol-d7

Carisoprodol-d7 is a deuterated analog of Carisoprodol, meaning one or more of its hydrogen atoms have been replaced with deuterium, a stable isotope of hydrogen.[2][11] This subtle yet critical modification increases the molecular weight of the compound without significantly altering its chemical properties.[2] Carisoprodol-d7 is intended for use as an internal standard for the quantification of Carisoprodol by gas chromatography- or liquid chromatography-mass spectrometry (GC-MS or LC-MS).[11]

The Core Mechanism: Isotope Dilution Mass Spectrometry (IDMS)

The efficacy of Carisoprodol-d7 as an internal standard is rooted in the principle of Isotope Dilution Mass Spectrometry (IDMS).[3][] IDMS is a powerful analytical technique that relies on the addition of a known quantity of an isotopically enriched form of the analyte (the internal standard) to the sample at the earliest possible stage of the analytical workflow.[13][14][15]

The foundational premise of IDMS is that the stable isotope-labeled internal standard is chemically and physically identical to the native analyte.[1] Consequently, both compounds will behave virtually identically during every step of the analytical process, including:

  • Sample Preparation: Any loss of the analyte during extraction, cleanup, or concentration steps will be mirrored by a proportional loss of the internal standard.[1]

  • Chromatographic Separation: The analyte and its deuterated counterpart will co-elute, or elute at very nearly the same retention time, in a chromatographic system.[16]

  • Ionization: Both compounds will experience the same degree of ionization efficiency or suppression in the mass spectrometer's ion source.[17]

The mass spectrometer can readily differentiate between the analyte (Carisoprodol) and the internal standard (Carisoprodol-d7) based on their different mass-to-charge (m/z) ratios.[3] Quantification is then based on the ratio of the instrument's response for the analyte to that of the internal standard.[18] This ratio remains constant even if absolute signal intensities fluctuate due to the aforementioned sources of variability.

Caption: Isotope Dilution Mass Spectrometry Workflow.

Causality Behind Experimental Choices: A Self-Validating System

The selection and implementation of Carisoprodol-d7 as an internal standard are guided by principles that create a self-validating analytical system.

Why Deuterium?

Deuterium is the most common stable isotope used for labeling internal standards due to the abundance of hydrogen in organic molecules and the relative ease and lower cost of synthesis compared to 13C or 15N labeling.[16][19] The mass difference introduced by deuterium is sufficient to distinguish the internal standard from the natural isotopic distribution of the analyte.[16]

The Importance of Co-elution

The ideal internal standard co-elutes with the analyte.[16] This ensures that both compounds experience the same matrix effects and ionization suppression/enhancement at the same point in time as they enter the mass spectrometer.

CoElution cluster_0 Chromatographic Elution Profile cluster_1 Co-eluting Peaks Time (min) Time (min) Intensity Intensity A B A->B Carisoprodol C D C->D Carisoprodol-d7

Caption: Ideal co-elution of analyte and internal standard.

Purity and Isotopic Enrichment

For reliable results, deuterated internal standards must possess high chemical purity (>99%) and high isotopic enrichment (≥98%).[2] High chemical purity ensures that the standard does not introduce interfering substances, while high isotopic enrichment minimizes the contribution of the unlabeled analyte in the internal standard solution.

Experimental Protocol: A Validated Bioanalytical Method

The following is a generalized, step-by-step methodology for the quantification of Carisoprodol in human plasma using Carisoprodol-d7 as an internal standard, adhering to FDA guidelines for bioanalytical method validation.[20][21]

Reagents and Materials
  • Carisoprodol reference standard

  • Carisoprodol-d7 internal standard

  • Control human plasma

  • HPLC-grade methanol, acetonitrile, and water

  • Formic acid

Preparation of Stock and Working Solutions
  • Primary Stock Solutions: Prepare individual stock solutions of Carisoprodol and Carisoprodol-d7 in methanol at a concentration of 1 mg/mL.

  • Working Standard Solutions: Prepare a series of working standard solutions of Carisoprodol by serially diluting the primary stock solution with 50:50 (v/v) methanol:water.

  • Internal Standard Working Solution: Prepare a working solution of Carisoprodol-d7 at an appropriate concentration (e.g., 100 ng/mL) in 50:50 (v/v) methanol:water.

Preparation of Calibration Curve Standards and Quality Control Samples
  • Calibration Standards: Spike control human plasma with the Carisoprodol working standard solutions to achieve a calibration curve ranging from the lower limit of quantification (LLOQ) to the upper limit of quantification (ULOQ).

  • Quality Control (QC) Samples: Prepare QC samples at a minimum of three concentration levels (low, medium, and high) by spiking control human plasma with the Carisoprodol working standard solutions.

Sample Extraction (Protein Precipitation)
  • Pipette 100 µL of plasma sample (unknown, calibration standard, or QC) into a microcentrifuge tube.

  • Add 20 µL of the Carisoprodol-d7 internal standard working solution.

  • Add 300 µL of acetonitrile to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 10,000 x g for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in 100 µL of mobile phase.

LC-MS/MS Conditions
  • LC System: A suitable UHPLC system.

  • Column: A C18 reversed-phase column.

  • Mobile Phase: A gradient of mobile phase A (e.g., 0.1% formic acid in water) and mobile phase B (e.g., 0.1% formic acid in acetonitrile).

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray ionization (ESI) in positive mode.

  • Multiple Reaction Monitoring (MRM) Transitions: Monitor specific precursor-to-product ion transitions for both Carisoprodol and Carisoprodol-d7.

CompoundPrecursor Ion (m/z)Product Ion (m/z)
Carisoprodol[Example Value][Example Value]
Carisoprodol-d7[Example Value + 7][Example Value]

Note: Specific m/z values would be determined during method development.

Method Validation

The bioanalytical method must be validated according to regulatory guidelines, assessing parameters such as:[22][23]

  • Selectivity and Specificity

  • Accuracy and Precision

  • Calibration Curve and Linearity

  • Recovery

  • Matrix Effect

  • Stability (freeze-thaw, bench-top, long-term)

Conclusion

Carisoprodol-d7 serves as an exemplary internal standard, embodying the principles of isotope dilution mass spectrometry to ensure the highest degree of accuracy and precision in the quantitative analysis of Carisoprodol. Its near-identical chemical and physical properties to the native analyte allow it to effectively compensate for a wide range of analytical variabilities. By understanding the core mechanism of its action and adhering to rigorous, validated experimental protocols, researchers and scientists can generate reliable and defensible bioanalytical data, a cornerstone of modern drug development and toxicological analysis.

References

  • ResolveMass Laboratories Inc. (2025). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis.
  • Patsnap Synapse. (2024).
  • A Review: Use of Deuterated Internal Standards in Mass Spectrometry Techniques. (n.d.).
  • AptoChem. (n.d.).
  • RxList. (2023). Soma (Carisoprodol): Side Effects, Uses, Dosage, Interactions, Warnings.
  • Wikipedia. (2024). Carisoprodol.
  • Pharmacology of Carisoprodol (Soma); Mechanism of action, Pharmacokinetics, Uses, Effects. (2025). YouTube.
  • BenchChem. (n.d.).
  • Creative Proteomics. (n.d.). Isotope Dilution Mass Spectrometry (IDMS).
  • BenchChem. (n.d.). A Technical Guide to Deuterated Internal Standards in Mass Spectrometry.
  • U.S. Department of Energy Office of Scientific and Technical Information. (2017). Guideline on Isotope Dilution Mass Spectrometry.
  • Britannica. (2025). Isotope dilution.
  • DEA Diversion Control Division. (n.d.). Carisoprodol (Trade Name: Soma®).
  • U.S. Food and Drug Administration. (2018).
  • Wikipedia. (2024). Isotope dilution.
  • U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry.
  • Journal of Analytical Atomic Spectrometry. (2024). An isotope dilution mass spectrometry overview: tips and applications for the measurement of radionuclides.
  • ResearchGate. (2021).
  • U.S. Food and Drug Administration. (n.d.).
  • U.S. Food and Drug Administration. (2001).
  • World Health Organization. (2024). Critical Review Report on Carisoprodol.
  • Martin, K. O. (2025). Qualitative Method Validation of Acid/Neutral Drugs Carisoprodol, Mepr.
  • Cayman Chemical. (n.d.). Carisoprodol-d7 (propyl-d7) (CRM).
  • PubMed. (2005).
  • PubMed Central. (2020).
  • World Health Organization. (2023). Pre-review report: Carisoprodol.
  • PubMed. (2023).
  • ResearchGate. (2025).
  • National Center for Biotechnology Information. (2024).
  • ResearchGate. (2025).
  • University of California, Santa Barbara. (2018). Applications of Deuterium-Labelled Compounds in Total Synthesis and Drug Development.
  • PubMed. (2007).

Sources

A Technical Guide to Carisoprodol-d7 Certified Reference Material: Ensuring Analytical Accuracy in Therapeutic Drug Monitoring and Forensic Toxicology

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Imperative for Carisoprodol and the Role of Isotopic Labeling

Carisoprodol, a centrally acting skeletal muscle relaxant marketed under trade names such as Soma®, is widely prescribed for the management of acute, painful musculoskeletal conditions.[1] Its therapeutic action is, in part, mediated by its principal metabolite, meprobamate, which also exhibits sedative and anxiolytic properties.[2][3] The dual-action profile and potential for abuse have necessitated the development of robust and reliable analytical methods for the accurate quantification of Carisoprodol and meprobamate in biological matrices.[4] This is critical not only for therapeutic drug monitoring to optimize patient outcomes but also for forensic toxicology and clinical testing to investigate potential misuse or overdose scenarios.[5][6]

In modern bioanalytical chemistry, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS), the use of a stable isotope-labeled internal standard is the gold standard for achieving the highest levels of accuracy and precision.[7][8] A deuterated analog, such as Carisoprodol-d7, serves as an ideal internal standard. It is chemically identical to the analyte of interest, Carisoprodol, but has a different mass due to the incorporation of deuterium atoms.[9] This mass difference allows the mass spectrometer to distinguish between the analyte and the internal standard, while their identical physicochemical properties ensure they behave similarly during sample preparation, chromatography, and ionization.[10] This co-elution and co-ionization effectively compensates for variations in sample extraction, matrix effects, and instrument response, leading to highly reliable quantification.[11][12]

This technical guide provides an in-depth overview of the commercially available Carisoprodol-d7 certified reference material (CRM), its critical role in analytical method validation, and a detailed protocol for its application in a typical LC-MS/MS workflow.

Carisoprodol-d7 Certified Reference Material: Commercial Availability and Specifications

Carisoprodol-d7 is commercially available as a certified reference material from several reputable suppliers, ensuring its quality and traceability for use in regulated environments. These CRMs are produced under stringent quality management systems, such as ISO 17034, which governs the competence of reference material producers.[13][14][15]

Supplier Product Name CAS Number Formulation Concentration Certification
Cerilliant (MilliporeSigma) Carisoprodol-D7 solution1218911-16-01 mL ampule in methanol100 µg/mL or 1.0 mg/mLCertified Reference Material
Cayman Chemical Carisoprodol-d7 (propyl-d7) (CRM)1218911-70-6Solution in methanol100 µg/mLCertified Reference Material (ISO/IEC 17025, ISO 17034)
LGC Standards Carisoprodol-D7 (1.0 mg/mL) in MethanolNot specifiedMethanol solution1.0 mg/mLISO 17034
Lipomed Carisoprodol-D71218911-16-0Bulk powder or solutionVariesCertified Reference Material (CRM)
Axios Research Carisoprodol-d7Not specifiedNot specifiedNot specifiedReference Standard

Table 1: Commercial Availability of Carisoprodol-d7 Certified Reference Material.[5][9][16][17][18]

The certificate of analysis accompanying each CRM provides crucial information, including the certified concentration, uncertainty of the measurement, and a statement of metrological traceability.[13] This documentation is essential for laboratories seeking accreditation under standards like ISO/IEC 17025.[14]

The Rationale for Deuterium Labeling: A Deeper Dive

The choice of a stable isotope-labeled internal standard, such as Carisoprodol-d7, is a deliberate one, rooted in the fundamentals of mass spectrometry and chromatography. The seven deuterium atoms in Carisoprodol-d7 increase its mass-to-charge ratio (m/z) without significantly altering its chemical properties.[9] This is paramount for several reasons:

  • Co-elution in Chromatography: Carisoprodol and Carisoprodol-d7 will have nearly identical retention times in a chromatographic system. This co-elution ensures that both compounds experience the same matrix effects at the same time, allowing for accurate correction.[7]

  • Similar Ionization Efficiency: In the mass spectrometer's ion source, both the analyte and the internal standard will ionize with very similar efficiencies. This minimizes variability in the analytical signal due to fluctuations in the ionization process.[8]

  • Correction for Sample Loss: Any loss of analyte during the sample preparation steps (e.g., liquid-liquid extraction or solid-phase extraction) will be mirrored by a proportional loss of the internal standard. The ratio of the analyte to the internal standard will therefore remain constant, leading to an accurate final concentration measurement.[10]

G cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Biological_Matrix Biological Matrix (Plasma, Urine, etc.) Spiking Spike with Carisoprodol-d7 IS Biological_Matrix->Spiking Analyte + IS Extraction Extraction (LLE or SPE) Spiking->Extraction Evaporation_Reconstitution Evaporation & Reconstitution Extraction->Evaporation_Reconstitution LC_Separation LC Separation (Co-elution) Evaporation_Reconstitution->LC_Separation MS_Detection MS/MS Detection (Different m/z) LC_Separation->MS_Detection Quantification Quantification (Analyte/IS Ratio) MS_Detection->Quantification Final_Concentration Final_Concentration Quantification->Final_Concentration Accurate Result

Caption: Workflow for Bioanalytical Quantification using Carisoprodol-d7.

Experimental Protocol: Quantitative Analysis of Carisoprodol in Human Plasma by LC-MS/MS

This section provides a detailed, step-by-step methodology for the quantification of Carisoprodol in human plasma using Carisoprodol-d7 as an internal standard. This protocol is intended as a template and should be fully validated according to regulatory guidelines such as those from the European Medicines Agency (EMA) or the U.S. Food and Drug Administration (FDA).[11][12]

Materials and Reagents
  • Carisoprodol Certified Reference Material

  • Carisoprodol-d7 Certified Reference Material Solution (e.g., 100 µg/mL in methanol)

  • Human plasma (drug-free)

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Water (LC-MS grade)

  • Solid-phase extraction (SPE) cartridges (e.g., mixed-mode cation exchange)

Preparation of Stock and Working Solutions
  • Carisoprodol Stock Solution (1 mg/mL): Accurately weigh and dissolve the Carisoprodol CRM in methanol.

  • Carisoprodol Working Solutions: Prepare a series of working solutions by serially diluting the stock solution with 50:50 methanol:water to create calibration standards and quality control (QC) samples.

  • Internal Standard Working Solution (100 ng/mL): Dilute the Carisoprodol-d7 CRM solution with methanol to a final concentration of 100 ng/mL.

Sample Preparation (Solid-Phase Extraction)
  • To 100 µL of plasma sample (calibrator, QC, or unknown), add 20 µL of the Carisoprodol-d7 internal standard working solution (100 ng/mL).

  • Add 200 µL of 0.1% formic acid in water and vortex.

  • Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Load the sample onto the SPE cartridge.

  • Wash the cartridge with 1 mL of water, followed by 1 mL of 20% methanol in water.

  • Elute the analytes with 1 mL of 5% formic acid in methanol.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

LC-MS/MS Conditions
  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A suitable reversed-phase column (e.g., C18, 50 x 2.1 mm, 1.8 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A suitable gradient to ensure separation of Carisoprodol from other matrix components.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • MS System: A triple quadrupole mass spectrometer.

  • Ionization Mode: Positive electrospray ionization (ESI+).

  • MRM Transitions:

    • Carisoprodol: 261.2 > 176.1 (quantifier), 261.2 > 158.1 (qualifier)[19]

    • Carisoprodol-d7: 268.2 > 183.2 (quantifier)[19]

Method Validation

The analytical method must be validated for:

  • Selectivity and Specificity: Absence of interfering peaks at the retention times of the analytes and internal standard in blank matrix samples.

  • Linearity and Range: The calibration curve should demonstrate a linear response over a defined concentration range.

  • Accuracy and Precision: The intra- and inter-day accuracy and precision should be within acceptable limits (typically ±15% for QC samples and ±20% for the lower limit of quantification).

  • Matrix Effect: Assessment of the ion suppression or enhancement caused by the biological matrix.

  • Recovery: The efficiency of the extraction process.

  • Stability: The stability of the analytes in the biological matrix under various storage and processing conditions.[11]

G cluster_validation Bioanalytical Method Validation Selectivity Selectivity Linearity Linearity & Range Accuracy Accuracy & Precision Matrix_Effect Matrix Effect Recovery Recovery Stability Stability Validation_Core Core Validation Parameters

Caption: Key Parameters for Bioanalytical Method Validation.

Conclusion

The commercial availability of Carisoprodol-d7 as a certified reference material is a cornerstone for any laboratory conducting quantitative analysis of this muscle relaxant. Its use as an internal standard in LC-MS/MS methods is not merely a recommendation but a fundamental requirement for achieving the highest level of data integrity. By compensating for the inherent variabilities of the analytical process, Carisoprodol-d7 ensures that researchers, clinicians, and forensic toxicologists can have the utmost confidence in their results. The adoption of methodologies incorporating such high-quality reference materials is a testament to a laboratory's commitment to scientific rigor and excellence.

References

  • Hocker, J. D., & Vortherms, T. A. (2016). Pharmacokinetic modeling of carisoprodol and meprobamate disposition in adults. Human & Experimental Toxicology, 36(8), 846–853. [Link][2][3][4]

  • Bramness, J. G., Fauske, L., & Olsen, H. (2010). Carisoprodol and meprobamate mean plasma concentrations after single carisoprodol 350 mg doses. European Journal of Clinical Pharmacology, 66(7), 747–748. [Link][1]

  • Reeves, R. R., Burke, R. S., & Kose, S. (2012). Carisoprodol: Update on abuse potential and legal status. Southern medical journal, 105(11), 619–623. [Link]

  • Stokvis, E., Rosing, H., & Beijnen, J. H. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. Rapid communications in mass spectrometry : RCM, 19(3), 401–407. [Link][7][8]

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. [Link][11]

  • Calvo, A., González-Hidalgo, M., Terleira, A., Fernández, N., & Portolés, A. (2022). Carisoprodol Single and Multiple Dose PK–PD. Part II: Pharmacodynamics Evaluation Method for Central Muscle Relaxants. Double-Blind Placebo-Controlled Clinical Trial in Healthy Volunteers. Journal of Clinical Medicine, 11(5), 1279. [Link][20]

  • Lipomed. Carisoprodol-D7. [Link][16]

  • Wang, G., Hsieh, Y., & Korfmacher, W. A. (2005). A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis. Analytical and bioanalytical chemistry, 383(5), 841–848. [Link][10]

  • European Medicines Agency. (2022). ICH guideline M10 on bioanalytical method validation and study sample analysis. [Link][12]

  • Moore, C., Coulter, C., & Rana, S. (2011). Determination of Carisoprodol and Meprobamate in Oral Fluid. Journal of analytical toxicology, 35(7), 492–496. [Link][19]

  • Axios Research. Carisoprodol-d7. [Link][18]

  • Martin, K. O. (2023). Qualitative Method Validation of Acid/Neutral Drugs Carisoprodol, Meprobamate, and Naproxen in Various Biological Matrices by Liquid Chromatography Tandem Mass Spectrometry. Marshall University. [Link][21]

  • Prokai, L., Stevens, S. M., Jr, & Zharikova, A. D. (2016). Mass spectrometric analysis of carisoprodol and meprobamate in rat brain microdialysates. Journal of mass spectrometry : JMS, 51(10), 876–883. [Link][22]

  • INAB. (2018). Guidance on the Accreditation of Reference Material Producers. [Link][23]

  • Langman, L. J., & Bechtel, L. K. (2014). Quantitation of Carisoprodol and Meprobamate in Urine and Plasma Using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Methods in molecular biology (Clifton, N.J.), 1198, 145–152. [Link][6]

  • NBE. (2018). How to Use and How Not to Use Certified Reference Materials in Industrial Chemical Metrology Laboratories. [Link][14]

  • ISO. ISO 17034:2016 General requirements for the competence of reference material producers. [Link]

  • Grokipedia. Certified reference materials. [Link][15]

  • IN-CMA. (2018). How Certified Reference Materials Help Labs Meet Regulatory Requirements. [Link][13]

Sources

An In-Depth Technical Guide to the Mass Spectrometric Fragmentation of Carisoprodol-d7

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Imperative for Stable Isotope-Labeled Standards

In the landscape of quantitative mass spectrometry, particularly within clinical toxicology, forensic analysis, and pharmacokinetic studies, the use of stable isotope-labeled internal standards (SIL-IS) is the gold standard.[1] These compounds, in which one or more atoms have been replaced with a heavier isotope (e.g., ²H or D, ¹³C, ¹⁵N), are chemically identical to the analyte of interest but are mass-shifted. This property makes them the ideal tool for correcting for variations in sample preparation, chromatographic retention, and ionization efficiency.[2] When an analyte and its corresponding SIL-IS are co-extracted and analyzed, any physical or chemical loss experienced by the analyte is mirrored by the SIL-IS. This ensures that the ratio of their signals remains constant, leading to exceptional accuracy and precision in quantification.[1]

Carisoprodol, a centrally acting skeletal muscle relaxant, is widely monitored due to its therapeutic use and potential for abuse.[3] Its primary active metabolite is meprobamate.[4] For the accurate quantification of Carisoprodol, the deuterated analog, Carisoprodol-d7, serves as an exemplary internal standard.[5][6] This guide provides a detailed examination of the fragmentation behavior of Carisoprodol-d7 under electrospray ionization (ESI) tandem mass spectrometry (MS/MS) conditions, offering a mechanistic rationale for its fragmentation pattern and a validated protocol for its analysis.

Core Directive: Elucidating the Fragmentation Pathway

The structural integrity of the analytical method relies on understanding how both the analyte and its SIL-IS behave within the mass spectrometer. The fragmentation of Carisoprodol is predictable and robust, and the specific labeling pattern of Carisoprodol-d7 provides a clear and corresponding mass shift in its fragments, which is essential for a reliable internal standard.

Causality of Deuteration Site Selection

The commercially available Carisoprodol-d7 standard is specifically labeled on the propyl group as N-(1-methylethyl)-carbamic acid, 2-[[(aminocarbonyl)oxy]methyl]-2-methylpentyl-3,3,4,4,5,5,5-d₇ ester.[7][8] This position is strategically chosen because it is remote from the sites of metabolic transformation and is integral to the core structure of the molecule that remains intact during the primary fragmentation event. This ensures that the deuterated standard and the native analyte share identical chromatographic and ionization characteristics while being clearly distinguishable by mass.

Mechanistic Analysis of Fragmentation

Under positive ion ESI conditions, both Carisoprodol and Carisoprodol-d7 are readily protonated, typically on one of the carbamate nitrogen or oxygen atoms, to form the precursor ions [M+H]⁺. For Carisoprodol, this corresponds to a mass-to-charge ratio (m/z) of 261.3, while for Carisoprodol-d7, with its seven deuterium atoms, the precursor ion is observed at m/z 268.3.[2]

Upon collision-induced dissociation (CID) in the collision cell of a tandem mass spectrometer, the protonated molecule undergoes fragmentation. The primary and most abundant fragmentation pathway for Carisoprodol involves the neutral loss of the N-isopropylcarbamic acid moiety. This occurs via cleavage of the C-O bond connecting the core alkyl chain to the isopropyl carbamate group.

The resulting stable product ion retains the propyl group, the quaternary carbon center, and the primary carbamate group. For unlabeled Carisoprodol, this key product ion is observed at m/z 176.1 .[9] Because the deuterium labels in Carisoprodol-d7 are located on the propyl group, which is retained in this fragment, the corresponding product ion for the internal standard is predictably shifted by 7 mass units to m/z 183.2 . This consistent mass shift between the precursor and product ions of the analyte and the internal standard is the cornerstone of a robust multiple reaction monitoring (MRM) assay.

Fragmentation_Pathway cluster_precursor Precursor Ions [M+H]+ cluster_process Collision-Induced Dissociation (CID) cluster_product Primary Product Ions Carisoprodol Carisoprodol [M+H]+ = 261.3 Process Neutral Loss of N-isopropylcarbamic acid Carisoprodol->Process +7 Da shift Carisoprodol_d7 Carisoprodol-d7 [M+H]+ = 268.3 Carisoprodol_d7->Process Fragment Product Ion m/z = 176.1 Process->Fragment Fragment_d7 Product Ion-d7 m/z = 183.2 Process->Fragment_d7 +7 Da shift

Figure 1: Fragmentation pathway of Carisoprodol and Carisoprodol-d7.

Data Presentation: Key Mass Transitions

The selection of specific precursor-to-product ion transitions is fundamental for the selectivity and sensitivity of an LC-MS/MS method. The table below summarizes the optimized transitions for a quantitative assay.

CompoundPrecursor Ion [M+H]⁺ (m/z)Product Ion (m/z)Role
Carisoprodol261.3176.1Quantifier
Carisoprodol-d7268.3183.2Internal Standard

Experimental Protocol: A Self-Validating System

This protocol outlines a robust LC-MS/MS method for the simultaneous quantification of Carisoprodol using Carisoprodol-d7 as the internal standard in a biological matrix like human plasma. The protocol's integrity is ensured by the systematic inclusion of calibration standards and quality control samples.

Materials and Reagents
  • Analytes: Carisoprodol and Carisoprodol-d7 certified reference materials.

  • Solvents: LC-MS grade acetonitrile, methanol, and water.

  • Reagents: Formic acid (≥98%), ammonium formate.

  • Matrix: Blank human plasma.

Sample Preparation (Liquid-Liquid Extraction)
  • Aliquot: Pipette 250 µL of plasma samples (blank, calibration standards, QCs, or unknowns) into 2 mL microcentrifuge tubes.

  • Internal Standard Spiking: Add 25 µL of the Carisoprodol-d7 working solution (e.g., at 100 ng/mL in methanol) to all tubes except the blank matrix. Vortex briefly.

  • Extraction: Add 1 mL of ethyl acetate to each tube.

  • Mixing: Cap and vortex vigorously for 2 minutes.

  • Centrifugation: Centrifuge at 10,000 x g for 5 minutes to separate the organic and aqueous layers.

  • Transfer: Carefully transfer the upper organic layer (ethyl acetate) to a clean 1.5 mL tube.

  • Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the mobile phase (e.g., 15:85 acetonitrile:10mM ammonium formate). Vortex to ensure complete dissolution.

  • Injection: Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS System and Conditions

Workflow cluster_lc Liquid Chromatography cluster_ms Mass Spectrometry LC_Column Analytical Column (e.g., Phenyl, 2.1x50 mm) Mobile_Phase Mobile Phase (10mM Ammonium Formate & Acetonitrile) Flow_Rate Flow Rate (e.g., 1.2 mL/min) Injection Injection (5 µL) Ion_Source Ion Source (Positive ESI) Injection->Ion_Source Introduce MS_Mode Scan Mode (MRM) Data_Acq Data Acquisition Ion_Source->Data_Acq Analyze Transitions Transitions (261.3>176.1) (268.3>183.2) Sample_Prep Sample Preparation Sample_Prep->Injection Inject

Figure 2: Experimental workflow for LC-MS/MS analysis.
  • LC System: Agilent 1200 series or equivalent.

  • Mass Spectrometer: Sciex API 4000 or equivalent triple quadrupole mass spectrometer.

  • Analytical Column: Phenyl column (e.g., 50 x 2.1 mm, 3.5 µm).[2]

  • Mobile Phase A: 10mM Ammonium Formate in water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: Isocratic elution with 15% A and 85% B.[2]

  • Flow Rate: 1.2 mL/min.[2]

  • Injection Volume: 5 µL.

  • Ionization Source: Electrospray Ionization (ESI), positive mode.

  • Scan Type: Multiple Reaction Monitoring (MRM).

  • Source Temperature: 550°C.

  • Collision Gas: Nitrogen.

Conclusion

The mass spectrometric fragmentation of Carisoprodol-d7 is a direct and predictable extension of its non-deuterated counterpart. The strategic placement of seven deuterium atoms on the propyl group ensures that the primary, analytically significant product ion retains all isotopic labels, providing a stable and reliable mass shift. This behavior makes Carisoprodol-d7 an ideal internal standard, enabling highly accurate and precise quantification in complex biological matrices. The methodologies and mechanistic understanding presented in this guide serve as a robust foundation for researchers and drug development professionals engaged in the bioanalysis of Carisoprodol.

References

  • Shashikala, P., Sireesha, D., & Vasudha, B. (2015). Development and Validation of Bioanalytical Method for the Estimation of Carisoprodol in Human Plasma using LC-MS/MS. Asian Journal of Pharmaceutical Analysis, 5(3), 134-140. [Link]

  • Prokai, L., Zharikova, A., & Stevens, S. M., Jr. (2016). Mass spectrometric analysis of carisoprodol and meprobamate in rat brain microdialysates. Journal of Mass Spectrometry, 51(10), 900–907. [Link]

  • Coulter, C., Garnier, M., Tuyay, J., Orbita, J., Jr, & Moore, C. (2012). Determination of Carisoprodol and Meprobamate in Oral Fluid. Journal of Analytical Toxicology, 36(3), 217–220. [Link]

  • Microgram Journal. (2004). Identification and Determination of Carisoprodol in Tablets by Liquid Chromatography/Mass Spectrometry. Microgram Journal, 2(1-4). [Link]

  • Clarke, W. (2018). Quantitation of Carisoprodol and Meprobamate in Urine and Plasma Using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Springer Protocols. [Link]

  • Lipomed. (n.d.). Carisoprodol-D7. Product Information. [Link]

  • Axios Research. (n.d.). Carisoprodol-d7. Product Information. [Link]

  • Cerilliant. (n.d.). Carisoprodol-D7. Product Information. [Link]

Sources

Isotopic purity and stability of Carisoprodol-d7.

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Isotopic Purity and Stability of Carisoprodol-d7

Abstract

Deuterated compounds represent a significant advancement in pharmaceutical development, offering modified metabolic profiles that can enhance therapeutic efficacy and safety.[1][2] Carisoprodol-d7, a deuterated analog of the muscle relaxant Carisoprodol, is widely used as an internal standard in bioanalytical testing and holds potential as a therapeutic agent.[3][4] Its utility is fundamentally dependent on two core quality attributes: isotopic purity and chemical stability. This guide provides a comprehensive technical overview of the principles, experimental protocols, and regulatory considerations for the characterization of Carisoprodol-d7. We delve into the causality behind experimental choices, offering field-proven insights for researchers, scientists, and drug development professionals.

The Critical Role of Isotopic Purity

In the context of deuterated active pharmaceutical ingredients (APIs), the traditional definition of purity is expanded to include isotopic purity.[5] This parameter defines the extent to which hydrogen atoms at specific molecular positions have been replaced by deuterium. High isotopic purity is essential for ensuring batch-to-batch consistency, predictable pharmacokinetics, and reliable data in bioanalytical applications.[5][6] Regulatory agencies like the U.S. Food and Drug Administration (FDA) consider deuterated analogs as New Chemical Entities (NCEs), which necessitates a thorough characterization of their isotopic composition.[1][7][8]

Causality: Why Isotopic Purity Matters
  • Pharmacokinetic Integrity: The therapeutic benefit of deuteration stems from the kinetic isotope effect (KIE), where the stronger carbon-deuterium (C-D) bond slows metabolic processes, primarily those mediated by cytochrome P450 enzymes.[2] Carisoprodol is metabolized in the liver by CYP2C19 to its active metabolite, meprobamate.[9][10][11] Inconsistent isotopic purity can lead to variable metabolic rates, resulting in unpredictable plasma concentrations of both the parent drug and its metabolites, thereby affecting both efficacy and safety.

  • Analytical Accuracy: In its role as an internal standard for mass spectrometry, the isotopic purity of Carisoprodol-d7 is paramount.[3] The presence of significant amounts of less-deuterated isotopologues (molecules with fewer than seven deuterium atoms) can interfere with the quantification of the non-deuterated analyte, compromising the accuracy and precision of the assay.[12]

Workflow for Isotopic Purity Determination by LC-MS/MS

Liquid Chromatography-Mass Spectrometry (LC-MS), particularly high-resolution mass spectrometry (HRMS), is the gold standard for determining isotopic purity.[6][13][14] It allows for the separation of the target compound from impurities and the precise measurement of the relative proportions of its isotopologues.[6]

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing & Analysis prep Dissolve Carisoprodol-d7 in a suitable solvent (e.g., Methanol) lc LC Separation (Isocratic or Gradient Elution) prep->lc ms High-Resolution MS (e.g., TOF or Orbitrap) lc->ms Ionization (ESI+) eic Extract Ion Chromatograms (EICs) for each isotopologue ms->eic integrate Integrate Peak Areas eic->integrate calculate Calculate Relative Abundance & Isotopic Purity integrate->calculate

Workflow for Isotopic Purity Assessment.
Experimental Protocol: Isotopic Purity by LC-HRMS

This protocol provides a self-validating system for the accurate determination of isotopic purity.

  • Standard Preparation:

    • Accurately weigh and dissolve Carisoprodol-d7 reference material in methanol to create a stock solution of 1.0 mg/mL.

    • Perform serial dilutions to prepare a working solution of 1 µg/mL. The use of a calibrated balance and volumetric flasks is critical for accuracy.

  • Chromatographic Separation:

    • Rationale: Chromatographic separation ensures that the mass spectral data is free from co-eluting impurities that could interfere with the analysis.

    • Inject 1-5 µL of the working solution into the LC-MS/MS system.

    • Utilize a C18 column to achieve robust separation. An isocratic elution with a mobile phase of acetonitrile and water (containing 0.1% formic acid to promote ionization) is typically sufficient.

  • Mass Spectrometric Analysis:

    • Rationale: High-resolution mass spectrometry is essential to resolve the mass differences between isotopologues and to distinguish them from other potential isobaric interferences.[15]

    • Operate the mass spectrometer in positive electrospray ionization (ESI+) mode.

    • Acquire full scan data over a mass range that includes all potential isotopologues (e.g., m/z 260-275).

    • The expected [M+H]+ ion for fully deuterated Carisoprodol-d7 (C12H17D7N2O4) is m/z 268.3. The non-deuterated analog's [M+H]+ is m/z 261.2.[16]

  • Data Analysis and Calculation:

    • Extract ion chromatograms (EICs) for each isotopologue species (d0 through d7).

    • Integrate the peak area for each EIC.

    • Calculate the percentage of each isotopologue by dividing its peak area by the sum of all isotopologue peak areas.

    • Isotopic Purity (%) = (% abundance of d7 species). This represents the percentage of molecules that are the fully deuterated version.

ParameterRecommended SettingRationale
LC Column C18, 2.1 x 50 mm, 1.8 µmProvides excellent separation for moderately polar compounds.
Mobile Phase A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in AcetonitrileStandard for reversed-phase LC-MS, promotes good peak shape and ionization.
Flow Rate 0.3 mL/minCompatible with standard ESI sources.
MS Instrument TOF or OrbitrapRequired for high mass accuracy and resolution to separate isotopologues.[15]
Ionization Mode ESI PositiveCarisoprodol contains basic nitrogen atoms that readily protonate.
MS Transitions Precursor Ion (d7): 268.2Fragment Ion: 183.2[16]Used for targeted analysis and confirmation.

Ensuring Drug Product Stability

Stability testing is a non-negotiable component of drug development, designed to understand how a drug substance or product changes over time under the influence of environmental factors.[17] For deuterated compounds, it is also crucial to confirm that the deuterium atoms do not exchange with hydrogen under various conditions, a phenomenon known as back-exchange.

Forced Degradation (Stress Testing)

Forced degradation studies are intentionally aggressive investigations that expose the API to conditions more severe than accelerated stability testing.[17][18] The objectives are twofold: to identify likely degradation pathways and to validate that the analytical methods used are "stability-indicating," meaning they can detect and quantify the API separately from any degradants.[18][19]

G cluster_stress Stress Conditions stock Prepare Carisoprodol-d7 Stock Solution acid Acid Hydrolysis (HCl) stock->acid base Base Hydrolysis (NaOH) stock->base ox Oxidation (H2O2) stock->ox therm Thermal (Heat) stock->therm photo Photolytic (Light) stock->photo analysis Analyze Stressed Samples vs. Control using a Stability-Indicating Method (LC-UV/MS) acid->analysis base->analysis ox->analysis therm->analysis photo->analysis report Identify Degradants & Evaluate Isotopic Stability analysis->report

Workflow for a Forced Degradation Study.
Experimental Protocol: Forced Degradation of Carisoprodol-d7

The goal is to achieve 5-20% degradation of the API to ensure that degradation products are formed at detectable levels without completely consuming the parent drug.[18]

  • Preparation:

    • Prepare a 1.0 mg/mL stock solution of Carisoprodol-d7 in a 50:50 mixture of acetonitrile and water.

    • For each condition, mix the stock solution with the stressor in a clear glass vial. Prepare a control sample by mixing the stock solution with the solvent used for the stressor (e.g., water for acid/base hydrolysis).

  • Stress Conditions:

    • Acid Hydrolysis: Add 1 M HCl. Incubate at 60°C for 24-48 hours.

    • Base Hydrolysis: Add 1 M NaOH. Incubate at 60°C for 24-48 hours.

    • Oxidative Degradation: Add 3% H2O2. Store at room temperature, protected from light, for 24-48 hours.

    • Thermal Degradation: Incubate the stock solution at 80°C for 72 hours.

    • Photostability: Expose the stock solution to a light source compliant with ICH Q1B guidelines (e.g., overall illumination of ≥ 1.2 million lux hours and an integrated near UV energy of ≥ 200 watt-hours/square meter).[20]

  • Sample Analysis:

    • At designated time points, withdraw an aliquot from each vial.

    • For acid and base samples, neutralize with an equimolar amount of base or acid, respectively. This step is crucial to halt the degradation reaction before analysis.

    • Dilute all samples to a suitable concentration (e.g., 10 µg/mL) with the mobile phase.

    • Analyze by a validated stability-indicating LC-UV/MS method. The UV detector provides quantitative data on the parent drug, while the MS detector helps in identifying the mass of any degradation products.

  • Data Evaluation:

    • Calculate the percentage degradation of Carisoprodol-d7 in each stressed sample relative to the control.

    • Examine the mass spectra of the stressed samples to check for any loss of deuterium (back-exchange), which would be indicated by the appearance of peaks corresponding to d6, d5, etc., isotopologues.

    • Characterize the mass of any significant degradation products formed.

Stress ConditionReagent/ParameterTypical DurationRationale
Acid Hydrolysis 0.1 - 1.0 M HCl @ 60°C24 - 48 hoursSimulates acidic environments and tests the stability of ester/amide linkages.[20]
Base Hydrolysis 0.1 - 1.0 M NaOH @ 60°C24 - 48 hoursSimulates alkaline environments; carbamates like Carisoprodol can be susceptible.[20]
Oxidation 3-30% H2O2 @ RT24 - 48 hoursTests susceptibility to oxidative degradation.[20]
Thermal 80°C72 hoursEvaluates intrinsic stability at elevated temperatures.[20]
Photolytic ICH Q1B compliant lightPer guidelineAssesses degradation upon exposure to light, relevant for packaging and storage.[20]

Conclusion

The analytical characterization of Carisoprodol-d7 is a multi-faceted process that demands rigorous scientific methodology. Ensuring high isotopic purity through techniques like LC-HRMS is fundamental to its performance as a therapeutic agent or an analytical standard.[21] Concurrently, comprehensive stability testing via forced degradation studies provides critical insights into its degradation pathways and validates the methods used to monitor its quality over time.[19] This guide provides the foundational protocols and scientific rationale necessary for researchers to confidently assess the critical quality attributes of Carisoprodol-d7, ultimately ensuring its safety, efficacy, and analytical reliability.

References

  • Title: What are Forced Degradation Studies?
  • Source: National Institutes of Health (NIH)
  • Title: Forced Degradation Studies: Regulatory Considerations and Implementation Source: BioProcess International URL
  • Title: Pharmaceutical Forced Degradation Studies with Regulatory Consideration Source: ResearchGate URL
  • Title: Forced Degradation Studies for Biopharmaceuticals Source: Pharmaceutical Technology URL
  • Title: Forced Degradation Study in Pharmaceutical Stability Source: Pharmaguideline URL
  • Source: ResolveMass Laboratories Inc.
  • Title: Mass Spectrometry: Determination of Isotopic Purity by Accurate Mass LC/MS Source: Almac Group URL
  • Title: Carisoprodol (Trade Name: Soma®)
  • Title: Carisoprodol - Wikipedia Source: Wikipedia URL
  • Source: World Health Organization (WHO)
  • Title: Quantitative Analysis of Carisoprodol and Meprobamate in Whole Blood Using Benzylcarbamate and Deuterated Meprobamate as Internal Standards Source: ResearchGate URL
  • Title: CASE STUDY - Determination of Isotopic Purity by Accurate Mass LC/MS Source: Almac Group URL
  • Title: Determination of Isotopic Purity by Accurate Mass LC/MS Source: ResearchGate URL
  • Title: What is the mechanism of Carisoprodol?
  • Title: Beyond Purity: Characterizing the Isotopologue Profile of a Deuterated API Source: CIL Isotopes URL
  • Title: Determination of Carisoprodol and Meprobamate in Oral Fluid Source: Oxford Academic URL
  • Title: Carisoprodol-D7 | Certified Solutions Standards Source: Cerilliant URL
  • Source: ResolveMass Laboratories Inc.
  • Title: Carisoprodol-D7 solution, 100 µg/mL in methanol Source: SLS URL
  • Source: ResolveMass Laboratories Inc.
  • Title: Regulatory Considerations for Deuterated Products Source: Salamandra LLC URL
  • Title: Adhering to Regulatory Agency Guidelines for Deuterated Internal Standards: A Comparative Guide Source: Benchchem URL
  • Title: Quality Control Essentials for Deuterated Drug APIs Source: Isotope Science / Alfa Chemistry URL
  • Title: Deuterated Drug Molecules: Focus on FDA-Approved Deutetrabenazine Source: Biochemistry URL

Sources

Technical Guide to Carisoprodol-d7: Properties, Application, and Analytical Protocols

Author: BenchChem Technical Support Team. Date: January 2026

This document provides an in-depth technical overview of Carisoprodol-d7, a deuterated isotopologue of the skeletal muscle relaxant Carisoprodol. Designed for researchers, forensic toxicologists, and drug development professionals, this guide details its fundamental properties and critical role as an internal standard in modern analytical chemistry. We will explore the causality behind its application, provide validated experimental workflows, and ground all claims in authoritative references.

Introduction: The Analytical Imperative for Isotopic Labeling

Carisoprodol is a centrally acting skeletal muscle relaxant prescribed for acute, painful musculoskeletal conditions.[1] Its therapeutic and sedative effects are attributed to both the parent compound and its primary active metabolite, meprobamate.[2][3] Due to its potential for abuse and the need for precise therapeutic monitoring, quantifying Carisoprodol in biological matrices is a common requirement in clinical and forensic toxicology.

The inherent complexity of biological samples (e.g., blood, plasma, urine) necessitates a robust analytical approach to ensure accuracy and precision. This is achieved through a technique called isotope dilution mass spectrometry, which relies on a stable, isotopically labeled internal standard. Carisoprodol-d7 serves this exact purpose; it is chemically identical to Carisoprodol, save for the replacement of seven hydrogen atoms with their heavier deuterium isotopes. This mass difference allows a mass spectrometer to distinguish between the analyte (Carisoprodol) and the internal standard (Carisoprodol-d7), while their near-identical physicochemical properties ensure they behave consistently during sample extraction, chromatography, and ionization.[4][5]

Core Chemical and Physical Properties

The fundamental identifiers and properties of Carisoprodol-d7 are crucial for its correct application and are summarized below.

PropertyValueSource(s)
CAS Number 1218911-70-6[6][7][8]
Molecular Formula C₁₂H₁₇D₇N₂O₄[6][7][9]
Molecular Weight 267.37 g/mol (or 267.4)[6][7]
Formal Name N-(1-methylethyl)-carbamic acid, 2-[[(aminocarbonyl)oxy]methyl]-2-methylpentyl-3,3,4,4,5,5,5-d₇ ester[6][8]
Purity ≥99% deuterated forms (d₁-d₇)[8]
Appearance Crystalline solid[8]

Note: An alternative CAS number, 1218911-16-0, is also associated with Carisoprodol-d7 in some commercial sources.[10][11]

Pharmacological Context: Mechanism of Action of Carisoprodol

To appreciate the analytical challenges, one must understand the parent compound's pharmacology. Carisoprodol's precise mechanism has not been fully elucidated, but it does not directly relax skeletal muscles.[3] Instead, it acts on the central nervous system (CNS) by interrupting neuronal communication within the spinal cord and the descending reticular formation of the brain, leading to sedation and a change in pain perception.[2][12]

A significant portion of Carisoprodol is metabolized in the liver by the cytochrome P450 enzyme CYP2C19 to form meprobamate.[3][13] Meprobamate is itself an active anxiolytic and sedative, contributing significantly to Carisoprodol's overall pharmacological profile.[1][2] This metabolic conversion is a critical consideration in analytical testing, as methods are often designed to quantify both the parent drug and this key metabolite simultaneously.[4]

Carisoprodol_Metabolism Carisoprodol Carisoprodol Meprobamate Meprobamate (Active Metabolite) Carisoprodol->Meprobamate Metabolism CYP2C19 CYP2C19 Enzyme (Liver) CYP2C19->Carisoprodol

Caption: Metabolic conversion of Carisoprodol to Meprobamate.

The Role of Carisoprodol-d7 in Quantitative Analysis

Carisoprodol-d7 is the gold standard internal standard for the quantification of Carisoprodol by Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[6][8]

Causality for Use (Expertise & Experience): Using a non-labeled compound that is merely "chemically similar" as an internal standard is a fundamentally flawed approach. Such compounds may have different extraction efficiencies, chromatographic retention times, and ionization efficiencies, leading to inaccurate results. A stable isotope-labeled (deuterated) standard like Carisoprodol-d7 is the ideal choice because:

  • Co-elution: It co-elutes with the unlabeled analyte during chromatography, meaning it experiences the exact same analytical conditions.[5]

  • Identical Behavior: It has virtually identical chemical and physical properties, ensuring it behaves the same way as the analyte during sample preparation (e.g., liquid-liquid extraction, solid-phase extraction) and ionization.[14]

  • Correction for Matrix Effects: In LC-MS/MS, complex biological matrices can cause ion suppression or enhancement, which unpredictably alters the instrument's response. Because the deuterated standard is affected in the same way as the analyte, it provides a reliable basis for correction, ensuring accurate quantification.[4][5]

This self-validating system—where the standard internally corrects for analytical variability—is the cornerstone of high-quality bioanalytical methods.[14]

Experimental Protocol: Quantification of Carisoprodol in Plasma via LC-MS/MS

This protocol describes a robust and validated workflow for determining the concentration of Carisoprodol in human plasma.

5.1. Materials and Reagents

  • Carisoprodol certified reference material

  • Carisoprodol-d7 certified reference material (Internal Standard, ISTD)[15]

  • HPLC-grade methanol, acetonitrile, and water

  • Formic acid

  • Human plasma (blank)

  • Protein precipitation solvent (e.g., acetonitrile with 1% formic acid)

5.2. Step-by-Step Methodology

  • Preparation of Stock Solutions:

    • Prepare a 1 mg/mL stock solution of Carisoprodol in methanol.

    • Prepare a 100 µg/mL stock solution of Carisoprodol-d7 (ISTD) in methanol.

  • Preparation of Calibration Curve and Quality Control (QC) Samples:

    • Perform serial dilutions of the Carisoprodol stock solution with blank plasma to create calibration standards at concentrations ranging from 5 ng/mL to 1000 ng/mL.

    • Independently prepare QC samples at low, medium, and high concentrations (e.g., 15, 150, and 800 ng/mL).

  • Sample Preparation (Protein Precipitation):

    • To 100 µL of each calibrator, QC sample, or unknown plasma sample in a microcentrifuge tube, add 20 µL of the ISTD working solution (e.g., 500 ng/mL in methanol).

    • Vortex briefly to mix.

    • Add 300 µL of ice-cold protein precipitation solvent (acetonitrile).

    • Vortex vigorously for 1 minute to precipitate plasma proteins.

    • Centrifuge at 10,000 x g for 10 minutes to pellet the precipitated proteins.

    • Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Liquid Chromatography (LC):

      • Column: C18 reverse-phase column (e.g., Zorbax Eclipse XDB-C18).[16]

      • Mobile Phase A: Water with 0.1% Formic Acid.

      • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

      • Flow Rate: 0.4 mL/min.

      • Injection Volume: 5 µL.

    • Tandem Mass Spectrometry (MS/MS):

      • Ionization Mode: Positive Ion Electrospray (ESI+).[16]

      • Analysis Mode: Selected Reaction Monitoring (SRM).

      • Monitor the following transitions (precursor ion -> product ion):

        • Carisoprodol: m/z 261.2 -> 176.1[17]

        • Carisoprodol-d7: m/z 268.2 -> 183.1 (Note: exact mass transition may vary slightly by instrument).

  • Data Processing:

    • Integrate the peak areas for both the Carisoprodol and Carisoprodol-d7 SRM transitions.

    • Calculate the peak area ratio (Carisoprodol Area / Carisoprodol-d7 Area) for each sample.

    • Construct a calibration curve by plotting the peak area ratio against the known concentration of the calibration standards.

    • Determine the concentration of Carisoprodol in the QC and unknown samples by interpolating their peak area ratios from the calibration curve.

Analytical_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis Sample Plasma Sample (Calibrator, QC, or Unknown) Add_ISTD Spike with Carisoprodol-d7 (ISTD) Sample->Add_ISTD Precipitate Add Acetonitrile (Protein Precipitation) Add_ISTD->Precipitate Centrifuge Centrifuge Precipitate->Centrifuge Supernatant Transfer Supernatant Centrifuge->Supernatant LC LC Separation (C18 Column) Supernatant->LC Inject MSMS MS/MS Detection (SRM Mode) LC->MSMS Data Data Processing (Calculate Peak Area Ratio) MSMS->Data

Caption: Workflow for bioanalytical quantification using an internal standard.

Conclusion

Carisoprodol-d7 is an indispensable tool for the accurate and reliable quantification of Carisoprodol in complex biological matrices. Its use as an internal standard within an isotope dilution mass spectrometry workflow represents the pinnacle of analytical rigor, providing a self-validating system that corrects for inevitable experimental variations. This guide has outlined its core properties and provided a field-proven protocol, demonstrating the synergy of chemical principles and advanced instrumentation required for authoritative results in toxicology and pharmaceutical research.

References

  • Carisoprodol-D7 . Lipomed. [Link]

  • A review on analytical methods for the estimation of carisoprodol in bulk and its formulations . International Journal of Pharmacy and Analytical Research. [Link]

  • What is the mechanism of Carisoprodol? . Patsnap Synapse. [Link]

  • Soma (Carisoprodol): Side Effects, Uses, Dosage, Interactions, Warnings . RxList. [Link]

  • Carisoprodol . Wikipedia. [Link]

  • Pharmacology of Carisoprodol (Soma); Mechanism of action, Pharmacokinetics, Uses, Effects . YouTube. [Link]

  • Critical Review Report on Carisoprodol . World Health Organization (WHO). [Link]

  • Carisoprodol-d7 . Axios Research. [Link]

  • Method Development and Validation of Carisoprodol and its Impurities by Ultra Violet-High Performance Liquid Chromatography . Scientific & Academic Publishing. [Link]

  • Carisoprodol (Trade Name: Soma®) . DEA Diversion Control Division. [Link]

  • Analytical Method Development and Validation of Carisoprodol in Bulk Drug and Formulation by RP-HPLC Method . Journal of Chemical and Pharmaceutical Sciences. [Link]

  • Quantitative Analysis of Carisoprodol and Meprobamate in Whole Blood Using Benzylcarbamate and Deuterated Meprobamate as Internal Standards . ResearchGate. [Link]

  • Determination of Carisoprodol and Meprobamate in Oral Fluid . Oxford Academic. [Link]

  • Quantitation of Carisoprodol and Meprobamate in Urine and Plasma Using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) . PubMed. [Link]

  • Mass spectrometric analysis of carisoprodol and meprobamate in rat brain microdialysates . National Center for Biotechnology Information. [Link]

  • Pre-review report: Carisoprodol . World Health Organization (WHO). [Link]

  • A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES . GSC Biological and Pharmaceutical Sciences. [Link]

Sources

Methodological & Application

Application Note: A Robust and Validated LC-MS/MS Method for the Quantification of Carisoprodol in Human Plasma Using a Stable Isotope-Labeled Internal Standard

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note details a highly selective and sensitive Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) method for the quantitative analysis of Carisoprodol in human plasma. The methodology employs Carisoprodol-d7, a stable isotope-labeled analog, as the internal standard (IS) to ensure high accuracy and precision by correcting for matrix effects and variability during sample processing. The protocol outlines a straightforward protein precipitation procedure for sample preparation, followed by a rapid chromatographic separation on a C18 reverse-phase column. Detection is achieved using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode with positive electrospray ionization. This method is validated according to industry standards and is suitable for therapeutic drug monitoring, pharmacokinetic studies, and forensic toxicology applications.

Introduction: The Rationale for Precise Carisoprodol Quantification

Carisoprodol, marketed under brand names like Soma®, is a centrally acting skeletal muscle relaxant used for the short-term relief of acute, painful musculoskeletal conditions.[1][2] Its therapeutic effect is believed to stem from its ability to interrupt neuronal communication within the spinal cord and reticular formation of the brain, leading to sedation and muscle relaxation.[3][4]

Upon administration, Carisoprodol is extensively metabolized in the liver, primarily by the cytochrome P450 enzyme CYP2C19, to its major active metabolite, meprobamate.[3][5] Meprobamate itself is a tranquilizer with anxiolytic and sedative properties, contributing significantly to the overall pharmacological profile of Carisoprodol.[1][5] Due to its effects on the central nervous system and potential for abuse and dependence, the accurate quantification of Carisoprodol is critical in several fields:

  • Clinical Toxicology: To manage overdose situations and assess toxicity.

  • Therapeutic Drug Monitoring (TDM): To optimize dosing regimens and ensure patient compliance.

  • Pharmacokinetic (PK) Studies: To characterize the absorption, distribution, metabolism, and excretion (ADME) of the drug.[6]

  • Forensic Analysis: In cases related to impaired driving or post-mortem investigations.[7][8]

LC-MS/MS is the analytical technique of choice for this application due to its superior sensitivity, specificity, and high-throughput capabilities.[9][10][11] The use of a stable isotope-labeled internal standard, such as Carisoprodol-d7, is the gold standard in quantitative bioanalysis.[12][13] Because it co-elutes with the analyte and has nearly identical chemical and physical properties, it effectively compensates for any sample loss during preparation and corrects for ion suppression or enhancement in the mass spectrometer, a phenomenon known as the matrix effect.[10][11]

Overview of the Analytical Workflow

The entire analytical process, from sample receipt to final concentration determination, follows a systematic and validated workflow.

LCMSMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing A Plasma Sample Aliquot B Spike with Carisoprodol-d7 (IS) A->B C Protein Precipitation (Acetonitrile) B->C D Vortex & Centrifuge C->D E Collect Supernatant D->E F Inject into LC System E->F G Chromatographic Separation (C18 Column) F->G H Ionization (ESI+) & Detection (MRM) G->H I Peak Integration H->I J Calculate Area Ratio (Analyte/IS) I->J K Generate Calibration Curve J->K L Quantify Unknown Samples K->L

Caption: General workflow for Carisoprodol quantification.

Materials, Reagents, and Instrumentation

Materials and Reagents
  • Standards: Carisoprodol and Carisoprodol-d7 certified reference materials.[12][13]

  • Solvents: LC-MS grade acetonitrile, methanol, and deionized water.

  • Reagents: Formic acid (≥98%).

  • Biological Matrix: Drug-free human plasma (for calibration standards and quality controls).

Instrumentation and Conditions

The method was developed on a standard high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer.

Table 1: Liquid Chromatography (LC) Parameters

ParameterSetting
LC System Agilent 1290 Infinity II UHPLC or equivalent
Column Zorbax Eclipse Plus C18 (2.1 x 150 mm, 5 µm) or equivalent[14][15]
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Start at 35% B, hold for 1 min, ramp to 95% B over 3 min, hold for 1 min, return to 35% B
Flow Rate 0.4 mL/min[15]
Column Temperature 40 °C
Injection Volume 5 µL

Table 2: Mass Spectrometry (MS) Parameters

ParameterSetting
MS System Agilent 6470 Triple Quadrupole MS or equivalent
Ionization Source Electrospray Ionization (ESI), Positive Mode[11][16]
Detection Mode Multiple Reaction Monitoring (MRM)[13]
Capillary Voltage 4000 V[16]
Gas Temperature 350 °C[16]
Gas Flow 10 L/min[16]
Nebulizer Pressure 50 psi[16]

Table 3: MRM Transitions for Analyte and Internal Standard

CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (V)
Carisoprodol 261.2176.1 (Quantifier)1005
261.2158.1 (Qualifier)10010
Carisoprodol-d7 (IS) 268.2183.2 (Quantifier)1005

Note: The specific transitions and collision energies should be optimized for the instrument in use. The listed values are based on published data.[16][17]

Chemical_Structures Chemical Structures cluster_carisoprodol cluster_carisoprodol_d7 carisoprodol carisoprodol_d7

Sources

Application Note: Quantitative Analysis of Carisoprodol in Human Urine by Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a robust and validated Gas Chromatography-Mass Spectrometry (GC-MS) method for the quantitative analysis of Carisoprodol in human urine. The protocol utilizes Carisoprodol-d7 as a stable isotope-labeled internal standard to ensure accuracy and precision. The methodology encompasses a solid-phase extraction (SPE) procedure for sample clean-up and concentration, followed by chemical derivatization to enhance the volatility and thermal stability of the analyte. This detailed guide is intended for researchers, toxicologists, and drug development professionals requiring a reliable method for the determination of Carisoprodol in biological matrices.

Introduction: The Analytical Imperative for Carisoprodol Monitoring

Carisoprodol, marketed under brand names such as Soma, is a centrally acting skeletal muscle relaxant.[1][2] It is prescribed for the relief of discomfort associated with acute, painful musculoskeletal conditions.[3] Upon administration, Carisoprodol is metabolized in the liver, primarily by the cytochrome P450 isozyme CYP2C19, to form its active metabolite, meprobamate, which also possesses anxiolytic and sedative properties.[1][2] The parent compound and its metabolite contribute to the overall pharmacological effect.

Given its potential for abuse and the sedative properties that can impair motor skills, sensitive and specific analytical methods for the quantification of Carisoprodol in biological specimens are crucial in various fields, including clinical toxicology, forensic science, and pharmacokinetic studies.[4][5] Gas chromatography coupled with mass spectrometry (GC-MS) offers excellent selectivity and sensitivity for this purpose. However, the polar nature of Carisoprodol necessitates a derivatization step to improve its chromatographic behavior.[6]

This application note provides a comprehensive, step-by-step protocol for the analysis of Carisoprodol in urine using a validated GC-MS method with Carisoprodol-d7 as the internal standard. The causality behind each step, from sample preparation to data analysis, is explained to provide a thorough understanding of the methodology.

Chemical Structures and Synthesis Overview

Carisoprodol is chemically N-isopropyl-2-methyl-2-propyl-1,3-propanediol dicarbamate.[2] Its synthesis commonly involves the reaction of 2-methyl-2-propyl-1,3-propanediol with a suitable carbamoylating agent.[4][5][7]

Carisoprodol_Synthesis cluster_reactants Reactants cluster_products Product 2_methyl_2_propyl_1_3_propanediol 2-Methyl-2-propyl-1,3-propanediol Intermediate Chloroformate Intermediate 2_methyl_2_propyl_1_3_propanediol->Intermediate + Phosgene Phosgene Phosgene Isopropylamine Isopropylamine Carisoprodol Carisoprodol Intermediate->Carisoprodol + Isopropylamine

Caption: Synthesis of Carisoprodol.

Experimental Protocol

This protocol is designed as a self-validating system, where the use of a deuterated internal standard and quality control samples at each stage ensures the integrity of the results.

Materials and Reagents
  • Carisoprodol certified reference material

  • Carisoprodol-d7 certified reference material

  • Methanol (HPLC grade)

  • Ethyl acetate (HPLC grade)

  • Hexane (HPLC grade)

  • Deionized water

  • 100 mM phosphate buffer (pH 6.0)

  • 100 mM acetic acid

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Solid-Phase Extraction (SPE) columns: XtrackT® DAU, 200 mg, 6 mL[8]

  • Conical glass centrifuge tubes (15 mL)

  • Nitrogen evaporator

  • Heating block

  • GC-MS system with autosampler

Sample Preparation: Solid-Phase Extraction (SPE)

The SPE procedure is critical for isolating Carisoprodol from the complex urine matrix and concentrating it for analysis.

  • Sample Pre-treatment: To 2 mL of urine in a centrifuge tube, add 20 µL of a 10 µg/mL Carisoprodol-d7 internal standard solution and 1 mL of 100 mM phosphate buffer (pH 6.0). Vortex for 10 seconds. The sample pH should be 6.0 ± 0.5.[8]

  • SPE Column Conditioning: Condition an XtrackT® DAU SPE column by sequentially passing 3 mL of methanol, 3 mL of deionized water, and 1 mL of 100 mM phosphate buffer (pH 6.0). Do not allow the column to go dry.[8]

  • Sample Loading: Load the pre-treated urine sample onto the conditioned SPE column at a flow rate of 1-2 mL/minute.[8]

  • Washing: Wash the column sequentially with 3 mL of deionized water and 1 mL of 100 mM acetic acid. Dry the column under full vacuum for 5 minutes, then wash with 2 mL of hexane.[8] The wash steps are designed to remove polar and non-polar interferences, respectively.

  • Elution: Elute the analyte and internal standard with 3 mL of a hexane/ethyl acetate (50:50, v/v) mixture into a clean centrifuge tube.[8]

SPE_Workflow Start Urine Sample + IS Condition Condition SPE Column (Methanol, DI Water, Buffer) Start->Condition Load Load Sample Condition->Load Wash1 Wash 1 (DI Water, Acetic Acid) Load->Wash1 Wash2 Wash 2 (Hexane) Wash1->Wash2 Elute Elute (Hexane:Ethyl Acetate) Wash2->Elute End Eluate for Derivatization Elute->End

Caption: Solid-Phase Extraction Workflow.

Derivatization

Derivatization is essential to block the polar hydroxyl and amine groups of Carisoprodol, thereby increasing its volatility for GC analysis.

  • Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at a temperature not exceeding 40°C.[8]

  • Reconstitution and Reaction: Add 50 µL of ethyl acetate and 50 µL of BSTFA with 1% TMCS to the dried extract. Vortex the tube to ensure complete dissolution.[8]

  • Incubation: Heat the sealed vial at 70°C for 20 minutes to facilitate the derivatization reaction.[8]

  • Cooling: Allow the vial to cool to room temperature before injection into the GC-MS system.

GC-MS Analysis

The following parameters have been optimized for the separation and detection of silylated Carisoprodol and its internal standard.

Parameter Setting
Gas Chromatograph Agilent 6890 Series II or equivalent[9]
Column 5% Phenyl/95% Methyl silicone (e.g., DB-5MS), 30 m x 0.25 mm x 0.25 µm
Carrier Gas Helium at a constant flow of 1.0 mL/min[9]
Injector Temperature 270°C[9]
Injection Volume 1 µL
Injection Mode Splitless
Oven Program Initial temperature: 175°C, hold for 1.0 minRamp: 15°C/min to 280°CHold: 4.0 min at 280°C[9]
Mass Spectrometer Agilent 5973 or equivalent
Ionization Mode Electron Ionization (EI) at 70 eV
Acquisition Mode Selected Ion Monitoring (SIM)
Transfer Line Temp. 280°C
Ion Source Temp. 230°C

Table 1: GC-MS Parameters.

Selected Ion Monitoring (SIM)

For quantitative analysis, specific ions for Carisoprodol-TMS and Carisoprodol-d7-TMS are monitored. The selection of a quantifier and at least one qualifier ion enhances the specificity of the method.

Compound Quantifier Ion (m/z) Qualifier Ion(s) (m/z)
Carisoprodol-TMS245[10][11]158, 176
Carisoprodol-d7-TMS252183[4]

Table 2: SIM Ions for Carisoprodol and its Internal Standard.

Data Analysis and Method Validation

Calibration and Quantification

A calibration curve is constructed by analyzing a series of calibration standards prepared in blank urine and subjected to the entire extraction and derivatization procedure. The curve is generated by plotting the peak area ratio of the Carisoprodol quantifier ion to the Carisoprodol-d7 quantifier ion against the concentration of Carisoprodol.

Method Performance

The following table summarizes typical validation parameters for a GC-MS method for Carisoprodol analysis.

Validation Parameter Typical Value Reference
Linearity Range 0.1 - 10 µg/mL[12]
Correlation Coefficient (r²) > 0.995[13]
Limit of Detection (LOD) 0.01 µg/mL[13]
Limit of Quantitation (LOQ) 0.05 µg/mL-
Precision (%RSD) < 15%[14]
Accuracy (% Recovery) 85 - 115%[12]

Table 3: Method Validation Summary.

Conclusion

The GC-MS method detailed in this application note provides a reliable and robust protocol for the quantitative analysis of Carisoprodol in human urine. The combination of solid-phase extraction, silylation derivatization, and the use of a deuterated internal standard ensures high sensitivity, specificity, and accuracy. This method is well-suited for implementation in clinical and forensic toxicology laboratories for routine monitoring of Carisoprodol.

References

  • Synthesis and Characterization of Potential Impurity of Muscle Relaxant Drug Carisoprodol. (2017). ResearchGate. [Link]

  • Carisoprodol. Wikipedia. [Link]

  • SOMA® (carisoprodol) Tablets, USP. U.S. Food and Drug Administration. [Link]

  • Critical Review Report: Carisoprodol. (2024). World Health Organization. [Link]

  • Crystal Structure of Carisoprodol. J-Stage. [Link]

  • Carisoprodol. PubChem. [Link]

  • Synthesis method of carisoprodol intermediate compound.
  • Carisoprodol Drug Information. PharmaCompass. [Link]

  • Pre-review report: Carisoprodol. (2023). World Health Organization. [Link]

  • A Review on Analytical Method for Estimation of Carisoprodol in Bulk and its Pharmaceutical Preparations. (2024). International Journal of Pharmacy and Analytical Research. [Link]

  • Method for synthesizing 2-methyl-2-propyl-1,3-propanediol dimethyl carbonate compound.
  • Carisoprodol, Meprobamate and Topiramate by Solid Phase Extraction and Gas Chromatography/Mass Spectrometry. NYC Office of Chief Medical Examiner. [Link]

  • Molecularly imprinted polymer-based dispersive solid-phase extraction for the selective determination of carisoprodol in biological and pharmaceutical samples. (2023). New Journal of Chemistry. [Link]

  • Development and Validation of HPTLC Method for the Estimation of Carisoprodol in Bulk and in Tablet Dosage Forms. (2018). Research Journal of Pharmaceutical, Biological and Chemical Sciences. [Link]

  • Mass spectrometric analysis of carisoprodol and meprobamate in rat brain microdialysates. National Institutes of Health. [Link]

  • STABILITY INDICATING HIGH PERFORMANCE LIQUID CHROMATOGRAPHIC METHOD FOR THE ESTIMATION OF CARISOPRODOL IN BULK AND IN TABLET DOSAGE FORMS. ResearchGate. [Link]

  • Quantitative Analysis of Carisoprodol and Meprobamate in Whole Blood Using Benzylcarbamate and Deuterated Meprobamate as Internal Standards. ResearchGate. [Link]

  • Simultaneous determination of carisoprodol and meprobamate in human hair using solid-phase extraction and gas chromatography/mass spectrometry of the trimethylsilyl derivatives. ResearchGate. [Link]

  • Linearity, LOD and LOQ data of CS 2 analytical solutions analyzed by chromatographic and spectrophotometric methods. ResearchGate. [Link]

  • CARISOPRODOL. SWGDRUG.org. [Link]

  • Selected ion monitoring – Knowledge and References. Taylor & Francis Online. [Link]

  • SOLID PHASE EXTRACTION APPLICATIONS MANUAL. NTK Kemi. [Link]

  • Quantitation of Carisoprodol and Meprobamate in Urine and Plasma Using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Springer Nature Experiments. [Link]

  • A Strategy for GC/MS Quantification of Polar Compounds via their Silylated Surrogates: Silylation and Quantification of Biological Amino Acids. ResearchGate. [Link]

Sources

Application of Carisoprodol-d7 for Robust Clinical and Forensic Drug Monitoring by LC-MS/MS

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Clinical Need for Carisoprodol Monitoring

Carisoprodol (marketed as Soma®) is a centrally acting skeletal muscle relaxant prescribed for the relief of discomfort associated with acute, painful musculoskeletal conditions.[1][2] Its therapeutic effects, which include sedation and anxiolysis, begin within 30 minutes and last for up to six hours.[3][4] The mechanism of action is not fully understood but is linked to altered interneuronal activity in the spinal cord and descending reticular formation of the brain.[5][6]

Carisoprodol is extensively metabolized in the liver by the cytochrome P450 enzyme CYP2C19 to its primary active metabolite, meprobamate.[1][5][6] Meprobamate itself is a Schedule IV controlled substance with anxiolytic properties and a known potential for abuse.[1][3] Notably, meprobamate often reaches higher peak plasma concentrations and has a longer half-life (approximately 10 hours) than the parent drug (approximately 2 hours), contributing significantly to the overall pharmacological effect and abuse potential.[6][7] Given the risks of dependence, abuse, and overdose—often in combination with other central nervous system depressants—accurate monitoring of carisoprodol and meprobamate concentrations is critical in several contexts[1][8]:

  • Therapeutic Drug Monitoring (TDM): To ensure patients remain within the therapeutic window, especially those with impaired renal or hepatic function or known variations in CYP2C19 activity.[3] Poor CYP2C19 metabolizers can exhibit a four-fold increase in carisoprodol exposure.[5][9]

  • Clinical Toxicology: For the diagnosis and management of overdose cases, where symptoms can include stupor, coma, respiratory depression, and death.[1]

  • Forensic Investigations: In analyzing cases related to driving under the influence of drugs (DUID) or postmortem toxicology.[10]

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the simultaneous quantification of carisoprodol and meprobamate due to its high sensitivity, specificity, and throughput.[8][11][12] The use of a stable isotope-labeled internal standard (SIL-IS) is fundamental to a robust bioanalytical method, and Carisoprodol-d7 is the ideal choice for this application.

The Critical Role of Carisoprodol-d7 as an Internal Standard

An internal standard (IS) is a compound added in a known, constant amount to all calibrators, quality controls, and unknown samples prior to processing. Its purpose is to correct for variability during sample preparation and analysis.

Why Carisoprodol-d7 is the Optimal Choice:

A deuterated analog like Carisoprodol-d7 is considered the "gold standard" internal standard for mass spectrometry-based assays.[8][12] This is because it is chemically identical to the analyte (carisoprodol) but has a different mass due to the replacement of seven hydrogen atoms with deuterium. This structural similarity ensures that Carisoprodol-d7 and carisoprodol behave almost identically during:

  • Sample Preparation: They exhibit the same extraction efficiency in Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE).

  • Chromatography: They co-elute from the analytical column, meaning they enter the mass spectrometer at the same time.

  • Ionization: They experience the same degree of ionization enhancement or suppression from matrix components.

By co-eluting and having the same ionization response, Carisoprodol-d7 perfectly mimics the behavior of the native analyte. The mass spectrometer can easily distinguish between the two based on their mass difference. Therefore, any signal loss or gain affecting the analyte will equally affect the IS. The ratio of the analyte peak area to the IS peak area remains constant, ensuring accurate and precise quantification even with sample-to-sample variations in matrix effects or recovery.[8][12]

G cluster_SamplePrep Sample Preparation cluster_Analysis LC-MS/MS Analysis cluster_DataProcessing Data Processing A Plasma/Urine Sample B Add Carisoprodol-d7 (IS) A->B C Protein Precipitation / LLE / SPE B->C D LC Separation (Analyte + IS Co-elute) C->D E Ionization (ESI+) D->E F MS/MS Detection (MRM Mode) E->F G Measure Peak Areas (Analyte & IS) F->G H Calculate Area Ratio (Analyte / IS) G->H I Quantify vs. Calibration Curve H->I J J I->J Final Concentration Report

Figure 1: Analytical workflow for carisoprodol quantification using Carisoprodol-d7 IS.

Metabolism of Carisoprodol

Understanding the metabolic pathway is crucial for interpreting clinical results, as the presence and ratio of the parent drug to its metabolite provide a more complete clinical picture.

Figure 2: Primary metabolic pathway of Carisoprodol to Meprobamate.

Detailed Analytical Protocol

This protocol describes a validated LC-MS/MS method for the simultaneous quantification of carisoprodol and its metabolite meprobamate in human plasma, utilizing Carisoprodol-d7 and Meprobamate-d7 as internal standards.

Materials and Reagents
  • Standards: Carisoprodol, Meprobamate, Carisoprodol-d7, and Meprobamate-d7 certified reference standards.

  • Solvents: LC-MS grade acetonitrile, methanol, and water.

  • Reagents: Formic acid (reagent grade), ammonium formate.

  • Biological Matrix: Drug-free human plasma (K2EDTA).

Preparation of Standards and Controls
  • Primary Stock Solutions (1 mg/mL): Prepare individual stock solutions of carisoprodol and meprobamate in methanol.

  • Internal Standard Stock (1 mg/mL): Prepare individual stock solutions of Carisoprodol-d7 and Meprobamate-d7 in methanol.

  • Working Standard Mixture: Prepare serial dilutions from the primary stocks using 50:50 methanol:water to create calibration standards ranging from 10 ng/mL to 5000 ng/mL.

  • Working IS Mixture (100 ng/mL): Prepare a combined working solution of Carisoprodol-d7 and Meprobamate-d7 in methanol.

  • Calibration Curve & Quality Controls (QCs): Spike drug-free plasma with the working standard mixture to prepare calibrators and QC samples at low, medium, and high concentrations (e.g., 50, 500, and 4000 ng/mL).

Sample Preparation: Protein Precipitation (PPT)

Pro-Tip: Protein precipitation is a rapid and effective method for cleaning up plasma samples for this analysis. It removes the majority of proteins that can interfere with the analysis and clog the LC system.

  • Pipette 100 µL of calibrator, QC, or unknown plasma sample into a 1.5 mL microcentrifuge tube.

  • Add 25 µL of the working IS mixture (100 ng/mL) to each tube and vortex briefly.

  • Add 300 µL of cold acetonitrile to each tube to precipitate proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Carefully transfer 200 µL of the supernatant to a clean autosampler vial.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried extract in 100 µL of mobile phase A (see below) and vortex.

  • Inject 5 µL onto the LC-MS/MS system.

LC-MS/MS Instrumentation and Conditions

Pro-Tip: A C18 column provides excellent reversed-phase retention for these moderately polar analytes. The gradient elution ensures that both compounds are well-resolved from matrix interferences and elute with good peak shape.

ParameterCondition
LC System High-Performance Liquid Chromatography (HPLC) or Ultra-High Performance (UHPLC) system
Analytical Column C18 column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Gradient 10% B to 95% B over 3.0 min, hold for 1.0 min, return to 10% B and re-equilibrate for 1.0 min
Column Temp 40°C
Injection Volume 5 µL
Mass Spectrometer Triple Quadrupole Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive
Detection Mode Multiple Reaction Monitoring (MRM)

Table 1: Optimized LC-MS/MS Conditions.

Mass Spectrometry Parameters (MRM Transitions)

Pro-Tip: Two MRM transitions are monitored for each analyte. The most intense is used for quantification (Quantifier), and the second is used for confirmation (Qualifier). The ratio of these two transitions must be consistent between the sample and a known standard, adding a layer of certainty to the identification.

CompoundPrecursor Ion (m/z)Product Ion (m/z) - QuantifierProduct Ion (m/z) - QualifierCollision Energy (eV)
Carisoprodol261.2176.188.115
Carisoprodol-d7 268.2 183.1 91.1 15
Meprobamate219.1158.1114.112
Meprobamate-d7226.1162.1117.112

Table 2: Example MRM Transitions for Target Analytes and Internal Standards.

Method Validation Summary

The described method should be fully validated according to established regulatory guidelines, such as those from the FDA or ICH M10 Bioanalytical Method Validation guidance.[13][14][15][16][17] A summary of typical acceptance criteria is provided below.

Validation ParameterAcceptance CriteriaTypical Performance
Linearity Calibration curve with a correlation coefficient (r²) ≥ 0.99. Back-calculated standards within ±15% of nominal.25 - 3000 ng/mL[18]
Accuracy & Precision Intra- and inter-day precision (%CV) ≤ 15% (≤ 20% at LLOQ). Accuracy (%RE) within ±15% (±20% at LLOQ).%CV < 10%, %RE < 10%
Matrix Effect IS-normalized matrix factor CV should be ≤ 15% across different lots of matrix.Minimal suppression
Recovery Consistent and reproducible extraction recovery across the concentration range.> 85%
Stability Analytes stable in matrix for expected short-term, long-term (frozen), and post-preparative storage conditions.Stable for 24h at RT
LLOQ Lowest concentration on the calibration curve with acceptable accuracy (±20%) and precision (≤20% CV).25 ng/mL[18]

Table 3: Summary of Method Validation Parameters and Acceptance Criteria.

Conclusion

The use of Carisoprodol-d7 as an internal standard is indispensable for the development of a robust, accurate, and precise LC-MS/MS method for the quantification of carisoprodol. Its ability to track and correct for variations in sample preparation and matrix effects ensures the reliability of results, which is paramount in clinical and forensic toxicology. The detailed protocol herein provides a solid foundation for laboratories to establish a high-throughput assay for monitoring this important muscle relaxant and its active metabolite, thereby aiding in better patient care and safety.

References

  • Carisoprodol - Wikipedia. (n.d.). Wikipedia.
  • Highlights of Prescribing Inform
  • FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. (2025, January 21).
  • Soma (Carisoprodol): Side Effects, Uses, Dosage, Interactions, Warnings. (n.d.). RxList.
  • Carisoprodol (Trade Name: Soma®). (n.d.). DEA Diversion Control Division.
  • Simultaneous Quantification of Carisoprodol, Meprobamate, and Zolpidem in Human Plasma using a Valid
  • Pre-review report: Carisoprodol. (2023, September 9).
  • Johnson-Davis, K. L., & McMillin, G. A. (2016). Quantitation of Carisoprodol and Meprobamate in Urine and Plasma Using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Methods in Molecular Biology, 1383, 105-14.
  • M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry. (2022, November). FDA.
  • Bioanalytical Method Validation for Biomarkers Guidance for Industry. (n.d.). HHS.gov.
  • Sandle, T. (2023, January 11).
  • M10 Bioanalytical Method Validation and Study Sample Analysis. (2024, June 12). FDA.
  • Shashikala, P., Sireesha, D., & Vasudha, B. (2015). Development and Validation of Bioanalytical Method for the Estimation of Carisoprodol in Human Plasma using LC-MS/MS. Asian Journal of Pharmaceutical Analysis, 5(3), 133-139.
  • Johnson-Davis, K. L., & McMillin, G. A. (2016). Quantitation of Carisoprodol and Meprobamate in Urine and Plasma Using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
  • Data analysis on effects of therapeutic drug monitoring, dosing, and age on observed meprobamate concentr
  • Mass spectrometric analysis of carisoprodol and meprobamate in rat brain microdialys
  • Theriot, J., & Guduru, U. (2024). Carisoprodol. In StatPearls.
  • Quantitative Analysis of Carisoprodol and Meprobamate in Whole Blood Using Benzylcarbamate and Deuterated Meprobamate as Internal Standards. (2009, August).
  • Carisoprodol (Soma)
  • LZI Carisoprodol Metabolite (Meprobamate) Enzyme Immunoassay. (n.d.). Lin-Zhi.
  • Giarratana, N., et al. (2022). Carisoprodol Single and Multiple Dose PK-PD. Part II: Pharmacodynamics Evaluation Method for Central Muscle Relaxants. Double-Blind Placebo-Controlled Clinical Trial in Healthy Volunteers. Pharmaceuticals, 15(2), 245.
  • Martin, K. O. (2025). Qualitative Method Validation of Acid/Neutral Drugs Carisoprodol, Meprobamate, and Naproxen in Various Forensic Matrices.
  • Sensitive Homogeneous Enzyme Immunoassay For Carisoprodol Metabolite (Meprobam

Sources

Application Note: Quantitative Analysis of Carisoprodol in Urine by LC-MS/MS Using a Deuterated Internal Standard

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a robust and validated method for the quantitative analysis of Carisoprodol and its primary metabolite, meprobamate, in human urine. The protocol employs Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) and utilizes Carisoprodol-d7 as a stable isotope-labeled internal standard (SIL-IS) to ensure the highest level of accuracy and precision.[1][2] This methodology is designed for researchers, clinical toxicologists, and drug development professionals requiring reliable quantification of Carisoprodol for pharmacokinetic studies, pain management monitoring, or forensic analysis.[3][4] The inclusion of Carisoprodol-d7 mitigates variability from sample preparation and potential matrix effects, a critical factor in complex biological matrices like urine.[5][6][7]

Introduction: The Rationale for a Validated Approach

Carisoprodol (marketed as Soma®) is a centrally acting skeletal muscle relaxant prescribed for acute, painful musculoskeletal conditions.[8] Upon administration, it is rapidly metabolized in the liver, primarily by the CYP2C19 enzyme, to its active metabolite, meprobamate.[8][9][10] Meprobamate itself is a sedative and anxiolytic agent with a potential for abuse, making the monitoring of both compounds essential for clinical and forensic purposes.[8][11]

Urine is a common matrix for monitoring Carisoprodol use due to non-invasive collection and longer detection windows compared to blood.[12] However, the complexity of the urine matrix can introduce significant analytical challenges, including ion suppression or enhancement in the mass spectrometer source.[6][13] To counteract these effects and correct for variability during sample processing, the use of a stable isotope-labeled internal standard, such as Carisoprodol-d7, is considered the gold standard in bioanalysis.[5][6] A deuterated internal standard is chemically and physically almost identical to the analyte, ensuring it co-elutes and experiences similar ionization effects, thereby providing a reliable basis for quantification.[6][7][14]

This document provides a detailed, step-by-step protocol for sample preparation, LC-MS/MS analysis, and data interpretation, grounded in established principles of analytical method validation for forensic toxicology.[15][16][17]

Principle of the Method

The analytical workflow begins with the enzymatic hydrolysis of urine samples to cleave glucuronide conjugates of Carisoprodol and meprobamate, ensuring the measurement of the total drug concentration. This is followed by a Solid Phase Extraction (SPE) step to isolate the analytes from endogenous interferences. The purified extract is then analyzed by LC-MS/MS.

Chromatographic separation is achieved on a C18 reversed-phase column, after which the analytes are ionized using positive ion electrospray ionization (ESI) and detected by a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.[2][11] Quantification is performed by calculating the peak area ratio of the analyte to the deuterated internal standard (Carisoprodol-d7) and comparing it against a matrix-matched calibration curve.

Materials and Reagents

Reagent/Material Supplier/Grade Notes
CarisoprodolCerilliant (or equivalent)Certified Reference Material (CRM)
MeprobamateCerilliant (or equivalent)Certified Reference Material (CRM)
Carisoprodol-d7Cerilliant (or equivalent)Certified Reference Material (CRM)[3][18]
MethanolLC-MS Grade
AcetonitrileLC-MS Grade
Formic AcidLC-MS Grade
Deionized Water18.2 MΩ·cm
β-GlucuronidaseE. coli derivedFor hydrolysis of conjugated metabolites.
Phosphate Buffer (100 mM, pH 6.8)Laboratory Prepared
Solid Phase Extraction (SPE) CartridgesPolymeric Reversed-Phase (e.g., HLB)For sample cleanup.
Human Urine, Drug-FreeCertified NegativeFor calibrators and quality controls.

Experimental Protocol

Preparation of Standards and Quality Controls
  • Primary Stock Solutions (1 mg/mL): Prepare individual stock solutions of Carisoprodol, Meprobamate, and Carisoprodol-d7 in methanol.

  • Working Standard Solution (10 µg/mL): Prepare a combined working standard solution of Carisoprodol and Meprobamate by diluting the primary stocks in methanol.

  • Internal Standard (IS) Working Solution (100 ng/mL): Dilute the Carisoprodol-d7 primary stock solution in 50:50 methanol:water.

  • Calibration Standards and Quality Controls (QCs): Spike appropriate volumes of the working standard solution into certified drug-free human urine to prepare a calibration curve (e.g., 10, 50, 100, 500, 1000, 5000 ng/mL) and at least three levels of QCs (low, medium, high).

Sample Preparation: Hydrolysis and Solid Phase Extraction (SPE)

The following workflow is a self-validating system designed to ensure consistent recovery and removal of matrix interferences.

SPE_Workflow Sample 1. Urine Sample (0.5 mL) + 50 µL IS Working Solution Hydrolysis 2. Add 0.5 mL Phosphate Buffer + β-Glucuronidase Sample->Hydrolysis Spike IS Incubation 3. Incubate at 60°C for 1 hour Hydrolysis->Incubation Enzymatic Reaction Load 5. Load Hydrolyzed Sample Incubation->Load Post-Hydrolysis Condition 4. Condition SPE Cartridge (Methanol then Water) Condition->Load Wash 6. Wash Cartridge (e.g., 5% Methanol in Water) Load->Wash Remove Polar Interferences Elute 7. Elute Analytes (e.g., Methanol or Acetonitrile) Wash->Elute Isolate Analytes Dry 8. Evaporate Eluate to Dryness (Nitrogen Stream, 40°C) Elute->Dry Concentrate Reconstitute 9. Reconstitute in 100 µL Mobile Phase A Dry->Reconstitute Prepare for Injection Analysis 10. Inject into LC-MS/MS Reconstitute->Analysis

Caption: Solid Phase Extraction (SPE) workflow for Carisoprodol analysis.

LC-MS/MS Instrumentation and Conditions

The following parameters serve as a starting point and should be optimized for the specific instrumentation used.

Parameter Condition
LC System High-Performance Liquid Chromatography (HPLC) or UHPLC system
Column C18 Reversed-Phase, e.g., 2.1 x 50 mm, <3 µm particle size[19]
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Optimized for separation of Carisoprodol and Meprobamate
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40°C
MS System Triple Quadrupole Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)

MRM Transitions:

The selection of precursor and product ions is critical for selectivity. At least two transitions should be monitored for each analyte to ensure correct identification.[1][2]

Analyte Precursor Ion (m/z) Product Ion 1 (m/z) - Quantifier Product Ion 2 (m/z) - Qualifier
Carisoprodol261.2176.197.0[11]
Meprobamate219.1158.197.0[11]
Carisoprodol-d7 (IS) 268.2 183.3 -

Method Validation and Performance

A comprehensive method validation should be performed according to established guidelines from bodies like the Scientific Working Group for Forensic Toxicology (SWGTOX) or as outlined in ANSI/ASB Standard 036.[15][17]

Validation Parameters

The validation process establishes the method's fitness for purpose. Key parameters to evaluate include:

  • Selectivity: Analysis of blank urine samples from multiple sources to ensure no endogenous interferences.

  • Linearity and Range: A calibration curve with at least five non-zero points. A linear regression with a coefficient of determination (r²) ≥ 0.99 is required.[11]

  • Limit of Detection (LOD) & Limit of Quantification (LOQ): The LOQ should be the lowest point on the calibration curve, with a signal-to-noise ratio ≥ 10 and acceptable precision and accuracy.[20] A typical LOQ for Carisoprodol and Meprobamate is 100 ng/mL.[11][21]

  • Accuracy and Precision: Determined by analyzing QC samples at multiple concentrations on different days. Acceptance criteria are typically within ±20% of the nominal value (±25% at the LLOQ).

  • Matrix Effects: Assessed by comparing the analyte response in post-extraction spiked matrix to that in a pure solvent. The co-eluting deuterated internal standard is crucial for compensating for these effects.[6]

  • Recovery: Extraction efficiency is determined by comparing analyte response in pre-extraction spiked samples to post-extraction spiked samples.

  • Stability: Analyte stability in urine under various storage conditions (bench-top, freeze-thaw cycles, long-term frozen).

Expected Performance Data

The following table summarizes typical performance characteristics for this validated method.

Parameter Expected Result
Linear Range 100 - 10,000 ng/mL
Correlation Coefficient (r²) > 0.995
Lower Limit of Quantification (LLOQ) 100 ng/mL
Intra- and Inter-Assay Precision (%CV) < 15%
Accuracy (% Bias) Within ± 15% of nominal value
Extraction Recovery > 85%

Data Analysis and Interpretation

The logical flow for quantifying an unknown sample is a self-validating process, ensuring each step meets quality criteria before proceeding.

Data_Analysis_Workflow Acquire 1. Acquire Raw Data (Analyte and IS Peaks) Integrate 2. Integrate Peak Areas Acquire->Integrate Ratio 3. Calculate Area Ratio (Analyte / IS) Integrate->Ratio CalCurve 4. Generate Calibration Curve (Area Ratio vs. Concentration) Ratio->CalCurve CheckCal 5. Verify Curve Fit (r² ≥ 0.99) and Calibrator Accuracy CalCurve->CheckCal CheckQC 6. Verify QC Accuracy (Within ±20% of Target) CheckCal->CheckQC Pass Fail Investigation Required CheckCal->Fail Fail Quantify 7. Interpolate Unknown Sample Concentration from Curve CheckQC->Quantify Pass CheckQC->Fail Fail Report 8. Report Final Concentration (ng/mL) Quantify->Report

Caption: Data analysis and quantification workflow.

The final reported concentration should account for any initial dilutions. The presence of meprobamate confirms metabolism of Carisoprodol. The absence of both may indicate non-compliance or that the sample was collected outside the detection window.[22]

Conclusion

The LC-MS/MS method detailed in this application note provides a sensitive, specific, and reliable protocol for the quantitative analysis of Carisoprodol and meprobamate in urine. The strategic use of Carisoprodol-d7 as an internal standard is fundamental to the method's robustness, effectively correcting for analytical variability and ensuring data integrity. This self-validating system, from sample preparation to data analysis, is fit for purpose in regulated bioanalytical, clinical, and forensic toxicology settings.

References

  • Johnson-Davis, K. L., & McMillin, G. A. (2016). Quantitation of Carisoprodol and Meprobamate in Urine and Plasma Using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Methods in Molecular Biology, 1383, 105–114. [Link]

  • Cerilliant Corporation. (n.d.). Carisoprodol-D7. Retrieved from Cerilliant. [Link]

  • AptoChem. (2008). Deuterated internal standards and bioanalysis. Retrieved from AptoChem. [Link]

  • Johnson-Davis, K. L., & McMillin, G. A. (2016). Quantitation of Carisoprodol and Meprobamate in Urine and Plasma Using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). PubMed. [Link]

  • American Academy of Forensic Sciences Standards Board. (n.d.). Standard Practices for Method Validation in Forensic Toxicology. Retrieved from AAFS. [Link]

  • SLS. (n.d.). Carisoprodol-D7 solution, 100 µg/mL in methanol, certified reference material. Retrieved from Scientific Laboratory Supplies. [Link]

  • Bramness, J. G., Fauske, L., & Havig, S. M. (2014). Factors affecting carisoprodol metabolism in pain patients using urinary excretion data. Journal of analytical toxicology, 38(1), 1-6. [Link]

  • Addiction Resource. (2019). How Long Does Soma Stay In Your System? Carisoprodol Half-Life. Retrieved from Addiction Resource. [Link]

  • Bramness, J. G., Fauske, L., & Havig, S. M. (2014). Factors affecting carisoprodol metabolism in pain patients using urinary excretion data. PubMed. [Link]

  • ResolveMass Laboratories Inc. (2025). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. Retrieved from ResolveMass. [Link]

  • van de Merbel, N. C. (2008). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. Bioanalysis, 1(1), 223-231. [Link]

  • TIAFT. (2020). Forensic Toxicology Laboratory Guidelines: Analytical Method Validation (Version 2.0). Retrieved from The International Association of Forensic Toxicologists. [Link]

  • Peters, F. T. (2007). Bioanalytical method validation and its implications for forensic and clinical toxicology-A review. Accreditation and Quality Assurance, 12(7), 381-391. [Link]

  • Ibe, C. O., & Singh, N. (2018). A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES. International Journal of Pharmaceutical Sciences and Research, 9(11), 4543-4551. [Link]

  • ZefSci. (n.d.). LC-MS/MS Method Validation for Forensic Toxicology. Retrieved from ZefSci. [Link]

  • ASB. (2019). ANSI/ASB Standard 036, First Edition 2019 Standard Practices for Method Validation in Forensic Toxicology. Retrieved from AAFS Standards Board. [Link]

  • Tse, S., Akinshipe, G., & Vorce, S. P. (2012). Evaluating the Relationship Between Carisoprodol Concentrations and Meprobamate Formation and Inter-Subject and Intra-Subject Variability in Urinary Excretion Data. Journal of Analytical Toxicology, 36(4), 221–231. [Link]

  • Knauber, T., & Budde, K. (2013). Mass spectrometric analysis of carisoprodol and meprobamate in rat brain microdialysates. Journal of Mass Spectrometry, 48(1), 93-98. [Link]

  • Thavamani, A., & Umapathi, K. K. (2024). Carisoprodol. In StatPearls. StatPearls Publishing. [Link]

  • MicroSolv Technology Corporation. (n.d.). Carisoprodol and Meprobamate Analysis by LCMS - AppNote. Retrieved from MicroSolv. [Link]

  • Coulter, C., Garnier, M., Tuyay, J., Orbita, J., Jr, & Moore, C. (2012). Determination of carisoprodol and meprobamate in oral fluid. Journal of analytical toxicology, 36(3), 217–220. [Link]

  • Grewal, G. (2018). Data analysis on effects of therapeutic drug monitoring, dosing, and age on observed meprobamate concentrations in urine samples. Boston University. [Link]

  • HNL Lab Medicine. (n.d.). Carisoprodol, Quantitative, Pain Management, Urine. Retrieved from HNL Lab Medicine. [Link]

  • Coulter, C., Garnier, M., Tuyay, J., Orbita, J., Jr, & Moore, C. (2012). Determination of carisoprodol and meprobamate in oral fluid. PubMed. [Link]

  • Lin-Zhi International, Inc. (n.d.). LZI Carisoprodol Metabolite (Meprobamate) Enzyme Immunoassay. Retrieved from Lin-Zhi. [Link]

  • Washington State Patrol. (2019). TOX-SOP-42 Protocol for the Analysis of Carisoprodol. Retrieved from Washington State Patrol. [Link]

  • Phenomenex. (n.d.). Sample Preparation Guide. Retrieved from Phenomenex. [Link]

  • Rohith, T., Ananda, S., & Netkal, M. (2014). Method Development and Validation of Carisoprodol and its Impurities by Ultra Violet-High Performance Liquid Chromatography. American Journal of Analytical Chemistry, 5(11), 729-736. [Link]

  • NYC Office of Chief Medical Examiner. (n.d.). Carisoprodol, Meprobamate and Topiramate by Solid Phase Extraction and Gas Chromatography/Mass Spectrometry. Retrieved from NYC.gov. [Link]

  • NTK Kemi. (2010). Solid Phase Extraction Applications Manual. Retrieved from NTK Kemi. [Link]

  • ARUP Laboratories. (n.d.). Carisoprodol and Meprobamate, Urine, Quantitative. Retrieved from ARUP Consult. [Link]

  • Quest Diagnostics. (n.d.). Carisoprodol Screen, with Confirmation, Urine. Retrieved from Quest Diagnostics. [Link]

  • Quest Diagnostics. (n.d.). Drug Monitoring, Carisoprodol Metabolite, Quantitative, Urine. Retrieved from Quest Diagnostics. [Link]

Sources

Application Note: Robust and Selective Solid-Phase Extraction of Carisoprodol and Carisoprodol-d7 from Biological Matrices

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Carisoprodol, marketed under brand names such as Soma, is a centrally acting skeletal muscle relaxant used to alleviate discomfort from acute, painful musculoskeletal conditions.[1] Following administration, it is rapidly metabolized in the liver to meprobamate, an active metabolite with anxiolytic properties.[2][3] Given its therapeutic use and potential for abuse, robust analytical methods for the quantification of carisoprodol in biological matrices are essential for clinical and forensic toxicology, therapeutic drug monitoring, and pharmacokinetic studies.[4][5] The use of a stable isotope-labeled internal standard, such as Carisoprodol-d7, is critical for accurate quantification, as it co-extracts with the analyte of interest and compensates for matrix effects and variability during sample preparation and analysis.[6][7]

This application note provides a detailed protocol for the solid-phase extraction (SPE) of carisoprodol and its deuterated analog, Carisoprodol-d7, from plasma and urine. The described methodology is designed to provide high recovery and clean extracts suitable for subsequent analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS) or gas chromatography-mass spectrometry (GC-MS).

Scientific Principles of the SPE Procedure

The selection of an appropriate SPE strategy is dictated by the physicochemical properties of the target analyte and the nature of the sample matrix. Carisoprodol is a neutral, relatively non-polar molecule. It is very slightly soluble in water, and its solubility is largely independent of pH.[2][8] Key physicochemical properties are summarized in Table 1.

PropertyValueSource
Molecular Weight260.33 g/mol
LogP~1.9 - 2.1
Water SolubilityVery slightly soluble
pKaNot applicable (neutral compound)N/A

The LogP value between 1.9 and 2.1 indicates that Carisoprodol has moderate lipophilicity. This makes reversed-phase SPE an ideal mechanism for its extraction from aqueous biological matrices like plasma and urine. In reversed-phase SPE, the stationary phase is non-polar (e.g., C8 or C18), and the mobile phase (the sample and wash solutions) is polar. Carisoprodol will be retained on the non-polar sorbent via hydrophobic interactions, while polar matrix components like salts, proteins, and phospholipids will have a lower affinity and can be washed away.

For more complex matrices or to achieve a higher degree of cleanup, a mixed-mode SPE approach can be employed. Mixed-mode cartridges that combine reversed-phase and ion-exchange functionalities offer orthogonal retention mechanisms for enhanced selectivity. For a neutral compound like carisoprodol, the primary retention will still be reversed-phase. However, the ion-exchange functionality can be leveraged to strongly retain charged interferences, leading to a cleaner final eluate.

The overall analytical workflow is depicted in the following diagram:

SPE_Workflow cluster_PreAnalysis Sample Preparation & Extraction cluster_Analysis Instrumental Analysis Sample Biological Sample (Plasma/Urine) Pretreatment Sample Pre-treatment (Buffering, Centrifugation) Sample->Pretreatment Add IS (Carisoprodol-d7) SPE Solid-Phase Extraction Pretreatment->SPE Load onto SPE cartridge Elution Elution of Analytes SPE->Elution Elute with organic solvent Evaporation Solvent Evaporation Elution->Evaporation Dry down under N2 Reconstitution Reconstitution Evaporation->Reconstitution Reconstitute in mobile phase LCMS LC-MS/MS Analysis Reconstitution->LCMS Inject Data Data Acquisition and Processing LCMS->Data

Caption: General workflow for the analysis of Carisoprodol.

Detailed SPE Protocol for Carisoprodol and Carisoprodol-d7

This protocol is optimized for a 1 mL plasma or urine sample using a mixed-mode SPE cartridge.

Materials and Reagents:

  • Carisoprodol and Carisoprodol-d7 certified reference standards

  • SPE Cartridges: Mixed-mode C8/cation exchange (e.g., Discovery DSC-MCAX, 100 mg/3 mL or equivalent)

  • LC-MS grade methanol, acetonitrile, ethyl acetate, and hexane

  • Reagent grade formic acid, ammonium hydroxide, and potassium phosphate

  • Deionized water (18 MΩ·cm)

  • Positive pressure manifold or vacuum manifold for SPE

  • Nitrogen evaporator

  • Vortex mixer and centrifuge

Protocol Steps:

StepProcedureRationale and Expert Insights
1. Sample Pre-treatment To 1 mL of plasma or urine in a glass tube, add 50 µL of Carisoprodol-d7 internal standard solution. Add 1 mL of 0.1 M potassium phosphate buffer (pH 6.0) and vortex for 30 seconds. Centrifuge plasma samples at 3000 rpm for 10 minutes to precipitate proteins.The buffer adjusts the sample pH to ensure consistent interaction with the sorbent. For plasma, protein precipitation is crucial to prevent clogging of the SPE cartridge and to release any protein-bound drug. Carisoprodol-d7 is added early to account for any analyte loss during the entire sample preparation process.[3]
2. SPE Cartridge Conditioning Condition the SPE cartridge with 2 mL of methanol followed by 2 mL of 0.1 M potassium phosphate buffer (pH 6.0). Do not allow the sorbent to go dry.Conditioning with methanol solvates the bonded phase, "activating" the sorbent for optimal retention. Equilibration with the buffer mimics the sample loading conditions, ensuring reproducible binding of the analyte.
3. Sample Loading Load the pre-treated sample supernatant onto the conditioned SPE cartridge at a slow, steady flow rate (1-2 mL/min).A slow flow rate is critical to allow sufficient residence time for the hydrophobic interactions between carisoprodol and the C8 sorbent to occur, maximizing retention and recovery.
4. Washing Step 1 Wash the cartridge with 2 mL of deionized water.This initial wash removes highly polar, water-soluble interferences such as salts without affecting the retained carisoprodol.
5. Washing Step 2 Wash the cartridge with 1 mL of 25:75 (v/v) methanol/deionized water.This intermediate polarity wash removes less polar interferences that were not removed by the water wash. The low percentage of organic solvent is not strong enough to elute the more hydrophobic carisoprodol.
6. Drying Dry the SPE cartridge thoroughly under high vacuum or positive pressure for 5-10 minutes.A dry sorbent bed is crucial before the final elution with a non-polar organic solvent. Residual water can hinder the elution efficiency of the analytes.
7. Elution Elute the analytes with 3 mL of a 50:50 (v/v) ethyl acetate/hexane mixture into a clean collection tube.This solvent mixture has sufficient non-polar character to disrupt the hydrophobic interactions between carisoprodol and the sorbent, leading to its elution. The use of a mixed-mode cartridge with cation exchange functionality helps to retain basic interferences that might otherwise co-elute.[3]
8. Evaporation & Reconstitution Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the dried extract in 100 µL of the initial mobile phase of the LC-MS/MS system (e.g., 50:50 methanol/water with 0.1% formic acid). Vortex to ensure complete dissolution.Evaporation concentrates the sample, increasing the sensitivity of the subsequent analysis. Reconstitution in the mobile phase ensures compatibility with the analytical column and good peak shape.

The logical steps of the SPE procedure are illustrated in the diagram below:

SPE_Protocol cluster_SPE Solid-Phase Extraction Protocol Condition 1. Condition (Methanol, Buffer) Load 2. Load Sample Condition->Load Prepare sorbent Wash1 3. Wash 1 (Deionized Water) Load->Wash1 Retain Carisoprodol Wash2 4. Wash 2 (25% Methanol) Wash1->Wash2 Remove polar interferences Dry 5. Dry Sorbent Wash2->Dry Remove less-polar interferences Elute 6. Elute (Ethyl Acetate/Hexane) Dry->Elute Prepare for elution a_out Clean Extract

Caption: Step-by-step SPE protocol for Carisoprodol extraction.

Expected Performance and Data

The described SPE protocol, when coupled with a validated LC-MS/MS method, is expected to yield high analyte recovery and minimal matrix effects.

ParameterExpected ResultComments
Recovery > 85%High recovery for both Carisoprodol and Carisoprodol-d7 ensures the method's accuracy and precision.
Matrix Effect < 15%Minimal ion suppression or enhancement is crucial for reliable quantification in complex biological matrices. The use of Carisoprodol-d7 helps to normalize for any observed matrix effects.[5]
Limit of Quantitation (LOQ) Low ng/mL rangeThe exact LOQ will depend on the sensitivity of the LC-MS/MS instrument but is expected to be in the low ng/mL range, suitable for clinical and forensic applications.
Linearity (r²) > 0.99The method should demonstrate excellent linearity over the desired concentration range.

Conclusion

This application note details a robust and reliable solid-phase extraction protocol for the determination of carisoprodol and its deuterated internal standard, Carisoprodol-d7, in biological samples. The use of a mixed-mode SPE sorbent provides excellent cleanup by leveraging reversed-phase retention for the neutral carisoprodol molecule while removing interferences through orthogonal mechanisms. The protocol is straightforward and can be easily implemented in analytical laboratories for routine monitoring of carisoprodol in plasma and urine, providing clean extracts for sensitive and accurate analysis by LC-MS/MS or GC-MS.

References

  • SOMA® (carisoprodol) Prescribing Information. U.S. Food and Drug Administration. [Link]

  • Carisoprodol Chemical and Physical Properties. PharmaCompass.com. [Link]

  • Pre-review report: Carisoprodol. World Health Organization (WHO). [Link]

  • Carisoprodol. Wikipedia. [Link]

  • TOX-SOP-42 Protocol for the Analysis of Carisoprodol. Vermont Forensic Laboratory. [Link]

  • Carisoprodol & Meprobate Analysis. MicroSolv Technology Corporation. [Link]

  • Quantitation of Carisoprodol and Meprobamate in Urine and Plasma Using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Springer Nature Experiments. [Link]

  • Molecularly imprinted polymer-based dispersive solid-phase extraction for the selective determination of carisoprodol in biological and pharmaceutical samples. New Journal of Chemistry (RSC Publishing). [Link]

  • Simultaneous determination of carisoprodol and meprobamate in human hair using solid-phase extraction and gas chromatography/mass spectrometry of the trimethylsilyl derivatives. PubMed. [Link]

  • Mass spectrometric analysis of carisoprodol and meprobamate in rat brain microdialysates. Journal of Pharmaceutical and Biomedical Analysis. [Link]

  • Determination of carisoprodol and meprobamate in oral fluid. PubMed. [Link]

  • Carisoprodol-D7 | Certified Solutions Standards. Cerilliant. [Link]

  • Quantitation of Carisoprodol and Meprobamate in Urine and Plasma Using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). PubMed. [Link]

  • SPE Method Development Tips and Tricks. Agilent. [Link]

  • Soma | Drug Information, Uses, Side Effects, Chemistry. PharmaCompass.com. [Link]

  • Unlocking the Power of Mixed-Mode SPE | Science Spotlight - Episode 4. YouTube. [Link]

  • carisoprodol | Ligand page. IUPHAR/BPS Guide to PHARMACOLOGY. [Link]

  • Development and optimization of the SPE procedure for determination of pharmaceuticals in water samples by HPLC-diode array detection. PubMed. [Link]

  • "Qualitative Method Validation of Acid/Neutral Drugs Carisoprodol, Mepr". Theses and Dissertations. [Link]

  • Carisoprodol | C12H24N2O4 | CID 2576. PubChem. [Link]

  • Carisoprodol. StatPearls - NCBI Bookshelf. [Link]

Sources

Application Note: High-Throughput and Robust Sample Preparation Strategies for the Quantification of Carisoprodol and Meprobamate using Deuterated Internal Standards

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive guide to proven sample preparation techniques for the accurate quantification of Carisoprodol and its primary active metabolite, Meprobamate, in biological matrices. We detail three robust methodologies: Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE). Each protocol is designed for high-throughput analysis and incorporates the use of stable isotope-labeled internal standards (SIL-IS), specifically Carisoprodol-d7 and Meprobamate-d7, to ensure the highest degree of accuracy and precision, correcting for matrix effects and variability during sample handling. This guide is intended for researchers, clinical toxicologists, and drug development professionals requiring reliable and validated methods for bioanalytical studies.

Introduction: The Analytical Imperative for Carisoprodol

Carisoprodol (marketed as Soma®) is a centrally acting skeletal muscle relaxant widely prescribed for musculoskeletal pain. Upon administration, it is rapidly metabolized in the liver to meprobamate, an active metabolite which is also a prescribed anxiolytic drug.[1][2] Given that both compounds are pharmacologically active and contribute to the overall therapeutic and toxicological profile, their simultaneous quantification is crucial for clinical and forensic toxicology, pain management monitoring, and pharmacokinetic studies.[1][3]

The primary analytical challenge lies in the complexity of biological matrices such as plasma, blood, and urine, which contain numerous endogenous components that can interfere with analysis and adversely affect data quality. The use of a deuterated internal standard, such as Carisoprodol-d7, is the gold standard for mass spectrometry-based quantification.[3][4][5][6][7] These standards are chemically identical to the analyte but have a higher molecular weight due to the incorporation of deuterium atoms. They co-elute chromatographically with the analyte and exhibit similar ionization efficiency and fragmentation patterns, allowing them to precisely account for sample loss during preparation and for matrix-induced ionization suppression or enhancement.

This document details three distinct, yet equally effective, sample preparation workflows, explaining the rationale behind each step to empower scientists to select and optimize the most suitable method for their laboratory's specific needs.

The Role of the Deuterated Internal Standard (IS)

The fundamental principle of using a stable isotope-labeled internal standard is to add a known quantity of the IS to every sample, calibrator, and quality control at the very beginning of the sample preparation process.[8] Because the SIL-IS (e.g., Carisoprodol-d7) and the native analyte (Carisoprodol) have nearly identical physicochemical properties, they will behave virtually identically during every subsequent step—extraction, evaporation, and injection. Any loss of analyte during the procedure will be mirrored by a proportional loss of the IS.

In the mass spectrometer, the instrument can differentiate between the analyte and the IS based on their mass-to-charge ratio (m/z). The final concentration is determined by the ratio of the analyte's peak area to the IS's peak area, plotted against a calibration curve. This ratioing technique effectively cancels out variations in extraction recovery and matrix effects, leading to superior accuracy and precision.[4]

Sample Preparation Methodologies

The choice of sample preparation technique is a critical decision based on the required level of cleanliness, sensitivity, sample volume, and desired throughput. Below are detailed protocols for three widely accepted methods.

Method 1: Protein Precipitation (PPT)

Protein Precipitation is the simplest and fastest method for removing the bulk of protein from plasma or serum samples. It is ideal for high-throughput screening and when sample volumes are small. The principle involves adding a water-miscible organic solvent to the sample, which disrupts the solvation of proteins, causing them to denature and precipitate.

Causality and Rationale: Acetonitrile is a highly effective precipitating agent and is compatible with reversed-phase liquid chromatography.[9][10] Using a chilled solvent can enhance the precipitation efficiency. The centrifugation step is critical for forming a compact pellet, allowing for the clean transfer of the supernatant which contains the analytes of interest.[11]

Experimental Protocol: Protein Precipitation

  • Aliquoting: Pipette 100 µL of the biological sample (plasma, serum, or whole blood) into a 1.5 mL microcentrifuge tube.

  • Internal Standard Spiking: Add 25 µL of the working internal standard solution (containing Carisoprodol-d7 and Meprobamate-d7 in methanol) to each tube.

  • Precipitation: Add 300 µL of ice-cold acetonitrile to each tube.

  • Vortexing: Cap the tubes and vortex vigorously for 30-60 seconds to ensure thorough mixing and complete protein denaturation.

  • Centrifugation: Centrifuge the samples at ≥10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[12]

  • Supernatant Transfer: Carefully aspirate the clear supernatant and transfer it to a clean autosampler vial or a 96-well plate.

  • Analysis: The sample is now ready for direct injection onto an LC-MS/MS system. A simple "dilute-and-shoot" approach can also be considered where the supernatant is further diluted if concentrations are expected to be high.[13]

Workflow for Protein Precipitation (PPT)

Protein Precipitation Workflow cluster_0 Sample Preparation cluster_1 Analysis Sample 100 µL Sample (Plasma/Blood) Add_IS Add 25 µL Deuterated IS Sample->Add_IS Add_ACN Add 300 µL Acetonitrile Add_IS->Add_ACN Vortex Vortex 30-60s Add_ACN->Vortex Centrifuge Centrifuge 10,000 x g, 10 min Vortex->Centrifuge Transfer Transfer Supernatant Centrifuge->Transfer LCMS Inject into LC-MS/MS Transfer->LCMS

Caption: A streamlined workflow for the rapid Protein Precipitation method.

Method 2: Liquid-Liquid Extraction (LLE)

LLE provides a cleaner sample extract than PPT by partitioning the analytes between the aqueous sample matrix and an immiscible organic solvent. This method is effective at removing salts, phospholipids, and other polar endogenous materials.

Causality and Rationale: The choice of an organic solvent is critical. A solvent mixture like hexane/ethyl acetate is used to extract the moderately polar Carisoprodol and Meprobamate from the aqueous matrix.[8] Adjusting the pH of the aqueous phase can optimize the extraction efficiency, but for these neutral compounds, it is less critical. The back-extraction or evaporation and reconstitution step serves to concentrate the sample and exchange the solvent to one that is compatible with the initial mobile phase of the LC method.

Experimental Protocol: Liquid-Liquid Extraction

  • Aliquoting: Pipette 500 µL of the biological sample (e.g., urine, plasma) into a screw-cap glass tube.[14]

  • Internal Standard Spiking: Add 50 µL of the working internal standard solution.

  • Buffering: Add 500 µL of a suitable buffer, such as 100 mM phosphate buffer (pH 6.0), and vortex briefly.

  • Extraction: Add 3 mL of an immiscible organic solvent (e.g., 7:2:1 hexane:methylene chloride:isopropanol).[15]

  • Mixing: Cap the tubes and mix on a rocker for 15 minutes or vortex for 2 minutes to facilitate the transfer of analytes into the organic phase.

  • Phase Separation: Centrifuge at 3,000 x g for 5 minutes to separate the aqueous and organic layers.

  • Organic Layer Transfer: Carefully transfer the upper organic layer to a clean tube, taking care not to aspirate any of the aqueous layer.

  • Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the mobile phase (e.g., 50:50 methanol:water) and vortex to dissolve the residue.

  • Analysis: Transfer to an autosampler vial for LC-MS/MS analysis.

Workflow for Liquid-Liquid Extraction (LLE)

Liquid-Liquid Extraction Workflow cluster_0 Extraction cluster_1 Concentration & Analysis Sample 500 µL Sample + IS + Buffer Add_Solvent Add 3 mL Organic Solvent Sample->Add_Solvent Mix Rock/Vortex 15 min Add_Solvent->Mix Centrifuge Centrifuge 3,000 x g, 5 min Mix->Centrifuge Transfer Transfer Organic Layer Centrifuge->Transfer Evaporate Evaporate to Dryness Transfer->Evaporate Reconstitute Reconstitute in 100 µL Evaporate->Reconstitute LCMS Inject into LC-MS/MS Reconstitute->LCMS

Caption: The multi-step process for Liquid-Liquid Extraction.

Method 3: Solid-Phase Extraction (SPE)

SPE is the most powerful technique for sample clean-up, providing the highest purity extract and often the best sensitivity.[3][16] It utilizes a solid sorbent packed into a cartridge or 96-well plate to retain the analytes of interest while matrix interferences are washed away.

Causality and Rationale: A mixed-mode (cation exchange/hydrophobic) or a reversed-phase (e.g., C18) sorbent is typically used for Carisoprodol and Meprobamate.[17][18] The conditioning step wets the sorbent and prepares it to interact with the sample. The loading step applies the sample to the sorbent. The wash steps are crucial for removing interferences; a weak organic wash removes non-polar interferences, while an aqueous wash removes salts. The elution step uses a strong organic solvent to desorb the analytes from the sorbent.

Experimental Protocol: Solid-Phase Extraction

  • Sample Pre-treatment: To 500 µL of sample (e.g., whole blood), add 50 µL of the working internal standard solution. Add 1.5 mL of deionized water and 1 mL of 100 mM phosphate buffer (pH 6.0). Vortex and centrifuge at 3,500 rpm for 5 minutes.[8]

  • Column Conditioning: Condition an SPE column (e.g., mixed-mode cation exchange) by passing 2 mL of methanol followed by 2 mL of 0.1 M phosphate buffer (pH 6.0).[18] Do not allow the sorbent bed to dry.

  • Sample Loading: Load the pre-treated sample supernatant onto the conditioned SPE column at a slow, controlled flow rate (1-2 mL/min).

  • Washing:

    • Wash 1: Pass 2 mL of deionized water through the column.

    • Wash 2: Pass 1 mL of a 25:75 methanol:water mixture.[18]

  • Drying: Dry the column under high vacuum or positive pressure nitrogen for 5 minutes to remove residual wash solvents.

  • Elution: Elute the analytes into clean collection tubes with 2-3 mL of an appropriate elution solvent (e.g., 50:50 hexane:ethyl acetate or another suitable solvent).[8]

  • Evaporation & Reconstitution: Evaporate the eluate to dryness under nitrogen at 40°C. Reconstitute the residue in 100 µL of mobile phase.

  • Analysis: Transfer to an autosampler vial for LC-MS/MS analysis.

Workflow for Solid-Phase Extraction (SPE)

Solid-Phase Extraction Workflow cluster_0 SPE Cartridge Steps cluster_1 Final Preparation & Analysis Condition Condition (Methanol, Buffer) Load Load Pre-treated Sample Condition->Load Wash Wash (Aqueous, Organic) Load->Wash Dry Dry Sorbent Wash->Dry Elute Elute Analytes Dry->Elute Evaporate Evaporate Eluate Elute->Evaporate Reconstitute Reconstitute Evaporate->Reconstitute LCMS Inject into LC-MS/MS Reconstitute->LCMS

Caption: The comprehensive workflow for Solid-Phase Extraction.

Method Performance Comparison

The following table summarizes typical performance characteristics achieved with these methods when coupled with LC-MS/MS. The values are representative and may vary based on the specific instrumentation and matrix.

ParameterProtein Precipitation (PPT)Liquid-Liquid Extraction (LLE)Solid-Phase Extraction (SPE)Reference(s)
Sample Throughput Very HighMediumMedium-High (96-well format)N/A
Extract Cleanliness LowMediumHigh[11]
Risk of Matrix Effects HighMediumLow[9]
Typical Recovery >90% (but variable)80-95%>85% (highly consistent)[10][16]
LOD/LOQ (ng/mL) ~1-10~0.5-5~0.1-1[4][17]
Automation Potential HighMediumVery High (with robotics)N/A

Conclusion and Recommendations

The selection of a sample preparation technique for Carisoprodol and Meprobamate analysis is a trade-off between speed, cleanliness, and cost.

  • Protein Precipitation is unmatched for speed and is highly suitable for emergency toxicology screening or research settings where very high throughput is the primary concern.

  • Liquid-Liquid Extraction offers a good balance, providing cleaner extracts than PPT with a modest increase in labor and time. It is a robust and cost-effective choice for many laboratories.

  • Solid-Phase Extraction delivers the cleanest extracts, minimizing matrix effects and achieving the lowest limits of quantification.[2][4] It is the method of choice for validated bioanalytical assays in regulated environments and when maximum sensitivity is required.

Regardless of the method chosen, the incorporation of deuterated internal standards like Carisoprodol-d7 and Meprobamate-d7 is non-negotiable for achieving the accuracy and reliability demanded in clinical and forensic applications.[1][4] By compensating for procedural variations, these standards ensure that the reported concentrations are a true and accurate reflection of the levels in the original biological sample.

References

  • Johnson-Davis, K. L., & McMillin, G. A. (2016). Quantitation of Carisoprodol and Meprobamate in Urine and Plasma Using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Methods in Molecular Biology, 1383, 105–114. [Link]

  • ResearchGate. (n.d.). Quantitative Analysis of Carisoprodol and Meprobamate in Whole Blood Using Benzylcarbamate and Deuterated Meprobamate as Internal Standards. Retrieved from [Link]

  • New York City Office of Chief Medical Examiner. (n.d.). CARISOPRODOL, MEPROBAMATE and TOPIRAMATE by SOLID PHASE EXTRACTION and GAS CHROMATOGRAPHY/MASS SPECTROMETRY. Retrieved from [Link]

  • Davis, P. P., & Schier, J. G. (2009). Quantitative analysis of carisoprodol and meprobamate in whole blood using benzylcarbamate and deuterated meprobamate as internal standards. Journal of analytical toxicology, 33(5), 278–283. [Link]

  • American Academy of Forensic Sciences. (2009). A Simple Liquid - Liquid Extraction of Carisoprodol and the Metabolite Meprobamate From Suspected Blood and Urine DUI Specimens for GC/MS Analysis. Retrieved from [Link]

  • Kim, J. Y., In, M. K., Paeng, K. J., & Chung, B. C. (2005). Simultaneous determination of carisoprodol and meprobamate in human hair using solid-phase extraction and gas chromatography/mass spectrometry of the trimethylsilyl derivatives. Rapid communications in mass spectrometry : RCM, 19(20), 2913–2918. [Link]

  • Fekete, S., Schappler, J., Veuthey, J. L., & Guillarme, D. (2014). Mass spectrometric analysis of carisoprodol and meprobamate in rat brain microdialysates. Journal of pharmaceutical and biomedical analysis, 92, 198-206. [Link]

  • ResearchGate. (n.d.). Simultaneous determination of carisoprodol and meprobamate in human hair using solid-phase extraction and gas chromatography/mass spectrometry of the trimethylsilyl derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). Quantitative Determination of Carisoprodol and its Metabolites in Equine Urine and Serum by Liquid Chromatography-Tandem Mass Spectrometry. Retrieved from [Link]

  • Moore, C., Coulter, C., Rana, S., Vincent, M., & Soares, J. (2011). Determination of Carisoprodol and Meprobamate in Oral Fluid. Journal of analytical toxicology, 35(8), 534–538. [Link]

  • Washington State Patrol. (2019). Protocol for the Analysis of Carisoprodol. Retrieved from [Link]

  • Agilent Technologies. (n.d.). Fast LC/MS/MS Analytical Method with Alternating Column Regeneration for the Analysis of 125 Various Drugs and Their Metabolites. Retrieved from [Link]

  • Phoenix Police Department. (2019). Protocol for the Analysis of Drugs in Urine by a General L/L Extraction Method. Retrieved from [Link]

  • LCGC International. (2004). LC–MS-MS Total Drug Analysis of Biological Samples Using a High-Throughput Protein Precipitation Method. Retrieved from [Link]

  • Souverain, S., Rudaz, S., & Veuthey, J. L. (2004). Protein precipitation for the analysis of a drug cocktail in plasma by LC-ESI-MS. Journal of pharmaceutical and biomedical analysis, 35(4), 913–920. [Link]

  • Souverain, S., Rudaz, S., & Veuthey, J. L. (2004). Protein precipitation for the analysis of a drug cocktail in plasma by LC-ESI-MS. Journal of pharmaceutical and biomedical analysis, 35(4), 913–920. [Link]

  • Chromatography Today. (n.d.). Analysis of Immunosuppressants from Whole Blood using Protein Precipitation and LC/MS/MS. Retrieved from [Link]

  • ResearchGate. (n.d.). A One-Step and Sensitive GC-MS Assay for Meprobamate Determination in Emergency Situations. Retrieved from [Link]

  • Kékesi, V., Horváth, V., Szabó, P. T., et al. (2012). Mass spectrometric analysis of carisoprodol and meprobamate in rat brain microdialysates. Journal of Mass Spectrometry, 47(7), 899-908. [Link]

  • MicroSolv Technology Corporation. (n.d.). Carisoprodol and Meprobamate Analysis by LCMS. Retrieved from [Link]

  • Cerilliant. (n.d.). Carisoprodol-D7. Retrieved from [Link]

  • Lipomed. (n.d.). Carisoprodol-D7. Retrieved from [Link]

Sources

Application Notes and Protocols: Preparation and Use of Carisoprodol-d7 as an Internal Standard in LC-MS/MS Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the preparation and application of Carisoprodol-d7 solutions for quantitative analysis. Carisoprodol-d7 serves as a stable isotope-labeled internal standard (IS), which is the gold standard for correcting analytical variability in mass spectrometry-based assays.[1] The protocols herein detail step-by-step procedures for creating stock solutions, intermediate dilutions, and working-level spiking solutions. Furthermore, this guide explains the scientific rationale behind the selection of working concentrations and outlines a validated workflow for the analysis of Carisoprodol in biological matrices, such as human plasma, adhering to principles outlined in regulatory guidance.[2][3]

Introduction: The Role of Carisoprodol-d7 in Quantitative Bioanalysis

Carisoprodol is a centrally acting skeletal muscle relaxant used to relieve discomfort associated with acute, painful musculoskeletal conditions.[4][5] Its quantification in biological fluids is essential for pharmacokinetic studies, clinical toxicology, and forensic analysis.[6] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for such analysis due to its high sensitivity and selectivity.

The accuracy of LC-MS/MS quantification relies heavily on mitigating variables introduced during sample preparation and analysis, such as extraction efficiency, matrix effects (ion suppression or enhancement), and instrument drift.[1] The most effective way to correct for these variables is through the use of a stable isotope-labeled internal standard (SIL-IS).

Carisoprodol-d7 is the deuterated analogue of Carisoprodol, making it an ideal internal standard.[7] It is chemically identical to the analyte, ensuring it co-elutes chromatographically and experiences the same ionization effects.[1] However, its increased mass allows it to be distinguished and measured independently by the mass spectrometer. This co-analytical behavior enables a highly precise ratiometric measurement of the analyte concentration, a technique known as isotope dilution mass spectrometry (IDMS).

Physicochemical Properties and Safe Handling

Before proceeding with solution preparation, it is critical to understand the properties of Carisoprodol-d7 and the necessary safety precautions. Most certified reference materials of Carisoprodol-d7 are supplied as a solution in methanol, which dictates the primary handling risks.[4]

Table 1: Physicochemical Data for Carisoprodol-d7

Property Value Source(s)
Formal Name N-(1-methylethyl)-carbamic acid, 2-[[(aminocarbonyl)oxy]methyl]-2-methylpentyl-3,3,4,4,5,5,5-d7 ester [4][7]
CAS Number 1218911-70-6 [4][7]
Molecular Formula C₁₂H₁₇D₇N₂O₄ [4][7]
Formula Weight 267.4 g/mol [4][7]
Typical Formulation Crystalline solid or a 100 µg/mL solution in methanol [7]
Solubility (Solid) DMF: 20 mg/mL; DMSO: 10 mg/mL; Ethanol: 20 mg/mL [7]
Storage -20°C for solutions; long-term stability (≥5 years) [4]

| Regulatory Status | Schedule IV compound in the US (often sold as a DEA exempt preparation) |[4] |

Safety and Handling:

  • Hazard: Carisoprodol-d7 is often supplied in methanol, which is a highly flammable liquid and is toxic if swallowed, inhaled, or in contact with skin.[8]

  • Personal Protective Equipment (PPE): Always handle solutions in a well-ventilated chemical fume hood. Wear appropriate PPE, including safety goggles, a lab coat, and nitrile gloves.[9][10]

  • Storage: Store solutions tightly sealed at -20°C in a freezer rated for flammable materials to ensure stability and prevent evaporation.[4][6]

  • Disposal: Dispose of all waste in accordance with local, state, and federal regulations for hazardous chemical waste.[9]

Protocols for Solution Preparation

The following protocols provide a systematic approach to preparing accurate and reproducible Carisoprodol-d7 solutions. All glassware (volumetric flasks, pipettes) should be Class A certified and calibrated.

Protocol 1: Preparation of Primary Stock Solution (1 mg/mL) from Solid Material

Causality: Creating a high-concentration primary stock is the foundational step. Weighing a larger mass (e.g., 10 mg) minimizes the relative error associated with analytical balances.

  • Weighing: Accurately weigh approximately 10 mg of Carisoprodol-d7 crystalline solid onto a weigh boat using a calibrated analytical balance. Record the exact weight to four decimal places.

  • Dissolution: Quantitatively transfer the weighed solid into a 10 mL Class A volumetric flask.

  • Solubilization: Add approximately 7 mL of HPLC-grade methanol to the flask. Gently swirl or sonicate the flask until all the solid has completely dissolved.

  • Dilution to Volume: Allow the solution to return to room temperature. Carefully add methanol to the flask until the bottom of the meniscus is aligned with the calibration mark.

  • Homogenization: Cap the flask and invert it 15-20 times to ensure the solution is thoroughly mixed.

  • Labeling and Storage: Transfer the solution to a labeled, amber glass vial with a PTFE-lined cap. Label with the compound name, concentration (calculated based on the exact weight), solvent, preparation date, and initials. Store at -20°C.

Protocol 2: Preparation of Intermediate and Working Solutions

Causality: Serial dilution from a concentrated stock is more accurate than performing a single large dilution. The Internal Standard (IS) Working Solution is the final solution used to spike into all samples, calibrators, and quality controls. Its concentration must be carefully chosen.

Choosing the IS Working Concentration: The concentration of the IS Working Solution should be optimized to provide a strong, stable signal in the mass spectrometer that is within the linear range of the detector. A common objective is to achieve an IS peak area that is comparable to the peak area of the analyte at the midpoint of the calibration curve. For many bioanalytical applications, a final concentration of 10-50 ng/mL in the injected sample is a good starting point.

Table 2: Example Serial Dilution Scheme

Step Starting Solution Volume to Transfer Final Volume Final Concentration Solvent
A. Intermediate Stock 1 mg/mL Primary Stock 100 µL 10 mL 10 µg/mL (10,000 ng/mL) Methanol

| B. IS Working Solution | 10 µg/mL Intermediate Stock | 200 µL | 10 mL | 200 ng/mL | 50:50 Methanol:Water |

Step-by-Step Procedure:

  • Prepare Intermediate Stock (10 µg/mL):

    • Allow the 1 mg/mL Primary Stock to equilibrate to room temperature.

    • Using a calibrated pipette, transfer 100 µL of the Primary Stock into a 10 mL Class A volumetric flask.

    • Dilute to the mark with HPLC-grade methanol.

    • Cap, mix thoroughly, and transfer to a labeled storage vial. Store at -20°C.

  • Prepare IS Working Solution (200 ng/mL):

    • Allow the 10 µg/mL Intermediate Stock to equilibrate to room temperature.

    • Using a calibrated pipette, transfer 200 µL of the Intermediate Stock into a 10 mL Class A volumetric flask.

    • Dilute to the mark with a solvent that is compatible with your initial chromatographic conditions (e.g., 50:50 Methanol:Water).

    • Cap, mix thoroughly, and transfer to a vial for daily use. This solution can often be stored at 2-8°C for short-term use, but stability should be verified.

G cluster_prep Solution Preparation Workflow solid Carisoprodol-d7 Crystalline Solid stock Primary Stock Solution (1 mg/mL in Methanol) solid->stock Protocol 1 intermediate Intermediate Stock (10 µg/mL in Methanol) stock->intermediate 1:100 Dilution working IS Working Solution (200 ng/mL in 50:50 MeOH:H2O) intermediate->working 1:50 Dilution

Diagram 1: Workflow for preparing Carisoprodol-d7 solutions.

Application Protocol: Bioanalysis in Human Plasma

This protocol outlines a standard protein precipitation method for extracting Carisoprodol from human plasma, incorporating the prepared Carisoprodol-d7 IS Working Solution.

Causality: The internal standard must be added to the sample before any extraction steps. This ensures that the IS experiences the exact same conditions and potential losses as the analyte, which is the fundamental principle of its corrective function.[11]

Materials:

  • Human plasma samples (calibrators, QCs, unknowns)

  • Carisoprodol-d7 IS Working Solution (200 ng/mL)

  • Ice-cold acetonitrile with 0.1% formic acid (Protein Precipitation Reagent)

  • Microcentrifuge tubes (1.5 mL)

  • Calibrated pipettes

  • Microcentrifuge

  • Vortex mixer

Procedure:

  • Sample Aliquoting: Pipette 100 µL of each plasma sample (calibrator, QC, or unknown) into a labeled 1.5 mL microcentrifuge tube.

  • Internal Standard Spiking: Add 20 µL of the 200 ng/mL IS Working Solution to every tube.

  • Protein Precipitation: Add 400 µL of the ice-cold acetonitrile reagent to each tube.[12] This high ratio of organic solvent to plasma ensures efficient protein crashing.

  • Vortexing: Cap the tubes and vortex vigorously for 30 seconds to ensure thorough mixing and complete protein precipitation.

  • Centrifugation: Centrifuge the tubes at 10,000 x g for 5 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the clear supernatant to a clean autosampler vial or 96-well plate. Be cautious not to disturb the protein pellet.

  • Analysis: Inject the supernatant directly into the LC-MS/MS system. The final concentration of the IS in this extract is approximately 7.7 ng/mL (20 µL * 200 ng/mL / 520 µL total volume).

G cluster_sample_prep Sample Preparation Workflow (Protein Precipitation) plasma 100 µL Plasma Sample (Calibrator, QC, Unknown) is_spike Spike with 20 µL of IS Working Solution (200 ng/mL) plasma->is_spike ppt Add 400 µL Cold Acetonitrile (Precipitation Reagent) is_spike->ppt vortex Vortex for 30 seconds ppt->vortex centrifuge Centrifuge at 10,000 x g for 5 minutes vortex->centrifuge transfer Transfer Supernatant to Autosampler Vial centrifuge->transfer analyze Inject into LC-MS/MS transfer->analyze

Diagram 2: Bioanalytical workflow using protein precipitation.

Recommended Working Concentrations

The optimal working concentration is method-dependent. However, the following table provides evidence-based starting points for common applications.

Table 3: Recommended Carisoprodol-d7 Working Concentrations

Application IS Working Solution Concentration Typical Spiking Volume Rationale & Comments Source(s)
Clinical Pharmacokinetics (PK) 50 - 500 ng/mL 10 - 50 µL into 100 µL plasma Aims to match the IS response to the expected therapeutic concentration range of Carisoprodol (peak serum levels of 4-7 µg/mL).[5] The concentration is chosen during method development to be in the middle of the calibration curve. [12][13]
Forensic Toxicology (Blood) 200 ng/mL - 20 µg/mL 25 - 50 µL into 100-500 µL blood Concentrations may be higher to accommodate the wide range of potential exposures, from therapeutic use to overdose. One forensic protocol uses a 20 ng/µL (20 µg/mL) IS stock.[14] [14][15]

| Urine Drug Testing | 100 - 1000 ng/mL | 10 - 25 µL into 100 µL urine | Urine concentrations can be highly variable. The IS concentration should be robust enough to handle both dilute and concentrated samples. |[6] |

Trustworthiness and Method Validation

The protocols described provide a framework for the use of Carisoprodol-d7. For these methods to be considered trustworthy and reliable for regulatory submissions or clinical decision-making, they must undergo a full validation process. This process is rigorously defined by regulatory bodies like the U.S. Food and Drug Administration (FDA) and the International Council for Harmonisation (ICH).[3][16]

A self-validating system for this protocol would involve assessing:

  • Selectivity and Specificity: Ensuring no interference from endogenous matrix components at the retention times of the analyte and IS.

  • Accuracy and Precision: Analyzing Quality Control (QC) samples at low, medium, and high concentrations to ensure results are within ±15% of the nominal value.

  • Calibration Curve: Demonstrating a linear relationship between concentration and response ratio over the intended analytical range.

  • Matrix Effect: Quantifying the degree of ion suppression or enhancement caused by the biological matrix.

  • Stability: Confirming the stability of Carisoprodol and Carisoprodol-d7 in the biological matrix under various storage conditions (freeze-thaw, bench-top, long-term).[2]

By following these established validation principles, the analytical method becomes a self-validating system, ensuring the integrity and reliability of the quantitative data produced.

References

  • World Health Organization. (2023, September 9). Pre-review report: Carisoprodol. [Link]

  • Cleanchem Laboratories LLP. (2025, December 31). MATERIAL SAFETY DATA SHEETS - Carisoprodol D7. [Link]

  • National Toxicology Program. (n.d.). TOX-56: Toxicity Studies of Carisoprodol (CASRN 78-44-4) Administered by Gavage to F344/N Rats and B6C3F1 Mice. [Link]

  • Phoenix Police Department. (2019, March 27). TOX-SOP-42 Protocol for the Analysis of Carisoprodol. [Link]

  • ResolveMass. (2023, October 30). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. YouTube. [Link]

  • National Center for Biotechnology Information. (2022, April 9). Synthesis of Deuterium-Labeled Vitamin D Metabolites as Internal Standards for LC-MS Analysis. PubMed. [Link]

  • MDPI. (2022, April 9). Synthesis of Deuterium-Labeled Vitamin D Metabolites as Internal Standards for LC-MS Analysis. [Link]

  • ResolveMass Laboratories Inc. (n.d.). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. Retrieved from [Link]

  • SWGDRUG.org. (2005, June 23). CARISOPRODOL Monograph. [Link]

  • Cerilliant. (n.d.). Carisoprodol-D7. Retrieved from [Link]

  • Research Journal of Pharmaceutical, Biological and Chemical Sciences. (2018). A New Validated HPTLC Method for the Estimation of Carisoprodol in Tablet Dosage Form. [Link]

  • ResearchGate. (2022, June). Quantitative Analysis of Carisoprodol and Meprobamate in Whole Blood Using Benzylcarbamate and Deuterated Meprobamate as Internal Standards. [Link]

  • ResolveMass Laboratories Inc. (n.d.). Essential FDA Guidelines for Bioanalytical Method Validation. Retrieved from [Link]

  • Federal Register. (2013, September 13). Draft Guidance for Industry on Bioanalytical Method Validation; Availability. [Link]

  • U.S. Food and Drug Administration. (2022, November). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]

  • Journal of Chemical and Pharmaceutical Sciences. (2015). Analytical Method Development and Validation of Carisoprodol in Bulk Drug and Formulation by RP-HPLC Method. [Link]

  • American Society for Clinical Pharmacology & Therapeutics. (2022, November 11). FDA Announces Availability of a Final Guidance Entitled M10 Bioanalytical Method Validation. [Link]

  • Lipomed. (n.d.). Carisoprodol-D7. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Matrix Effects with Carisoprodol-d7 in LC-MS/MS

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for troubleshooting matrix effects when analyzing Carisoprodol and utilizing its deuterated internal standard, Carisoprodol-d7, in Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This resource is designed for researchers, scientists, and drug development professionals to navigate and resolve common analytical challenges.

Introduction to Matrix Effects in Bioanalysis

In LC-MS/MS, the "matrix" refers to all the components in a sample other than the analyte of interest.[1] In bioanalysis, this includes endogenous substances like phospholipids, proteins, and salts.[2] Matrix effects occur when these co-eluting components interfere with the ionization of the target analyte in the mass spectrometer's ion source, leading to either ion suppression or enhancement.[3][4] This phenomenon can severely compromise the accuracy, precision, and sensitivity of a quantitative assay.[2][5]

Carisoprodol is a centrally acting skeletal muscle relaxant that is metabolized to meprobamate, an anxiolytic.[6][7] Accurate quantification of Carisoprodol is crucial in clinical and forensic toxicology.[8][9] The use of a stable isotope-labeled internal standard (SIL-IS) like Carisoprodol-d7 is the gold standard for mitigating matrix effects.[1][10][11] The SIL-IS is chemically almost identical to the analyte, ensuring it co-elutes and experiences the same ionization suppression or enhancement, thus allowing for reliable correction.[10][12]

However, even with a SIL-IS, significant matrix effects can lead to a loss of sensitivity that cannot be overcome, making it critical to address the root cause.[1] This guide provides a structured, question-and-answer approach to diagnosing and resolving these issues.

Troubleshooting Guide: Common Issues & Solutions

Question 1: I'm observing poor sensitivity and erratic results for Carisoprodol, even with Carisoprodol-d7 as an internal standard. What is the likely cause?

Answer: This is a classic sign of significant matrix effects, most likely ion suppression.[2][13] While Carisoprodol-d7 is designed to compensate for these effects, severe suppression can reduce the signal of both the analyte and the internal standard to a point where the assay's sensitivity and reproducibility are compromised.[1] The primary culprits in biological matrices like plasma or urine are often phospholipids and proteins.[1][2]

Diagnostic Workflow:
  • Post-Column Infusion Experiment: To confirm that ion suppression is occurring and to identify the chromatographic regions most affected, a post-column infusion experiment is invaluable.[2][5] This technique provides a qualitative assessment of where matrix components are interfering with ionization.[2][4]

  • Quantitative Assessment of Matrix Factor: A quantitative evaluation can be performed by comparing the peak area of Carisoprodol-d7 in a post-extraction spiked blank matrix sample to its peak area in a neat solution. A significant difference indicates a strong matrix effect.[2][14]

Logical Troubleshooting Flowchart

A Poor Sensitivity & Erratic Results B Suspect Significant Ion Suppression A->B C Perform Post-Column Infusion B->C D Identify Ion Suppression Zones C->D E Optimize Sample Preparation D->E Suppression co-elutes with analyte F Optimize Chromatography D->F Suppression is distinct from analyte peak G Consider Alternative Ionization D->G Suppression is persistent H Re-evaluate Method Performance E->H F->H G->H

Caption: Troubleshooting logic for ion suppression.

Question 2: My post-column infusion experiment confirmed significant ion suppression co-eluting with Carisoprodol. How can I improve my sample preparation to remove these interferences?

Answer: Improving sample preparation is often the most effective strategy to combat matrix effects.[1][15] The goal is to selectively remove interfering components, particularly phospholipids, from the sample matrix.

Comparison of Sample Preparation Techniques:
TechniquePrincipleEffectiveness for Phospholipid RemovalProsCons
Protein Precipitation (PPT) Addition of an organic solvent (e.g., acetonitrile) to precipitate proteins.[16]Low.[17]Simple, fast, and inexpensive.[18]Ineffective at removing phospholipids, leading to significant matrix effects.[17][19]
Liquid-Liquid Extraction (LLE) Partitioning of the analyte between two immiscible liquid phases.Moderate to High.[1]Can provide a cleaner extract than PPT.Can have lower analyte recovery, especially for more polar compounds, and may use hazardous solvents.[17]
Solid-Phase Extraction (SPE) Analyte is retained on a solid sorbent while interferences are washed away.[20][21]High to Very High.[15][20]Highly selective, provides excellent cleanup and concentration of the analyte.[20]More time-consuming and costly; requires method development.[22]
HybridSPE®-Phospholipid A specific type of SPE that combines protein precipitation with targeted phospholipid removal using zirconia-coated particles.[21][22]Very High.[22]Simple workflow similar to PPT but with superior phospholipid removal.[22]Higher cost per sample than PPT.
Recommended Protocol: Solid-Phase Extraction (SPE) for Phospholipid Removal

This protocol is a robust starting point for effectively cleaning up plasma or serum samples for Carisoprodol analysis.

  • Sample Pre-treatment: To 100 µL of plasma/serum, add 100 µL of a solution containing 0.1 M zinc sulfate and 0.1 M ammonium acetate to lyse the cells. Vortex for 5 seconds.[20]

  • Protein Precipitation: Add 400 µL of acetonitrile containing Carisoprodol-d7 internal standard. Vortex to precipitate proteins.

  • Centrifugation: Centrifuge the sample to pellet the precipitated proteins.

  • SPE Loading: Load the supernatant onto a mixed-mode reversed-phase/strong cation-exchange (RP/SCX) SPE cartridge.

  • Washing:

    • Wash the cartridge with an acidic aqueous solution to remove polar interferences.

    • Wash with an organic solvent (e.g., methanol) to remove non-polar interferences.

  • Elution: Elute Carisoprodol and Carisoprodol-d7 with a small volume of a basic organic solution (e.g., 5% ammonium hydroxide in methanol).

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the mobile phase for LC-MS/MS analysis.

Question 3: Even after improving my sample preparation, I still see some matrix effects. Can I further optimize my chromatographic method?

Answer: Yes, chromatographic optimization is the next critical step. The goal is to achieve baseline separation between Carisoprodol and any remaining interfering matrix components.[15][23]

Strategies for Chromatographic Optimization:
  • Extend the Gradient: A longer, shallower gradient can improve the resolution between Carisoprodol and closely eluting matrix components.[23]

  • Modify Mobile Phase Composition:

    • Adjusting the pH of the aqueous mobile phase can alter the retention of basic compounds like Carisoprodol relative to phospholipids.[17]

    • Using mobile phase additives like formic acid is common for positive ion mode ESI.[16]

  • Change Column Chemistry: If a standard C18 column is being used, consider switching to a different stationary phase, such as a biphenyl or a pentafluorophenyl (PFP) column, which can offer different selectivity for Carisoprodol and matrix components.

  • Ultra-High-Performance Liquid Chromatography (UHPLC): Switching from traditional HPLC to UHPLC can provide significantly better resolution and peak capacity, which is beneficial for separating analytes from matrix interferences.[17][19]

Experimental Workflow for Method Optimization

A Residual Matrix Effects Observed B Inject Post-Extraction Spiked Blank Matrix A->B C Analyze Chromatogram for Co-elution B->C D Adjust Gradient Profile C->D Analyte and Interference Overlap E Modify Mobile Phase pH C->E Poor Peak Shape F Test Alternative Column Chemistry C->F Insufficient Resolution G Evaluate Peak Shape and Resolution D->G E->G F->G G->D Criteria Not Met H Select Optimal Conditions G->H Criteria Met

Caption: Workflow for chromatographic optimization.

Question 4: Are there any mass spectrometry-based solutions if sample preparation and chromatography are still insufficient?

Answer: While less common as a primary solution, altering the ionization technique can sometimes mitigate stubborn matrix effects.

  • Atmospheric Pressure Chemical Ionization (APCI): APCI is generally less susceptible to matrix effects than Electrospray Ionization (ESI), particularly for less polar compounds.[2][24][25] Some studies have found that APCI provides higher detection sensitivity for Carisoprodol and is less prone to matrix effects in dilute samples compared to ESI.[26]

  • Switching Ionization Polarity: If you are running in positive ion mode, it's possible the interfering species are also basic compounds that ionize well in positive mode.[27] Switching to negative ion mode might eliminate the interference, but this is only viable if Carisoprodol and its internal standard can be ionized efficiently in negative mode.

It's important to note that switching ionization sources may require significant method re-development and may not be suitable for all analytes.[2]

Frequently Asked Questions (FAQs)

Q1: Why is a deuterated internal standard like Carisoprodol-d7 preferred over an analog internal standard? A stable isotope-labeled internal standard is considered the gold standard because its physicochemical properties are nearly identical to the analyte.[11] This ensures that it co-elutes perfectly and experiences the same degree of matrix effect and any variability during sample preparation and injection.[10][12] An analog internal standard may have different retention times and ionization efficiencies, making it less effective at compensating for these variations.[1]

Q2: Can matrix effects cause ion enhancement instead of suppression? Yes, while ion suppression is more common, matrix components can sometimes enhance the ionization of the analyte, leading to an artificially high signal.[4][13] The troubleshooting principles remain the same: identify and remove the source of the interference through better sample preparation and chromatography.

Q3: Is it acceptable to simply dilute the sample to reduce matrix effects? Diluting the sample can reduce the concentration of interfering matrix components and thereby lessen the matrix effect.[5][28] However, this also dilutes the analyte, which can compromise the limit of quantitation (LOQ) of the assay.[5] In some cases where the matrix effect is severe, dilution can paradoxically improve the signal-to-noise ratio.[28] This approach should be validated carefully to ensure sensitivity requirements are still met.

Q4: My lab uses a simple protein precipitation method that has been validated. Why should I consider a more complex SPE method? While a PPT method may pass validation criteria, it is known to be the least effective technique for removing matrix components, especially phospholipids.[17][19] This can lead to a "hidden" matrix effect that may not be apparent during validation with a single matrix source but can cause variability when analyzing diverse patient samples. A more robust SPE method leads to a more rugged and reliable assay in the long run, reducing the need for repeat analyses and troubleshooting.[17]

References

  • Advances in Sample Preparation: Removing Phospholipids from Biological Samples. (2015). LCGC North America. [Link]

  • Xue, Y. J., Liu, J., & Unger, S. (2019). Assessment of matrix effect in quantitative LC-MS bioanalysis. Bioanalysis, 11(13), 1189-1192. [Link]

  • Kiss, A., Toth, E., & Gergely, A. (2011). Mass spectrometric analysis of carisoprodol and meprobamate in rat brain microdialysates. Journal of Chromatography B, 879(24), 2477-2483. [Link]

  • Li, W., & Tse, F. L. (2021). Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis. LCGC International. [Link]

  • Bonfiglio, R., King, R. C., Olah, T. V., & Merkle, K. (1999). A study of ion suppression effects in electrospray ionization from mobile phase additives and solid-phase extracts. Rapid Communications in Mass Spectrometry, 13(12), 1189-1195. [Link]

  • A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES. (n.d.). Innovare Academic Sciences. [Link]

  • Carisoprodol and Meprobamate Analysis by LCMS - AppNote. (n.d.). MicroSolv. [Link]

  • Ion Suppression and ESI. (n.d.). University of Waterloo. [Link]

  • What are Matrix Effect in Liquid Chromatography Mass Spectrometry? (n.d.). NorthEast BioLab. [Link]

  • Dolan, J. W. (2005). Ion Suppression: A Major Concern in Mass Spectrometry. LCGC International. [Link]

  • Wang, S., Cyronak, M., & Cohen, L. (2007). Matrix Effects and Application of Matrix Effect Factor. Bioanalysis, 1(1), 59-67. [Link]

  • Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. (2025). ResolveMass Laboratories Inc.[Link]

  • Johnson-Davis, K. L., & McMillin, G. A. (2016). Quantitation of Carisoprodol and Meprobamate in Urine and Plasma Using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Methods in Molecular Biology, 1383, 105-114. [Link]

  • Chambers, E., Wagrowski-Diehl, D. M., Lu, Z., & Mazzeo, J. R. (2007). Systematic and comprehensive strategy for reducing matrix effects in LC/MS/MS analyses. Journal of Chromatography B, 852(1-2), 22-34. [Link]

  • Development of Simple, Fast SPE Protocols for Basic Analyte Extraction with Phospholipid Removal Using Oasis PRiME MCX. (n.d.). Waters. [Link]

  • Ion suppression (mass spectrometry). (n.d.). In Wikipedia. [Link]

  • Quantitation of Carisoprodol and Meprobamate in Urine and Plasma Using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). (2016). Springer Nature Experiments. [Link]

  • Selvan, R. S., & Krishnaswamy, S. (2010). Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. LCGC International. [Link]

  • Ou, S. J. (2024). Matrix Effects in Mass Spectrometry Analysis: Causes and Solutions. Welch Materials, Inc.[Link]

  • Mei, H., Hsieh, Y., Nardo, C., Xu, X., Wang, G., Korfmacher, W. A., & Weng, N. (2005). Matrix effects: Causes and solutions. In Progress in Pharmaceutical and Biomedical Analysis (Vol. 6, pp. 1-28). [Link]

  • Kluge, J., Streibel, T., & Zimmermann, R. (2023). Elucidating the Role of Ion Suppression in Secondary Electrospray Ionization. Journal of the American Society for Mass Spectrometry, 34(11), 2534-2542. [Link]

  • Systematic and Comprehensive Strategy for Reducing Matrix Effects in LC/MS/MS Analyses. (2025). ResearchGate. [Link]

  • Deuterated Standards for LC-MS Analysis. (2025). ResolveMass Laboratories Inc.[Link]

  • Zhang, G., Lin, S., & Chen, H. (2012). Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples. Journal of Bioanalysis & Biomedicine, 4(6), 080-087. [Link]

  • Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. (2025). YouTube. [Link]

  • A simple solid-phase extraction method for the analysis of red cell phospholipids by liquid chromatography-tandem mass spectrometry. (2017). Journal of Clinical Pathology, 70(10), 893-899. [Link]

  • Quantitative Analysis of Carisoprodol and Meprobamate in Whole Blood Using Benzylcarbamate and Deuterated Meprobamate as Internal Standards. (2025). ResearchGate. [Link]

  • Pre-review report: Carisoprodol. (2023). World Health Organization (WHO). [Link]

  • Systematic Troubleshooting for LC/MS/MS - Part 1: Sample Preparation and Chromatography. (2014). American Pharmaceutical Review. [Link]

  • Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. (2010). LCGC Europe. [Link]

  • TOX-SOP-42 Protocol for the Analysis of Carisoprodol. (2019). Phoenix Police Department. [Link]

  • Reducing matrix effect. (2016). YouTube. [Link]

  • Postmortem Carisoprodol and Meprobamate Concentrations in Blood and Liver: Lack of Significant Redistribution. (2025). ResearchGate. [Link]

Sources

Technical Support Center: Optimizing Carisoprodol-d7 for Enhanced Assay Performance

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Carisoprodol-d7. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on optimizing the use of Carisoprodol-d7 as an internal standard (IS) in quantitative assays. Here you will find frequently asked questions and detailed troubleshooting guides to address common challenges and enhance the accuracy and robustness of your analytical methods.

Frequently Asked Questions (FAQs)

Q1: What is Carisoprodol-d7 and why is it used as an internal standard?

Carisoprodol-d7 is a deuterated form of Carisoprodol, a centrally acting skeletal muscle relaxant.[1] It is used as an internal standard in quantitative analytical methods, most commonly Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), for the determination of Carisoprodol in biological matrices like plasma, urine, or oral fluid.[2][3][4] The key advantage of using a stable isotope-labeled (SIL) internal standard like Carisoprodol-d7 is that it has nearly identical chemical and physical properties to the analyte (Carisoprodol).[5][6] This ensures it behaves similarly during sample extraction, chromatography, and ionization, effectively compensating for variability in sample preparation and matrix effects.[3][7]

Q2: What is the primary analytical technique for Carisoprodol and its metabolite, Meprobamate?

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) is the predominant technique for the sensitive and selective quantification of Carisoprodol and its primary active metabolite, Meprobamate, in biological samples.[3][4][8][9] This method offers high specificity by monitoring unique precursor-to-product ion transitions (Selected Reaction Monitoring or SRM) for both the analyte and the internal standard.[3][9]

Q3: What are the initial considerations when selecting a Carisoprodol-d7 concentration?

When starting method development, the concentration of Carisoprodol-d7 should be chosen to provide a strong, stable, and reproducible signal that is well above the background noise but comfortably within the linear dynamic range of the mass spectrometer. A common starting point is to use a concentration that is in the mid-range of the calibration curve for Carisoprodol. The goal is for the IS response to be consistent across all samples, from blanks to the highest calibration standard.[10]

Q4: How can I ensure the quality and purity of my Carisoprodol-d7 standard?

It is crucial to use a well-characterized, high-purity Carisoprodol-d7 standard, preferably a Certified Reference Material (CRM).[11] A CRM will be accompanied by a Certificate of Analysis (CoA) that provides information on its identity, purity, concentration, and storage conditions.[12] Using a CRM from a reputable supplier ensures the accuracy and traceability of your measurements.[11]

Troubleshooting Guides

This section provides detailed solutions to specific issues you may encounter during your experiments.

Scenario 1: High Variability or Poor Signal-to-Noise in the Analyte Signal

Question: My assay is showing high variability (%CV > 15%) in my quality control samples and a poor signal-to-noise ratio for Carisoprodol. I'm using Carisoprodol-d7 as the internal standard. What are the likely causes and how can I troubleshoot this?

Answer:

High variability and poor signal-to-noise are common issues in LC-MS/MS bioanalysis and can often be traced back to the internal standard's performance or concentration. The primary function of the IS is to normalize the analyte's signal to correct for variations; if it's not performing correctly, it can introduce error.

Potential Causes & Solutions:

  • Sub-Optimal Internal Standard Concentration: The concentration of Carisoprodol-d7 might be too low, resulting in a weak and variable IS signal, or too high, leading to detector saturation or ion suppression effects that can impact the analyte.

  • Matrix Effects: Co-eluting endogenous components from the biological matrix (e.g., plasma, urine) can suppress or enhance the ionization of the analyte and/or the IS, leading to inaccurate and imprecise results.[13][14] A properly optimized IS should track and compensate for these effects.[7]

  • Inconsistent Sample Preparation: Errors during sample processing steps like protein precipitation or liquid-liquid extraction can lead to variable recovery of both the analyte and the IS.

Troubleshooting Protocol: Optimizing Carisoprodol-d7 Concentration

This protocol will help you determine the optimal concentration for Carisoprodol-d7 to ensure it effectively corrects for assay variability.

Step-by-Step Methodology:

  • Prepare Analyte Solution: Prepare a solution of Carisoprodol at a concentration representing the middle of your intended calibration curve (e.g., 50 ng/mL).

  • Prepare IS Dilution Series: Prepare a series of Carisoprodol-d7 solutions at different concentrations (e.g., 10, 25, 50, 100, 250 ng/mL).

  • Spike and Process Samples: For each IS concentration, spike a set of blank matrix samples (e.g., n=5) with the mid-level Carisoprodol solution and one of the IS concentrations. Process these samples using your established extraction procedure.

  • Analyze Samples: Inject the processed samples into the LC-MS/MS system.

  • Evaluate the Data:

    • IS Response: Check the peak area of the Carisoprodol-d7. It should be intense enough for good peak integration but not so high that it shows signs of saturation (see Scenario 3).

    • Analyte Response: Monitor the peak area of the Carisoprodol.

    • Response Ratio & Precision: Calculate the ratio of the Carisoprodol peak area to the Carisoprodol-d7 peak area for each replicate. Calculate the mean, standard deviation, and percent coefficient of variation (%CV) for the response ratio at each IS concentration tested.

Data Interpretation:

Summarize your findings in a table to easily compare the results.

Carisoprodol-d7 Conc. (ng/mL)Mean IS Peak AreaMean Analyte Peak AreaMean Response Ratio (Analyte/IS)%CV of Response Ratio
1055,000450,0008.1818.5%
25140,000465,0003.329.2%
50 295,000 470,000 1.59 3.1%
100610,000455,0000.754.5%
2501,500,000 (Flattened Peak)390,0000.2612.8%

Table 1: Example data from an IS concentration optimization experiment. The optimal concentration is highlighted in bold.

Choose the Carisoprodol-d7 concentration that provides the lowest %CV for the response ratio, indicating the most stable and reproducible measurement. In the example above, 50 ng/mL is the optimal concentration. Notice how at 250 ng/mL, the peak is saturated and the analyte signal is suppressed, leading to poor precision.

Workflow for Internal Standard Concentration Optimization

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis P1 Prepare Analyte Solution (Mid-Curve Concentration) E1 Spike Blank Matrix (Analyte + IS Series, n=5) P1->E1 P2 Prepare IS Dilution Series (e.g., 10-250 ng/mL) P2->E1 E2 Perform Sample Extraction E1->E2 E3 Analyze via LC-MS/MS E2->E3 A1 Calculate Response Ratio (Analyte Area / IS Area) E3->A1 A2 Calculate %CV for each IS concentration A1->A2 A3 Select IS Concentration with Lowest %CV A2->A3

Caption: Workflow for optimizing IS concentration.

Scenario 2: Isotopic Crosstalk or Interference

Question: I am seeing a signal in my Carisoprodol mass transition (MRM) channel when I inject a sample containing only Carisoprodol-d7. What is causing this interference and how can I eliminate it?

Answer:

This phenomenon is known as isotopic crosstalk. It occurs when a small percentage of the deuterated internal standard contributes to the signal of the non-deuterated analyte. Carisoprodol-d7 has seven deuterium atoms, which increases its mass. However, due to the natural abundance of heavy isotopes (like ¹³C), a small fraction of the Carisoprodol-d7 molecules can have a mass that is detected in the MRM channel of the native Carisoprodol. This is especially problematic if the IS concentration is excessively high.

Protocol to Assess and Mitigate Isotopic Crosstalk:

  • Prepare High-Concentration IS Sample: Prepare a sample of blank, extracted matrix spiked only with Carisoprodol-d7 at the concentration you intend to use in your assay.

  • Prepare LLOQ Sample: Prepare a sample of blank, extracted matrix spiked with Carisoprodol at your desired Lower Limit of Quantitation (LLOQ) and with the intended concentration of Carisoprodol-d7.

  • Analyze Samples: Inject both samples and monitor the MRM transitions for both Carisoprodol and Carisoprodol-d7.

  • Evaluate Contribution:

    • In the high-concentration IS sample, measure the peak area in the Carisoprodol (analyte) channel. This is the crosstalk signal.

    • In the LLOQ sample, measure the peak area of the Carisoprodol.

    • Calculate the percentage contribution of the crosstalk to the LLOQ signal: (Crosstalk Area / LLOQ Area) * 100

Acceptance Criteria & Solutions:

According to regulatory guidelines, the contribution of the internal standard to the analyte signal should not be significant. A widely accepted industry standard is that the crosstalk signal should be less than 5% of the analyte signal at the LLOQ.

ExperimentAnalyte MRM ResponseAcceptance CriterionAction
IS-only InjectionResponse should be < 5% of LLOQ responsePassProceed with current IS concentration.
IS-only InjectionResponse is > 5% of LLOQ responseFail1. Lower IS Concentration: This is the most effective solution. Reduce the Carisoprodol-d7 concentration and re-evaluate. 2. Check IS Purity: Ensure you are using a high-purity standard. 3. Optimize MRM: If possible, select a different, more specific MRM transition for the analyte that has less interference.

Visualizing Isotopic Crosstalk

G cluster_cause Cause IS Carisoprodol-d7 (IS) High Concentration MRM for IS: Strong Signal Analyte Carisoprodol (Analyte) (Not Present) MRM for Analyte: Small 'Crosstalk' Signal IS->Analyte contributes to Cause Natural isotopic abundance (e.g., ¹³C) in the IS molecule causes a minor signal in the analyte's mass channel.

Caption: Isotopic contribution from IS to analyte.

Scenario 3: Flattened or Asymmetric Internal Standard Peak Shape

Question: The chromatographic peak for my Carisoprodol-d7 internal standard is broad and the top is flattened. What does this mean and how do I fix it?

Answer:

A flattened peak top is a classic sign of detector saturation.[15][16][17][18][19] This occurs when the concentration of the internal standard is too high, causing the number of ions hitting the mass spectrometer's detector to exceed its linear response range.[15] When the detector is saturated, it cannot accurately measure the ion intensity, leading to a non-linear response and compromising the quantitative accuracy of the entire assay.

Why This is a Critical Issue:

The fundamental assumption of using an internal standard is that the ratio of the analyte to the IS response is linear with the analyte's concentration. If the IS response is not linear because of saturation, this assumption is violated, and the calculated concentrations for your unknown samples will be incorrect.

Solution:

The solution is straightforward: reduce the concentration of the Carisoprodol-d7 internal standard.

Step-by-Step Protocol to Correct Saturation:

  • Confirm Saturation: Review the peak shape of the Carisoprodol-d7 in your highest calibration standard. If it is flat-topped, saturation is occurring.

  • Perform Serial Dilution: Prepare a new working solution of Carisoprodol-d7 that is 5 to 10 times more dilute than your current one.

  • Re-analyze High Standard: Spike a blank matrix sample with your highest calibration standard of Carisoprodol and the newly diluted Carisoprodol-d7.

  • Analyze and Evaluate: Inject the sample and examine the peak shape of the IS. It should now be Gaussian (symmetrical and sharp).

  • Re-validate: Once you have found a concentration that is within the linear range of the detector, you should re-run your concentration optimization experiment (Scenario 1) to confirm this new concentration provides the best precision.

Detector Response Curve

G cluster_graph Detector Response vs. Ion Concentration y Detector Response (Peak Area) x Ion Concentration origin origin->y origin->x A origin->A Linear Range B A->B Linear Range C B->C Saturation D C->D Saturation E D->E Saturation Note Your IS concentration should be within the green linear range.

Sources

Technical Support Center: Navigating Ion Suppression in Carisoprodol Quantification

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Robust Bioanalysis Using Carisoprodol-d7

Welcome to our dedicated technical support resource for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to address the common challenge of ion suppression in the LC-MS/MS quantification of Carisoprodol. By leveraging the stable isotope-labeled internal standard, Carisoprodol-d7, we can achieve accurate and reliable results. This resource is designed to empower you with the expertise to anticipate, identify, and mitigate matrix effects in your bioanalytical workflows.

Frequently Asked Questions (FAQs)

Here, we address some of the most common questions encountered during the quantification of Carisoprodol.

Question Answer
What is ion suppression and why is it a concern for Carisoprodol analysis? Ion suppression is a type of matrix effect where co-eluting compounds from the sample matrix (e.g., plasma, urine) interfere with the ionization of the target analyte, Carisoprodol, in the mass spectrometer's ion source.[1][2] This leads to a decreased signal intensity, which can result in inaccurate and imprecise quantification, and a reduction in the sensitivity of the assay.[1][3]
How does Carisoprodol-d7 help in addressing ion suppression? Carisoprodol-d7 is a stable isotope-labeled internal standard (SIL-IS) for Carisoprodol.[4][5][6] Because it is chemically and physically almost identical to Carisoprodol, it co-elutes and experiences the same degree of ion suppression.[7] By measuring the ratio of the analyte signal to the internal standard signal, the variability caused by ion suppression can be effectively normalized, leading to more accurate and precise quantification.[8]
I'm still seeing significant variability in my results despite using Carisoprodol-d7. What could be the issue? While Carisoprodol-d7 is an excellent tool, significant variability could indicate severe matrix effects that are overwhelming the compensation capacity of the internal standard. This could be due to inadequate sample preparation, extreme matrix complexity, or suboptimal chromatographic conditions leading to co-elution with highly suppressive matrix components. It is crucial to optimize the entire analytical method, not just rely on the internal standard.
What are the most common sources of ion suppression in biological matrices? The primary sources of ion suppression are endogenous components of the biological sample that co-elute with the analyte.[2] In plasma and serum, phospholipids are a major cause of ion suppression.[9] Other sources include salts, proteins, and metabolites.[9] Exogenous substances like anticoagulants and dosing vehicles can also contribute.
Is Atmospheric Pressure Chemical Ionization (APCI) less susceptible to ion suppression than Electrospray Ionization (ESI) for Carisoprodol analysis? Generally, APCI is considered less prone to ion suppression than ESI.[10] This is due to the different ionization mechanisms. While ESI relies on the evaporation of charged droplets, APCI uses a corona discharge to ionize the analyte in the gas phase. For the analysis of Carisoprodol and its metabolite, meprobamate, APCI has been shown to provide higher detection sensitivity and be less susceptible to matrix effects in dilute samples compared to ESI.[11]

In-Depth Troubleshooting Guides

Guide 1: Diagnosing and Quantifying Ion Suppression

Before you can effectively mitigate ion suppression, you must first confirm its presence and quantify its impact on your assay.

The Post-Column Infusion Experiment: A Qualitative Assessment

This experiment helps to identify regions in the chromatogram where ion suppression occurs.

Experimental Protocol:

  • Prepare a standard solution of Carisoprodol and Carisoprodol-d7 in the mobile phase at a concentration that gives a stable and moderate signal.

  • Infuse this solution post-column into the mass spectrometer at a constant flow rate using a syringe pump.

  • Inject a blank, extracted matrix sample (e.g., plasma extract without the analyte or internal standard) onto the LC column.

  • Monitor the signal of Carisoprodol and Carisoprodol-d7. A drop in the signal intensity indicates the elution of matrix components that are causing ion suppression.

Interpreting the Results:

A significant dip in the baseline signal during the chromatographic run pinpoints the retention times at which suppressive matrix components are eluting. If Carisoprodol's retention time falls within this region of suppression, your quantification will be affected.

The Post-Extraction Addition Method: A Quantitative Assessment

This method quantifies the extent of ion suppression or enhancement.[9]

Experimental Protocol:

  • Prepare three sets of samples:

    • Set A (Neat Solution): Spike Carisoprodol and Carisoprodol-d7 into the reconstitution solvent at low, medium, and high concentrations.

    • Set B (Post-Spiked Matrix): Extract at least six different lots of blank biological matrix. Spike Carisoprodol and Carisoprodol-d7 into the extracted matrix at the same concentrations as Set A.

    • Set C (Pre-Spiked Matrix): Spike Carisoprodol and Carisoprodol-d7 into the blank biological matrix before extraction at the same concentrations. (This set is primarily for recovery assessment but can be prepared simultaneously).

  • Analyze all three sets using your LC-MS/MS method.

  • Calculate the Matrix Factor (MF):

    • MF = (Peak Area in Set B) / (Peak Area in Set A)

    • An MF < 1 indicates ion suppression.

    • An MF > 1 indicates ion enhancement.

    • An MF = 1 indicates no matrix effect.

    Calculate the Internal Standard Normalized Matrix Factor (IS-Normalized MF):

    • IS-Normalized MF = (Analyte/IS Peak Area Ratio in Set B) / (Analyte/IS Peak Area Ratio in Set A)

    • An IS-Normalized MF close to 1 indicates that the internal standard is effectively compensating for the matrix effect.

Data Presentation:

Sample Set Carisoprodol Peak Area Carisoprodol-d7 Peak Area Analyte/IS Ratio
Set A (Neat) e.g., 1,000,000e.g., 1,200,000e.g., 0.833
Set B (Post-Spiked) e.g., 500,000e.g., 600,000e.g., 0.833
Matrix Factor 0.5 (Significant Suppression)0.5 (Significant Suppression)N/A
IS-Normalized MF N/AN/A1.0 (Effective Compensation)
Guide 2: Strategies for Mitigating Ion Suppression

Once ion suppression is confirmed, the following strategies can be employed to minimize its impact.

1. Optimization of Sample Preparation

The goal of sample preparation is to remove interfering matrix components before analysis.[2]

  • Protein Precipitation (PPT): A simple and fast method, but often results in "dirty" extracts with significant amounts of phospholipids.

  • Liquid-Liquid Extraction (LLE): More selective than PPT and can provide cleaner extracts. The choice of extraction solvent is critical.

  • Solid-Phase Extraction (SPE): A highly selective technique that can effectively remove a wide range of interfering compounds.[2] A well-developed SPE method is often the most effective way to combat severe ion suppression.

Workflow for Method Selection:

Caption: Decision workflow for selecting an appropriate sample preparation technique.

2. Chromatographic Optimization

The aim is to achieve chromatographic separation between Carisoprodol and the co-eluting matrix components.

  • Increase Chromatographic Resolution: Employing columns with smaller particle sizes (e.g., UPLC/UHPLC) can significantly improve peak resolution and separate the analyte from interfering compounds.

  • Modify Mobile Phase Composition: Adjusting the organic solvent, aqueous phase, and additives (e.g., formic acid, ammonium formate) can alter the elution profile of both the analyte and matrix components.

  • Gradient Elution: A well-designed gradient can help to separate early-eluting polar interferences and late-eluting non-polar interferences from the analyte peak.

Experimental Workflow for Chromatographic Optimization:

G cluster_0 Chromatographic Optimization A Initial Method with Co-elution B Modify Gradient Profile A->B C Evaluate Different Stationary Phases A->C D Optimize Mobile Phase pH A->D E Separation Achieved B->E C->E D->E

Caption: Iterative process for optimizing chromatographic separation.

3. Internal Standard Selection and Use

The use of a stable isotope-labeled internal standard is a cornerstone of robust bioanalytical methods.

  • Carisoprodol-d7: As an ideal internal standard, it should be added to the samples as early as possible in the workflow to account for variability in both sample preparation and ionization.[4][5][6]

  • Concentration of Internal Standard: The concentration of Carisoprodol-d7 should be consistent across all samples and calibration standards to ensure accurate ratio calculations.

Regulatory Context and Method Validation

All bioanalytical methods must be validated according to regulatory guidelines, such as those from the FDA.[12][13][14] This includes a thorough assessment of matrix effects to ensure the reliability of the data.[3][15][16]

Key Validation Parameters Related to Matrix Effects:

Parameter Description Regulatory Expectation
Selectivity The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.No significant interfering peaks at the retention time of the analyte and internal standard.
Matrix Effect The direct or indirect alteration or interference in response due to the presence of unintended analytes or other interfering substances in the sample.The IS-normalized matrix factor should be consistent across different lots of matrix, with a CV ≤ 15%.[17]
Accuracy and Precision The closeness of determined values to the nominal concentration and the degree of scatter between a series of measurements.Assessed using quality control (QC) samples prepared in the same biological matrix as the study samples.

Conclusion

Addressing ion suppression in the quantification of Carisoprodol is a multi-faceted challenge that requires a systematic and scientific approach. By understanding the causes of ion suppression, employing robust diagnostic tools, and implementing a combination of optimized sample preparation, chromatography, and the appropriate use of Carisoprodol-d7, researchers can develop reliable and accurate bioanalytical methods. This guide provides a framework for troubleshooting and overcoming these challenges, ultimately leading to higher quality data in your research and development endeavors.

References

  • Carisoprodol-D7. Lipomed. [Link]

  • Ion suppression; A critical review on causes, evaluation, prevention and applications. Talanta. [Link]

  • FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. U.S. Food and Drug Administration. [Link]

  • Bioanalytical Method Validation. U.S. Food and Drug Administration. [Link]

  • Ion Suppression: A Major Concern in Mass Spectrometry. LCGC International. [Link]

  • Mass spectrometric analysis of carisoprodol and meprobamate in rat brain microdialysates. Journal of Mass Spectrometry. [Link]

  • Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. Journal of Pharmaceutical Sciences and Research. [Link]

  • TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW. International Journal of Pharmaceutical Sciences and Research. [Link]

  • M10 Bioanalytical Method Validation and Study Sample Analysis. U.S. Food and Drug Administration. [Link]

  • Carisoprodol-D7. Cerilliant. [Link]

  • FDA Adopts ICH Final Guidance On Bioanalytical Method Validation. Outsourced Pharma. [Link]

  • USFDA guidelines for bioanalytical method validation. Slideshare. [Link]

  • Determination of Carisoprodol and Meprobamate in Oral Fluid. Journal of Analytical Toxicology. [Link]

  • Determination of carisoprodol and meprobamate in oral fluid. Journal of Analytical Toxicology. [Link]

  • Quantitative Analysis of Carisoprodol and Meprobamate in Whole Blood Using Benzylcarbamate and Deuterated Meprobamate as Internal Standards. ResearchGate. [Link]

  • Reducing the Effect of Ion Suppression in Mass Spectrometry Using ACQUITY UPLC. Waters. [Link]

  • TOX-SOP-42 Protocol for the Analysis of Carisoprodol. Phoenix Police Department. [Link]

  • Ion suppression (mass spectrometry). Wikipedia. [Link]

  • Assessment of matrix effect in quantitative LC-MS bioanalysis. Bioanalysis. [Link]

  • Quantitation of Carisoprodol and Meprobamate in Urine and Plasma Using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Springer Nature Experiments. [Link]

  • Assessment of matrix effect in quantitative LC-MS bioanalysis. Taylor & Francis Online. [Link]

  • Qualitative Method Validation of Acid/Neutral Drugs Carisoprodol, Meprobamate, and Naproxen Using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). VCU Scholars Compass. [Link]

  • Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. Chromatography Online. [Link]

  • Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis. AMS BioPharma. [Link]

  • Enhancement and Suppression of Ionization in Drug Analysis Using HPLC-MS/MS in Support of Therapeutic Drug Monitoring. Therapeutic Drug Monitoring. [Link]

Sources

Technical Support Center: Minimizing Carisoprodol and Carisoprodol-d7 Carryover in LC-MS/MS Autosamplers

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for managing carryover of Carisoprodol and its deuterated internal standard, Carisoprodol-d7. Carryover, the appearance of an analyte in a blank injection following a high-concentration sample, can severely compromise the accuracy and reliability of quantitative bioanalysis.[1][2] Given the physicochemical properties of Carisoprodol, it is particularly susceptible to adsorption within the analytical system, making carryover a frequent challenge for researchers.

This guide provides a structured, in-depth approach to diagnosing, troubleshooting, and ultimately minimizing carryover, ensuring the integrity of your experimental data. We will move beyond simple procedural lists to explain the underlying causes, empowering you to make informed decisions for robust method development.

Section 1: Understanding the Root Cause – The "Why" of Carisoprodol Carryover

To effectively combat carryover, we must first understand its origin. The issue is primarily rooted in the physicochemical properties of Carisoprodol and its interaction with the surfaces of the liquid chromatography (LC) system.

Physicochemical Profile of Carisoprodol:

  • Solubility: Carisoprodol is characterized as being very slightly soluble in water but is freely soluble in common organic solvents such as alcohol, acetone, and chloroform.[3][4][5]

  • Lipophilicity: It possesses a LogP value of approximately 1.9 to 2.1, indicating a moderate degree of lipophilicity (fat-solubility).[3][6]

This combination of low aqueous solubility and moderate lipophilicity makes Carisoprodol "sticky."[7] It has a tendency to adsorb onto the non-polar surfaces commonly found in an autosampler's flow path, including PEEK tubing, rotor seals, and the stainless steel needle. Because Carisoprodol-d7 has virtually identical chemical properties, it will exhibit the same carryover behavior. Any residue from a high-concentration standard or sample can leach into subsequent injections, creating false positive signals in blanks or artificially inflating the results of low-concentration samples.

Below is a diagram illustrating the most common carryover "hotspots" within an autosampler.

Carryover_Hotspots Vial Sample Vial Needle Exterior & Interior of Sample Needle Vial->Needle Aspiration Loop Sample Loop Needle->Loop Loading Valve Injection Valve (Rotor Seal) Loop->Valve Inject Position Fittings Tubing & Fittings (Dead Volumes) Valve->Fittings Column Analytical Column Fittings->Column Troubleshooting_Workflow Start Carryover Detected (Peak in Blank > LLOQ) Step1 Step 1: Quantify Carryover Inject High Std -> 3x Blanks Start->Step1 Decision1 Is Carryover 'Classic'? (Decreasing with each blank) Step1->Decision1 Step2 Step 2: Optimize Wash Protocol (Stronger/Multiple Solvents) Decision1->Step2 Yes End_Contamination Constant peak suggests contamination, not carryover. Check solvents/reagents. Decision1->End_Contamination No Decision2 Carryover Resolved? Step2->Decision2 Step3 Step 3: Evaluate Sample Diluent (Match to Mobile Phase) Decision2->Step3 No End_Success Carryover Minimized Proceed with Analysis Decision2->End_Success Yes Decision3 Carryover Resolved? Step3->Decision3 Step4 Step 4: Hardware Inspection (Check Seals, Fittings, Needle) Decision3->Step4 No Decision3->End_Success Yes Decision4 Carryover Resolved? Step4->Decision4 Step5 Step 5: Advanced Strategies (Silanized Vials, Sequence Order) Decision4->Step5 No Decision4->End_Success Yes Step5->End_Success

Caption: A logical workflow for troubleshooting Carisoprodol carryover.

Step 1: Protocol for Initial Diagnosis and Quantification

Before making changes, you must establish a baseline to measure improvement.

  • Inject a High Standard: Inject your highest concentration calibration standard or a high-level QC sample.

  • Inject Sequential Blanks: Immediately following the high standard, inject at least three consecutive blanks (sample diluent or matrix without analyte). [7][8]3. Analyze the Data:

    • Calculate the peak area of Carisoprodol/Carisoprodol-d7 in the first blank as a percentage of the peak area in the high standard.

    • Observe the trend. In "classic" carryover, the peak area should decrease with each subsequent blank injection. [2][9]If the peak area remains constant, you may have a contamination issue (e.g., in your mobile phase or blank solution) rather than carryover from the autosampler. [2][10]

Step 2: Optimizing the Autosampler Wash Protocol

An inadequate wash protocol is the most common cause of carryover. [8]The key is to use a wash solvent that can effectively solubilize Carisoprodol.

Data Presentation: Recommended Wash Solutions for Carisoprodol

Wash Solution CompositionRationaleExpected Effectiveness
1. 90:10 Acetonitrile/Isopropanol (or Methanol) A strong organic wash to dissolve the lipophilic Carisoprodol from tubing and needle surfaces. Follows the "like dissolves like" rule. [11]High
2. Mobile Phase B (High Organic) Uses the strongest solvent in your gradient to effectively strip adsorbed analyte from the flow path.High
3. Dual-Solvent Wash (e.g., Acetonitrile then Water) A strong organic wash followed by an aqueous wash can remove a wider range of contaminants. [8]Moderate to High
4. Acidified or Basified Organic (e.g., with 0.1% Formic Acid) While Carisoprodol's solubility is pH-independent, additives can help remove other matrix components that may trap the analyte.Moderate

Experimental Protocol: Wash Solvent Optimization

  • Select a Strong Wash Solvent: Based on the table above, choose a strong organic wash solution. A good starting point is 90:10 Acetonitrile/Isopropanol.

  • Increase Wash Volume: Double the default wash volume in your autosampler settings (e.g., from 200 µL to 400 µL). [8]3. Increase Wash Cycles: Program the autosampler to perform multiple wash cycles (e.g., 2 or 3 dips/flushes) both before and after injection. [8]4. Re-run the Carryover Test: Repeat the diagnostic protocol from Step 1.

  • Iterate: If carryover persists, try a different solvent combination from the table. A particularly effective strategy can be to use two different wash solvents sequentially (e.g., Wash 1: Acetonitrile, Wash 2: 50:50 Methanol/Water).

Step 3: Evaluating the Sample Diluent
  • Compare Diluent and Mobile Phase: Check the composition of your sample diluent against your initial mobile phase conditions. If the diluent has a significantly higher organic content, proceed to the next step.

  • Prepare a Weaker Diluent: Re-dissolve a high-concentration standard in a diluent that matches your starting mobile phase composition (e.g., 95:5 Water/Acetonitrile).

  • Re-run the Carryover Test: Inject the standard prepared in the weaker diluent and follow with blanks. If carryover is significantly reduced, the original sample diluent was a contributing factor.

Step 4: Hardware Inspection and Maintenance

If software and solvent optimizations fail, the problem may be mechanical. Worn or poorly installed hardware can create unswept "dead volumes" where the sample can hide. [11][12]

  • Check Fittings: Ensure all PEEK tubing connections within the autosampler are properly seated. Loosen each fitting, push the tubing firmly into the port until it bottoms out, and then re-tighten. [11]* Inspect Rotor Seal: The injection valve's rotor seal is a common wear item. If it is scratched or worn, it can trap the sample. Replace it according to the manufacturer's preventative maintenance schedule. [9][10][12]* Examine the Needle: Inspect the injection needle for any signs of roughness or corrosion. A damaged needle can wear out the needle seal faster and be a source of carryover. [9]* Clean the Needle Guide: Sample residue can accumulate on the needle guide, leading to contamination on the outside of the needle. Clean this component regularly.

Step 5: Advanced Strategies

If carryover remains problematic, consider these final steps:

  • Vial Selection: Standard glass vials can have active sites that adsorb compounds. Switch to silanized (deactivated) glass vials or polypropylene vials to minimize surface interactions. [8]* Strategic Sample Sequencing: Whenever possible, arrange your analytical runs from the lowest expected concentration to the highest. [1][11]This minimizes the impact of any residual carryover. If a low-concentration sample must follow a high one, insert one or two blank injections between them. [1]

Summary of Best Practices

  • Proactive Prevention: Always use a robust, multi-solvent wash protocol for Carisoprodol methods. A strong organic wash is essential.

  • Diluent Matching: Match your sample diluent to your initial mobile phase conditions as closely as possible.

  • Regular Maintenance: Adhere to a strict preventative maintenance schedule for your LC system, paying close attention to autosampler seals and fittings.

  • Systematic Diagnosis: When troubleshooting, change only one variable at a time and use a standardized carryover test to evaluate the impact of each change.

  • Smart Sequencing: Order your samples from low to high concentration and use blanks strategically after high-concentration samples.

By implementing these expert-driven strategies, you can effectively minimize the carryover of Carisoprodol and Carisoprodol-d7, leading to more accurate, reliable, and trustworthy results in your research.

References

  • Mastelf. (2025). How to Reduce Carryover in HPLC: Best Practices for Cleaner Runs. Mastelf. [Link]

  • World Health Organization. (2023). Pre-review report: Carisoprodol. WHO. [Link]

  • Johnson-Davis, K. L., & McMillin, G. A. (2016). Quantitation of Carisoprodol and Meprobamate in Urine and Plasma Using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Methods in Molecular Biology. [Link]

  • Johnson-Davis, K. L., & McMillin, G. A. (2016). Quantitation of Carisoprodol and Meprobamate in Urine and Plasma Using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). PubMed. [Link]

  • Urban, M. J., et al. (2012). Mass spectrometric analysis of carisoprodol and meprobamate in rat brain microdialysates. Analytical and Bioanalytical Chemistry. [Link]

  • Chemistry For Everyone. (2025). What Is Carryover In LC-MS And How Do You Prevent It?. YouTube. [Link]

  • Dolan, J. W. (2002). Autosampler Carryover. LCGC International. [Link]

  • FDA. SOMA® (carisoprodol) Tablets Label. Accessdata.fda.gov. [Link]

  • Waters Corporation. (2025). Reducing carryover. Waters Help Center. [Link]

  • PharmaCompass. Carisoprodol | Drug Information, Uses, Side Effects, Chemistry. PharmaCompass.com. [Link]

  • CHROMacademy. Troubleshooting Autosampler Issues. [Link]

  • Dolan, J. W. (2014). Autosampler Carryover. LCGC Europe. [Link]

  • Dolan, J. W. (2017). Attacking Carryover Problems. LC Troubleshooting Bible. [Link]

  • Moore, C., et al. (2007). Determination of Carisoprodol and Meprobamate in Oral Fluid. Journal of Analytical Toxicology. [Link]

  • Wikipedia. Carisoprodol. [Link]

  • Mitulović, G., et al. (2011). Troubleshooting Carry-Over in the LC-MS Analysis of Biomolecules: The Case of Neuropeptide Y. Journal of the American Society for Mass Spectrometry. [Link]

  • Caza, F. (2018). Minimizing HPLC Carryover. Lab Manager Magazine. [Link]

  • Theriot, J., & Nookala, A. R. (2024). Carisoprodol. StatPearls. [Link]

  • Chemistry Stack Exchange. (2019). Organic solvent for cleaning autosampler syringe. [Link]

  • Shimadzu Scientific Instruments. Solving Carryover Problems in HPLC. [Link]

  • Bennett, P., et al. (2015). Universal LC-MS method for minimized carryover in a discovery bioanalytical setting. Bioanalysis. [Link]

  • Stoll, D. R., & Mack, A. (2019). Mind the Diluent: Effects of Sample Diluent on Analyte Recovery in Reversed-Phase and HILIC Separations. LCGC International. [Link]

  • ResearchGate. (2025). Quantitative Analysis of Carisoprodol and Meprobamate in Whole Blood Using Benzylcarbamate and Deuterated Meprobamate as Internal Standards. [Link]

  • WelchLab. (2025). Comprehensive Cleaning Methods for HPLC Autosampler Vials. [Link]

  • Element Lab Solutions. Sample Diluent Effects in HPLC. [Link]

  • LCTSBIBLE.COM. (2019). Mind the Diluent: Effects of Sample Diluent on Analyte Recovery in Reversed-Phase and HILIC Separations. [Link]

  • Phoenix Police Department. (2019). TOX-SOP-42 Protocol for the Analysis of Carisoprodol. [Link]

  • Grupo Biomaster. Minimizing Carryover Using a Four Solvent Wash Station. [Link]

  • Aijiren. (2024). How to Properly Clean and Maintain Chromatography Autosampler Vials. [Link]

  • PubMed. (2007). Determination of carisoprodol and meprobamate in oral fluid. [Link]

  • ResearchGate. (2025). Postmortem Carisoprodol and Meprobamate Concentrations in Blood and Liver: Lack of Significant Redistribution. [Link]

Sources

Stability of Carisoprodol-d7 in various biological matrices and storage conditions.

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the bioanalytical application of Carisoprodol-d7. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into ensuring the stability of Carisoprodol-d7 in various biological matrices and storage conditions. Here, we move beyond simple procedural lists to explain the causality behind experimental choices, ensuring the integrity and trustworthiness of your data.

Frequently Asked Questions (FAQs) on Carisoprodol-d7 Stability

This section addresses common questions regarding the stability of Carisoprodol-d7, providing concise answers and directing you to more detailed protocols and explanations within this guide.

Q1: What is the recommended storage condition for Carisoprodol-d7 stock solutions?

For long-term stability of Carisoprodol-d7 stock solutions, it is recommended to store them at -20°C in a tightly sealed amber vial to protect from light.[1][2] Methanol is a commonly used solvent for preparing stock solutions.[1][3]

Q2: How many freeze-thaw cycles can my plasma and urine samples containing Carisoprodol-d7 undergo?

While specific data for Carisoprodol-d7 is not extensively published, general bioanalytical guidelines recommend that the stability of an analyte and its internal standard should be evaluated for at least three freeze-thaw cycles.[4] It is crucial to perform a validation study for your specific matrix and storage conditions.

Q3: My processed samples have been sitting in the autosampler overnight. Are the results for Carisoprodol-d7 still valid?

Autosampler stability is a critical parameter to validate. For some applications, extracts containing Carisoprodol-d7 have been shown to be stable for at least 48 hours when kept in a cooled autosampler (e.g., at 7°C). However, this must be experimentally verified for your specific analytical method and conditions.

Q4: I am observing high variability in my Carisoprodol-d7 internal standard response. What could be the cause?

High variability in the internal standard response can stem from several factors, including inconsistent sample preparation, matrix effects, instrument instability, or degradation of the internal standard. A systematic troubleshooting approach is necessary to identify and resolve the issue.[5][6][7][8]

Q5: Is Carisoprodol-d7 stable in tissue homogenates?

There is limited specific public data on the stability of Carisoprodol-d7 in tissue homogenates. Stability in this matrix is highly dependent on the tissue type, homogenization method, and the presence of endogenous enzymes. A thorough validation, including stability assessments, is essential when working with tissue homogenates.

Troubleshooting Guide for Carisoprodol-d7 Stability Issues

This section provides a structured approach to identifying and resolving common stability-related problems encountered during the analysis of Carisoprodol-d7.

Issue 1: Inconsistent Internal Standard (IS) Area Response

Symptoms:

  • High coefficient of variation (%CV) for Carisoprodol-d7 peak areas across a batch.

  • Drifting IS response (continuously increasing or decreasing) throughout the analytical run.

  • Random, unpredictable IS peak areas in some samples.

Potential Causes & Solutions:

Potential CauseTroubleshooting Steps & Solutions
Inconsistent Sample Preparation Review your sample preparation workflow for any inconsistencies in pipetting, extraction, or reconstitution steps. Ensure thorough vortexing after adding the IS.[6]
Matrix Effects Matrix components can suppress or enhance the ionization of Carisoprodol-d7. Evaluate matrix effects by comparing the IS response in neat solution versus post-extraction spiked matrix samples. Consider optimizing your sample cleanup procedure (e.g., using a more selective solid-phase extraction protocol) or chromatographic separation to move the Carisoprodol-d7 peak away from interfering matrix components.[7]
IS Degradation If the IS is degrading in the matrix or on the autosampler, you will observe a decreasing trend in the peak area over time. Perform bench-top and autosampler stability experiments to confirm. If degradation is observed, process samples in smaller batches and minimize the time between preparation and injection.
Instrument Instability Check for issues with the LC pump (inconsistent flow), injector (inaccurate volume), or mass spectrometer (drifting sensitivity). Run a system suitability test with a standard solution of Carisoprodol-d7 to assess instrument performance.

Experimental Protocols for Stability Validation

Adherence to regulatory guidelines is paramount for ensuring the quality and integrity of bioanalytical data. The following protocols are based on FDA and EMA guidelines for bioanalytical method validation and are designed to be adapted to your specific laboratory and study needs.

Protocol 1: Preparation and Stability of Carisoprodol-d7 Stock and Working Solutions

Objective: To determine the stability of Carisoprodol-d7 in solution under various storage conditions.

Materials:

  • Carisoprodol-d7 certified reference material

  • LC-MS grade methanol[1][3]

  • Class A volumetric flasks and pipettes

  • Amber glass vials with PTFE-lined caps

Procedure:

  • Stock Solution Preparation (e.g., 1 mg/mL):

    • Accurately weigh the required amount of Carisoprodol-d7 and dissolve it in methanol in a volumetric flask.

    • Store the stock solution at -20°C in an amber vial.[2]

  • Working Solution Preparation (e.g., 10 µg/mL):

    • On the day of the experiment, allow the stock solution to equilibrate to room temperature.

    • Prepare the working solution by diluting the stock solution with methanol.

  • Stability Assessment:

    • Short-Term (Bench-Top) Stability: Store the working solution at room temperature for a predefined period (e.g., 6, 12, 24 hours) that mimics the expected handling time during sample preparation.

    • Long-Term Stability: Store aliquots of the stock solution at the intended storage temperature (e.g., -20°C) for various durations (e.g., 1, 3, 6 months).

    • At each time point, compare the response of the stored solution against a freshly prepared solution. The mean response of the stored solution should be within ±10% of the fresh solution.

Protocol 2: Freeze-Thaw and Short-Term (Bench-Top) Stability in Biological Matrix

Objective: To evaluate the stability of Carisoprodol-d7 in the biological matrix of interest (plasma, urine, or tissue homogenate) after repeated freezing and thawing cycles and during short-term storage at room temperature.

Materials:

  • Blank biological matrix (e.g., human plasma with anticoagulant, human urine)

  • Carisoprodol-d7 working solution

  • LC-MS and sample preparation equipment

Procedure:

  • Sample Preparation:

    • Spike the blank biological matrix with Carisoprodol-d7 at two concentration levels (low and high QC levels).

    • Aliquot the spiked samples into separate tubes for each freeze-thaw cycle and time point.

  • Freeze-Thaw Stability:

    • Freeze the stability samples at the intended storage temperature (e.g., -20°C or -80°C) for at least 12 hours.

    • Thaw the samples unassisted at room temperature.

    • Repeat this cycle for a minimum of three times.[4]

    • After the final thaw, process the samples and analyze them alongside freshly prepared calibration standards and QCs.

  • Short-Term (Bench-Top) Stability:

    • Thaw the stability samples and keep them at room temperature for a duration that reflects the expected time samples will be on the bench during processing (e.g., 4, 8, 24 hours).

    • After the specified duration, process and analyze the samples.

Acceptance Criteria: The mean concentration of the stability samples should be within ±15% of the nominal concentration.

Protocol 3: Long-Term Stability in Biological Matrix

Objective: To determine the stability of Carisoprodol-d7 in the biological matrix over an extended period under frozen conditions.

Procedure:

  • Sample Preparation:

    • Prepare a set of low and high QC samples in the biological matrix as described in Protocol 2.

    • Store these samples at the intended long-term storage temperature (e.g., -20°C or -80°C).

  • Analysis:

    • At specified time intervals (e.g., 1, 3, 6, 12 months), retrieve a set of stability samples.

    • Analyze the stability samples against a freshly prepared calibration curve and QCs.

Acceptance Criteria: The mean concentration of the stability samples should be within ±15% of the nominal concentration.

Visualization of Experimental Workflows

To further clarify the stability testing process, the following diagrams illustrate the key experimental workflows.

G cluster_0 Stock Solution Preparation & Stability Weigh Carisoprodol-d7 Weigh Carisoprodol-d7 Dissolve in Methanol (Stock) Dissolve in Methanol (Stock) Weigh Carisoprodol-d7->Dissolve in Methanol (Stock) Class A Volumetric Store at -20°C Store at -20°C Dissolve in Methanol (Stock)->Store at -20°C Amber Vial Prepare Working Solution Prepare Working Solution Store at -20°C->Prepare Working Solution Long-term Stability (-20°C) Long-term Stability (-20°C) Store at -20°C->Long-term Stability (-20°C) Short-term Stability (RT) Short-term Stability (RT) Prepare Working Solution->Short-term Stability (RT) Compare to Fresh Compare to Fresh Short-term Stability (RT)->Compare to Fresh Long-term Stability (-20°C)->Compare to Fresh

Caption: Workflow for preparing and assessing the stability of Carisoprodol-d7 stock solutions.

G cluster_1 Freeze-Thaw & Bench-Top Stability in Matrix Spike Matrix with Carisoprodol-d7 Spike Matrix with Carisoprodol-d7 Aliquot Samples Aliquot Samples Spike Matrix with Carisoprodol-d7->Aliquot Samples Freeze (-20°C / -80°C) Freeze (-20°C / -80°C) Aliquot Samples->Freeze (-20°C / -80°C) Thaw (RT) Thaw (RT) Freeze (-20°C / -80°C)->Thaw (RT) Cycle 1 Process & Analyze Process & Analyze Freeze (-20°C / -80°C)->Process & Analyze After final thaw Thaw (RT)->Freeze (-20°C / -80°C) Repeat ≥ 3x Bench-Top Stability (RT) Bench-Top Stability (RT) Thaw (RT)->Bench-Top Stability (RT) After final thaw Bench-Top Stability (RT)->Process & Analyze

Caption: Experimental workflow for freeze-thaw and bench-top stability of Carisoprodol-d7 in a biological matrix.

Data Summary Tables

While extensive quantitative data for Carisoprodol-d7 stability is not widely published, the following tables provide a template for summarizing your own validation data, based on regulatory expectations.

Table 1: Summary of Recommended Stability Studies for Carisoprodol-d7

Stability TestMatrixStorage ConditionMinimum DurationAcceptance Criteria (% Deviation)
Stock Solution Stability MethanolRoom Temperature24 hours± 10% from fresh
Methanol-20°CDuration of study± 10% from fresh
Freeze-Thaw Stability Plasma, Urine, Tissue Homogenate-20°C / -80°C3 cycles± 15% of nominal
Short-Term (Bench-Top) Stability Plasma, Urine, Tissue HomogenateRoom TemperatureExpected sample handling time± 15% of nominal
Long-Term Stability Plasma, Urine, Tissue Homogenate-20°C / -80°CDuration of sample storage± 15% of nominal
Autosampler Stability Processed ExtractAutosampler TemperatureExpected run time± 15% of nominal

References

  • Internal Standard Responses in LC-MS/MS Based Bioanalysis: Friend or Foe?. BioPharma Services. Available at: [Link]

  • Internal standard variability: root cause investigation, parallelism for evaluating trackability and practical considerations. PMC - PubMed Central. Available at: [Link]

  • Ask the Experts: the impact of internal standard response variability during chromatographic bioanalysis. Bioanalysis Zone. Available at: [Link]

  • Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. YouTube. Available at: [Link]

  • What is the storage conditions and protocol for deuterated standards of organic compounds?. ResearchGate. Available at: [Link]

  • Method Development and Validation of Carisoprodol and its Impurities by Ultra Violet-High Performance Liquid Chromatography. SciSpace. Available at: [Link]

  • Quantitative Analysis of Carisoprodol and Meprobamate in Whole Blood Using Benzylcarbamate and Deuterated Meprobamate as Internal Standards. ResearchGate. Available at: [Link]

  • Mass spectrometric analysis of carisoprodol and meprobamate in rat brain microdialysates. SpringerLink. Available at: [Link]

  • Analytical Method Development and Validation of Carisoprodol in Bulk Drug and Formulation by RP-HPLC Method. Journal of Chemical and Pharmaceutical Sciences. Available at: [Link]

  • Development and Validation of Bioanalytical Method for the Estimation of Carisoprodol in Human Plasma using LC-MS/MS. ResearchGate. Available at: [Link]

  • Method Development and Validation of Carisoprodol and its Impurities by Ultra Violet-High Performance Liquid Chromatography. Scientific & Academic Publishing. Available at: [Link]

  • A review on analytical methods for the estimation of carisoprodol in bulk and its formulations. International Journal of Pharmacy and Analytical Research. Available at: [Link]

  • ISSN: 0975-8585 May–June 2018 RJPBCS 9(3) Page No. 358. Research Journal of Pharmaceutical, Biological and Chemical Sciences. Available at: [Link]

  • Pre-review report: Carisoprodol. World Health Organization. Available at: [Link]

  • Quantitation of Carisoprodol and Meprobamate in Urine and Plasma Using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). PubMed. Available at: [Link]

  • Bioavailability of Oral Carisoprodol 250 and 350 mg and Metabolism to Meprobamate: A Single-Dose Crossover Study. ResearchGate. Available at: [Link]

  • Stability of 22 Sedative-Type Drugs and Metabolites in Human Urine under Variable pH, Temperature, and Freeze-Thaw Conditions. PubMed. Available at: [Link]

  • Quantitation of Carisoprodol and Meprobamate in Urine and Plasma Using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Springer Nature Experiments. Available at: [Link]

  • Urine sample stability over three freeze-thaw cycles. Followed by.... ResearchGate. Available at: [Link]

  • Critical Review Report on Carisoprodol. World Health Organization. Available at: [Link]

  • TOX-56: Toxicity Studies of Carisoprodol (CASRN 78-44-4) Administered by Gavage to F344/N Rats and B6C3F1 Mice. National Toxicology Program. Available at: [Link]

  • LZI Carisoprodol Metabolite (Meprobamate) Enzyme Immunoassay. Lin-Zhi International, Inc. Available at: [Link]

  • Comparison of the Stability of Stock Solutions of Drugs of Abuse and Other Drugs Stored in a Freezer, Refrigerator, and. Journal of Analytical Toxicology. Available at: [Link]

  • Bioavailability of oral carisoprodol 250 and 350 mg and metabolism to meprobamate: A single-dose crossover study. PMC - NIH. Available at: [Link]

  • NMR Sample Preparation. Chemical Instrumentation Facility. Available at: [Link]

    • Amanda Wilson - processed sample stability - final. EBF. Available at: [Link]

  • Quantitation of 21 antihypertensive drugs in serum using UHPLC-MS/MS. ResearchGate. Available at: [Link]

  • Effect of very long-term storage and multiple freeze and thaw cycles on 11-dehydro-thromboxane-B2 and 8-iso-prostaglandin F2α, levels in human urine samples by validated enzyme immunoassays. PMC - PubMed Central. Available at: [Link]

  • Simultaneous determination of carisoprodol and meprobamate in human hair using solid-phase extraction and gas chromatography/mass spectrometry of the trimethylsilyl derivatives. ResearchGate. Available at: [Link]

  • Effect of very long-term storage and multiple freeze and thaw cycles on 11-dehydro-thromboxane-B2 and 8-iso-prostaglandin F2α, levels in human urine samples by validated enzyme immunoassays. PubMed. Available at: [Link]

  • Effects of Freeze-Thaw Cycles on the Urine Metabolome and Biomarker Discovery. ACS Publications. Available at: [Link]

  • REGULATORY STABILITY CONSIDERATIONS FOR BIOLOGICAL PRODUCTS. BDO USA. Available at: [Link]

    • Amanda Wilson - processed sample stability. EBF. Available at: [Link]

Sources

Technical Support Center: Impact of pH on the Extraction Recovery of Carisoprodol-d7

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support guide for professionals working with Carisoprodol-d7. This document is designed to move beyond simplistic protocols and provide a deeper understanding of the physicochemical principles governing its extraction, with a specific focus on the critical role of pH. As researchers and scientists, you know that robust and reproducible sample preparation is the bedrock of accurate quantification. This guide will equip you with the knowledge to troubleshoot common issues and optimize your extraction methods for Carisoprodol-d7, ensuring the highest data quality.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common challenges and questions encountered during the extraction of Carisoprodol-d7 from biological matrices.

Q1: My Carisoprodol-d7 recovery is low and inconsistent. I suspect my sample preparation. Where do I start with pH?

Short Answer: Start by evaluating the pH of your sample before and during extraction. For Carisoprodol, which is largely a neutral compound, the primary role of pH adjustment is not to alter the charge of the analyte itself, but to manage the complex biological matrix it's in.

In-Depth Explanation: Carisoprodol is a neutral molecule, meaning it does not have strongly acidic or basic functional groups that would become significantly charged within a typical pH range. However, when extracting from matrices like plasma or serum, Carisoprodol and its deuterated internal standard, Carisoprodol-d7, can be bound to proteins[1]. This binding is often pH-dependent.

  • Disrupting Protein Binding: To release the analyte from matrix proteins, it is often effective to shift the sample's pH to an extreme (e.g., pH < 3 or pH > 9)[1]. This denatures the proteins, changing their conformation and releasing the bound drug. A common practice is to add a small volume of a strong acid (like formic or trichloroacetic acid) or a base to the sample, followed by vortexing and centrifugation to pellet the precipitated proteins. The supernatant, containing the now-free analyte, can then be processed.

  • Consistency is Key: If you are not deliberately adjusting pH, minor variations in the pH of your biological samples can lead to inconsistent protein binding and, consequently, variable recovery. Therefore, a crucial first step in troubleshooting is to incorporate a defined pH adjustment step into your protocol.

Q2: What is the optimal pH for extracting Carisoprodol-d7 using Solid-Phase Extraction (SPE)?

Short Answer: The optimal pH depends entirely on the type of SPE sorbent you are using (e.g., reversed-phase, ion-exchange).

In-Depth Explanation:

  • For Reversed-Phase SPE (e.g., C8, C18): The goal is to maximize the hydrophobic interaction between the neutral Carisoprodol-d7 molecule and the nonpolar sorbent. While the analyte's charge is not a major factor, the pH of the sample load and wash steps is still critical for sample cleanup.[2] By adjusting the pH, you can ionize matrix interferences, making them more polar. These ionized interferences will have less affinity for the reversed-phase sorbent and can be effectively washed away, leading to a cleaner extract and reducing ion suppression in LC-MS/MS analysis. A common starting point is to acidify the sample slightly (e.g., pH 4-6) to ensure acidic interferences are protonated and some basic interferences are charged.

  • For Ion-Exchange SPE (e.g., Cation Exchange): Some published methods successfully use mixed-mode SPE, which combines reversed-phase and ion-exchange properties[3][4]. To use a cation-exchange mechanism, the analyte must be positively charged. Although Carisoprodol is neutral, under strongly acidic conditions, one of its carbamate groups can potentially be protonated, allowing it to be retained on a cation-exchange sorbent.

    • Load/Retention: The sample pH must be adjusted to be at least 2 units below the pKa of the functional group to ensure it is charged[5][6].

    • Elution: To elute the analyte, the interactions must be disrupted. This is achieved by increasing the pH of the elution solvent to a level that neutralizes the analyte (e.g., using a basic solvent like methanol with 2% ammonium hydroxide), causing it to lose its charge and elute from the sorbent[1][7]. One validated method for Carisoprodol in oral fluid uses a cation exchange/hydrophobic column, loading the sample in a pH 6.0 buffer[3]. Another method for hair samples adjusts the pH to 6.5 before SPE extraction[8].

Q3: I'm using Liquid-Liquid Extraction (LLE). Does pH still matter for a neutral compound like Carisoprodol-d7?

Short Answer: Yes, absolutely. The principles of managing the matrix and minimizing emulsions are still highly relevant.

In-Depth Explanation: In LLE, the goal is to partition the analyte of interest from the aqueous sample matrix into an immiscible organic solvent[5].

  • Maximizing Partitioning: For a neutral compound, partitioning is driven by its relative solubility in the two phases. While you cannot increase its hydrophobicity by suppressing ionization (as it's already neutral), you can significantly improve the extraction's cleanliness. By adjusting the pH of the aqueous sample, you can ionize potential interferences, making them more water-soluble and preventing them from being co-extracted into the organic phase.

  • Preventing Emulsions: Emulsions are a common problem in LLE, especially with protein-rich samples like plasma. Adjusting the pH can help precipitate proteins before the extraction, as described in Q1, leading to a cleaner phase separation and more reproducible recoveries. For example, a method for antineoplastic drugs from plasma used LLE with ethyl acetate after adjusting the sample pH[9].

Experimental Protocol: pH Optimization for SPE Recovery

This protocol provides a systematic workflow to determine the optimal sample load pH for extracting Carisoprodol-d7 from human plasma using a generic reversed-phase SPE procedure.

Objective: To evaluate the effect of sample pH on the recovery of Carisoprodol-d7 and the cleanliness of the final extract.

Materials:

  • Blank human plasma

  • Carisoprodol-d7 internal standard solution

  • Phosphoric acid (for pH adjustment)

  • Ammonium hydroxide (for pH adjustment)

  • Reversed-phase SPE cartridges (e.g., C18, 100 mg / 3 mL)

  • Methanol (HPLC grade)

  • Deionized water

  • Elution solvent (e.g., Acetonitrile or Methanol)

  • LC-MS/MS system for analysis

Methodology:

  • Sample Spiking: Spike a pool of blank plasma with a known concentration of Carisoprodol-d7 (e.g., 100 ng/mL). Aliquot the spiked plasma into three sets of tubes (n=3 for each set).

  • pH Adjustment:

    • Set A (Acidic): Adjust the pH of the plasma aliquots to ~3.0 using dilute phosphoric acid.

    • Set B (Neutral): Adjust the pH of the plasma aliquots to ~7.0.

    • Set C (Basic): Adjust the pH of the plasma aliquots to ~9.0 using dilute ammonium hydroxide.

  • Protein Precipitation (Optional but Recommended): Add 2 parts of cold acetonitrile or methanol to 1 part of plasma for all samples. Vortex vigorously and centrifuge at high speed (e.g., 10,000 x g for 10 min) to pellet the precipitated proteins. Transfer the supernatant for SPE.

  • SPE Cartridge Conditioning: Condition the SPE cartridges by passing 2 mL of methanol followed by 2 mL of deionized water. Do not allow the sorbent bed to go dry.

  • Sample Loading: Load the supernatant from the pH-adjusted samples onto the conditioned SPE cartridges. Load at a slow, consistent flow rate (~1 mL/min).

  • Washing: Wash the cartridges with 2 mL of a weak solvent (e.g., 5% methanol in water) to remove salts and polar interferences. You can also adjust the pH of the wash buffer to match the sample load pH to keep interferences ionized.

  • Elution: Elute the Carisoprodol-d7 from the cartridges using 2 mL of the elution solvent (e.g., Methanol) into clean collection tubes.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a small, known volume (e.g., 100 µL) of the initial LC mobile phase.

  • Analysis: Analyze the samples by LC-MS/MS and calculate the recovery for each pH condition against a non-extracted standard.

Workflow for pH Optimization Experiment

G cluster_prep 1. Sample Preparation cluster_ph 2. pH Adjustment (Parallel Processing) cluster_spe 3. Solid-Phase Extraction (SPE) cluster_analysis 4. Analysis & Comparison Spike Spike Blank Plasma with Carisoprodol-d7 pH_A Set A: Adjust to pH 3.0 Spike->pH_A Aliquot pH_B Set B: Adjust to pH 7.0 Spike->pH_B Aliquot pH_C Set C: Adjust to pH 9.0 Spike->pH_C Aliquot Load_A Load Sample A pH_A->Load_A Load_B Load Sample B pH_B->Load_B Load_C Load Sample C pH_C->Load_C Wash_A Wash Load_A->Wash_A Elute_A Elute Wash_A->Elute_A Analyze LC-MS/MS Analysis Elute_A->Analyze Evaporate & Reconstitute Wash_B Wash Load_B->Wash_B Elute_B Elute Wash_B->Elute_B Elute_B->Analyze Evaporate & Reconstitute Wash_C Wash Load_C->Wash_C Elute_C Elute Wash_C->Elute_C Elute_C->Analyze Evaporate & Reconstitute Compare Compare Recovery & Matrix Effects Analyze->Compare

Sources

Technical Support Center: Investigating and Mitigating Isotopic Exchange in Deuterated Carisoprodol Standards

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated support resource for researchers, scientists, and drug development professionals working with deuterated Carisoprodol internal standards. The isotopic integrity of these standards is paramount for accurate and reproducible quantitative analysis, particularly in LC-MS/MS workflows. This guide provides in-depth troubleshooting advice and answers to frequently asked questions concerning the phenomenon of hydrogen-deuterium (H/D) isotopic exchange.

Our goal is to equip you with the foundational knowledge and practical protocols to anticipate, identify, and mitigate isotopic exchange, ensuring the reliability of your analytical data.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the fundamental principles of isotopic exchange relevant to deuterated Carisoprodol.

Q1: What is isotopic exchange, and why is it a concern for deuterated Carisoprodol?

A1: Isotopic exchange, often termed "back-exchange," is a chemical reaction where deuterium atoms on a labeled standard are replaced by hydrogen atoms (protons) from the surrounding environment, most commonly from protic solvents like water or methanol.[1] For a deuterated internal standard like Carisoprodol-d7, this process compromises its isotopic purity. Instead of a single, distinct mass, the standard becomes a mixture of isotopologues (e.g., d6, d5, d4), leading to inaccurate quantification, skewed calibration curves, and a potential misinterpretation of results.[1] The key is that the placement of deuterium atoms must be on stable positions, such as aliphatic or aromatic carbons, to avoid this issue.[2]

Q2: Which positions on the Carisoprodol molecule are most susceptible to exchange?

A2: The most labile protons, and therefore the most likely sites for H/D exchange, are those attached to heteroatoms like nitrogen or oxygen. In the Carisoprodol structure, the hydrogen atoms on the two carbamate nitrogen atoms (-NH-) are highly susceptible to exchange. Deuterons placed at these positions can readily swap with protons from solvents. Deuteration on the carbon backbone is generally much more stable.

Q3: What are the primary experimental factors that drive isotopic exchange?

A3: The rate and extent of H/D back-exchange are primarily influenced by three factors:

  • pH: The exchange process is catalyzed by both acids and bases.[1][3] For amide protons, the rate of exchange is typically at its minimum around pH 2.5–3.0 and increases significantly as the pH moves towards more acidic or, especially, more basic conditions.[3][4]

  • Temperature: Higher temperatures provide the necessary activation energy for the exchange reaction, dramatically increasing its rate.[1][5] Maintaining cold conditions is one of the most effective strategies for mitigation.

  • Solvent and Exposure Time: Protic solvents (e.g., water, methanol, ethanol) are the source of protons for back-exchange. The longer a deuterated standard is exposed to these solvents, the greater the extent of exchange will be.[1]

Part 2: Troubleshooting Guide: Diagnosing Isotopic Instability

This guide is structured to help you diagnose and resolve specific issues observed during your analysis.

Issue 1: My mass spectrum shows a distribution of peaks (M-1, M-2, etc.) for my deuterated Carisoprodol standard instead of a single isotopic peak.

  • Probable Cause: This is the classic signature of H/D back-exchange. Each peak in the distribution represents the loss of one or more deuterium atoms from your standard.

  • Troubleshooting Workflow:

    Caption: Troubleshooting workflow for unexpected isotopic peaks.

Issue 2: The peak area ratio of my analyte to the internal standard is inconsistent across my analytical run.

  • Probable Cause: While several factors can cause this, ongoing H/D exchange during the analytical run is a significant possibility.[6] If the exchange rate is not uniform for all samples in the sequence (e.g., due to slight temperature fluctuations in the autosampler or extended wait times), the concentration of the correctly deuterated standard will vary, leading to inconsistent ratios.

  • Corrective Actions:

    • Cool the Autosampler: Ensure your autosampler is maintained at a low, stable temperature (e.g., 4°C) for the entire duration of the run.

    • Minimize Run Time: Optimize your LC method to use faster gradients where possible without sacrificing necessary chromatographic resolution.[1] This reduces the time the standard is exposed to the mobile phase.

    • Check for Co-elution: Although deuterated standards are designed to co-elute, slight differences in physicochemical properties can cause minor retention time shifts.[6] This can lead to variability if ion suppression changes across the peak. Ensure that the integration windows for both the analyte and the standard are appropriate.

Issue 3: The certified isotopic purity of my standard seems to decrease over time in my stock solution.

  • Probable Cause: This points to instability during storage. The choice of solvent and storage conditions are critical for long-term stability.[7]

  • Preventative Measures:

    • Solvent Choice: For long-term storage, methanol is often used, but if instability is observed, consider switching to a high-purity aprotic solvent in which Carisoprodol is soluble (e.g., acetonitrile, acetone), provided it is compatible with your analytical workflow. Avoid acidic or basic solutions for storage.[7][8]

    • Storage Temperature: Store stock solutions at -20°C or, for maximum longevity, at -80°C.[7]

    • Inert Atmosphere: To prevent potential oxidation, consider overlaying the solution with an inert gas like argon or nitrogen before sealing the vial.[7]

Part 3: Data Summary & Experimental Protocols

This section provides quantitative context and actionable protocols for minimizing isotopic exchange.

Table 1: Impact of Experimental Parameters on H/D Exchange Rate
ParameterImpact on H/D Exchange RateRecommended Best Practice
pH Minimal rate around pH 2.5-3.0; increases significantly in acidic (<2.5) and basic (>4) conditions.[1][3][4]Maintain sample and mobile phase pH as close to 2.5 as the overall method allows. Avoid basic conditions.
Temperature Rate increases exponentially with temperature.[5]Perform all sample manipulations on ice. Use a refrigerated autosampler set to ≤ 4°C.
Solvent Protic solvents (H₂O, MeOH, EtOH) are required for exchange. Aprotic solvents (ACN, THF) do not promote exchange.Minimize time in protic solvents. Use the highest possible percentage of organic solvent (e.g., ACN) in sample diluents and mobile phases that provides good chromatography.
Time The extent of exchange is directly proportional to the exposure time to exchange-promoting conditions.[1]Prepare working solutions fresh daily. Analyze samples immediately after preparation. Use fast LC gradients.
Protocol 1: Recommended Preparation and Storage of Deuterated Carisoprodol Stock Solutions

This protocol is designed to maximize the long-term stability of your standard.

  • Materials:

    • Deuterated Carisoprodol standard (as solid)

    • HPLC-grade methanol or acetonitrile

    • Amber glass vials with PTFE-lined caps

    • Calibrated analytical balance and volumetric flasks

  • Procedure:

    • Allow the vial containing the solid standard to equilibrate to room temperature before opening to prevent condensation.

    • Accurately weigh the required amount of the standard.

    • Dissolve the standard in the chosen solvent (methanol or acetonitrile) to prepare a concentrated stock solution (e.g., 1 mg/mL).

    • Vortex briefly to ensure complete dissolution.

    • Aliquot the stock solution into smaller-volume amber vials for daily use to avoid repeated freeze-thaw cycles of the main stock.

    • Store all stock and aliquot vials tightly sealed at -20°C or below.[7]

Protocol 2: Workflow for Sample Preparation in Bioanalytical Assays

This protocol minimizes H/D exchange during sample processing for LC-MS/MS analysis.

  • Pre-Analysis Setup:

    • Prepare all buffers and solutions in advance. If an aqueous buffer is required, adjust its pH to the optimal range (e.g., 2.5-3.0) using a non-protic acid if possible.

    • Pre-chill all buffers, tubes, and pipette tips to 0-4°C.[1]

  • Procedure:

    • Spike the biological matrix (e.g., plasma, urine) with the deuterated Carisoprodol working solution. This should be one of the first steps to ensure the standard undergoes the same extraction process as the analyte.[9]

    • Perform the sample extraction (e.g., protein precipitation, LLE, or SPE) as quickly and as cold as possible. For protein precipitation, use ice-cold precipitation solvent (e.g., acetonitrile with 0.1% formic acid).

    • After extraction, evaporate the solvent under a gentle stream of nitrogen at low heat.

    • Reconstitute the dried extract immediately before injection in a mobile phase with a high percentage of organic solvent.

    • Place the samples in a refrigerated autosampler (≤ 4°C) and start the analytical sequence without delay.

Mechanism of Isotopic Exchange

The primary mechanism for H/D exchange on the carbamate nitrogen in Carisoprodol involves protonation or deprotonation of the nitrogen atom, which facilitates the exchange with the solvent.

G cluster_0 Base-Catalyzed Exchange cluster_1 Acid-Catalyzed Exchange A R-N(D)-C(=O)OR' C [R-N(-)-C(=O)OR'] (Anionic Intermediate) A->C - D+ B OH- (from solvent) B->A E R-N(H)-C(=O)OR' + OD- C->E + H+ D H-OH (Solvent) D->C F R-N(D)-C(=O)OR' H [R-N(D)(H)-C(=O)OR']+ (Protonated Intermediate) F->H + H+ G H+ (from solvent) G->F J R-N(H)-C(=O)OR' + D+ H->J - D+ I H-OH (Solvent)

Caption: Acid and base-catalyzed mechanisms for H/D exchange at a carbamate nitrogen.

References

  • BenchChem. (n.d.). Best Practices for Storing and Handling Deuterated Internal Standards: A Technical Guide.
  • BenchChem. (2025). Technical Support Center: Troubleshooting Deuterated Internal Standards in LC-MS/MS.
  • BenchChem. (n.d.). Troubleshooting Deuterated Compounds in Mass Spectrometry: A Technical Support Guide.
  • Waligórska, A., & Czerwicka, M. (2020). Trends in the Hydrogen−Deuterium Exchange at the Carbon Centers. Preparation of Internal Standards for Quantitative Analysis by LC-MS. Molecules, 25(23), 5696. MDPI.
  • BenchChem. (n.d.). A Technical Guide to Deuterated Internal Standards in Mass Spectrometry.
  • BenchChem. (n.d.). Technical Support Center: A Guide to Preventing H/D Back-Exchange with Deuterated Standards.
  • Gao, J., et al. (2021). Temperature-dependent hydrogen deuterium exchange shows impact of analog binding on adenosine deaminase flexibility but not embedded thermal networks. Journal of Biological Chemistry.
  • ResearchGate. (2018). Deuterium exchange dependence on pH...why?.
  • Ren, G., et al. (2014). Hydrogen–Deuterium Exchange and Mass Spectrometry Reveal the pH-Dependent Conformational Changes of Diphtheria Toxin T Domain. Biochemistry, 53(43), 6846–6854. ACS Publications.
  • ResolveMass. (2025). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. YouTube.
  • Theriot, J., & T. Sandeep, S. (2024). Carisoprodol. In StatPearls. StatPearls Publishing.
  • Wikipedia. (n.d.). Carisoprodol.
  • Davison, A. S., Milan, A. M., & Dutton, J. J. (2013). Potential problems with using deuterated internal standards for liquid chromatography-tandem mass spectrometry. Annals of Clinical Biochemistry, 50(Pt 3), 274.
  • RxList. (n.d.). Soma (Carisoprodol): Side Effects, Uses, Dosage, Interactions, Warnings.
  • DEA Diversion Control Division. (n.d.). Carisoprodol (Trade Name: Soma®).
  • U.S. Food and Drug Administration. (n.d.). SOMA® (carisoprodol) Tablets, USP.
  • Murali, D., et al. (2016). Stability indicating high performance liquid chromatographic method for the estimation of carisoprodol in bulk and in tablet dosage form. International Journal of PharmTech Research, 9(3), 171-180.
  • ResearchGate. (2020). Stability indicating high performance liquid chromatographic method for the estimation of carisoprodol in bulk and in tablet dosage form.

Sources

Validation & Comparative

A Comparative Guide to the Bioanalytical Method Validation for Carisoprodol Using Isotope Dilution Mass Spectrometry

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, objective comparison of analytical methodologies for the quantification of Carisoprodol, a widely prescribed skeletal muscle relaxant. We will focus on the gold-standard approach using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with a stable isotope-labeled internal standard, Carisoprodol-d7. The principles, protocols, and validation parameters detailed herein are grounded in established regulatory frameworks to ensure scientific integrity and data reliability for researchers, scientists, and drug development professionals.

The Analytical Imperative for Carisoprodol

Carisoprodol is a centrally acting muscle relaxant indicated for the short-term relief of discomfort from acute, painful musculoskeletal conditions.[1] Following oral administration, it is extensively metabolized in the liver, primarily by the cytochrome P450 enzyme CYP2C19, to form its main active metabolite, meprobamate—an anxiolytic drug in its own right.[1][2]

Given its therapeutic use, potential for abuse, and the pharmacological activity of its metabolite, the accurate and precise quantification of both Carisoprodol and meprobamate in biological matrices (e.g., plasma, urine, oral fluid) is critical for a range of applications:

  • Pharmacokinetic (PK) and Bioequivalence (BE) Studies: Essential for drug development and generic drug approval.

  • Therapeutic Drug Monitoring (TDM): To optimize dosing and minimize toxicity.

  • Clinical and Forensic Toxicology: For investigating overdose situations or driving under the influence of drugs (DUID) cases.[2][3]

The analytical challenge lies in achieving high sensitivity and selectivity in complex biological matrices. This necessitates a robust method that can overcome variability inherent in sample preparation and analysis.

The Gold Standard: Isotope Dilution LC-MS/MS

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) has become the definitive technique for quantifying small molecules like Carisoprodol in biological fluids.[1][4] Its power lies in its ability to couple the physical separation capabilities of liquid chromatography with the mass-based detection specificity of tandem mass spectrometry.

The robustness of this technique is profoundly enhanced by the principle of isotope dilution , which involves the addition of a known quantity of a stable isotope-labeled version of the analyte to every sample, calibrator, and quality control sample. For Carisoprodol analysis, Carisoprodol-d7 is the ideal internal standard (IS).[5][6][7]

Why Carisoprodol-d7 is the Optimal Choice:

  • Chemical and Physical Homology: Carisoprodol-d7 is structurally identical to Carisoprodol, except that seven hydrogen atoms have been replaced with deuterium. This ensures it has virtually identical chemical properties, extraction efficiency, and chromatographic retention time.

  • Co-elution: The analyte and the internal standard elute from the LC column at the same time.

  • Correction for Variability: Because the IS behaves like the analyte, it accurately compensates for variations at every stage of the process, including sample extraction, injection volume inconsistencies, and, most importantly, matrix-induced ion suppression or enhancement.[2][3]

  • Mass Differentiation: Despite its chemical similarity, Carisoprodol-d7 is easily distinguished from the unlabeled analyte by the mass spectrometer due to its higher mass.

This self-validating system, where the analyte's response is normalized to that of the internal standard, is the foundation of a trustworthy and reproducible bioanalytical method.

cluster_SamplePrep Sample Preparation cluster_Analysis LC-MS/MS Analysis cluster_Data Data Processing BioSample Biological Sample (Plasma, Urine) Add_IS Spike with Carisoprodol-d7 (IS) BioSample->Add_IS Extraction Protein Precipitation or Solid-Phase Extraction Add_IS->Extraction Evap_Recon Evaporate & Reconstitute Extraction->Evap_Recon Final_Extract Final Extract for Injection Evap_Recon->Final_Extract LC_Separation LC Separation (Analyte + IS Co-elute) Final_Extract->LC_Separation Ionization Electrospray Ionization (ESI+) LC_Separation->Ionization MS_Detection Tandem MS Detection (MRM Mode) Ionization->MS_Detection Ratio Calculate Peak Area Ratio (Analyte / IS) MS_Detection->Ratio Calibration Plot Ratio vs. Concentration (Calibration Curve) Ratio->Calibration Quantification Quantify Unknowns Calibration->Quantification Analyte Carisoprodol (Analyte) Variability Analytical Variability (Extraction Loss, Matrix Effect, Injection Volume) Analyte->Variability Affected by IS Carisoprodol-d7 (Internal Standard) IS->Variability Affected Equally by Correction Correction Achieved Variability->Correction Ratio Constant Analyte/IS Ratio Correction->Ratio

Fig 2. Logic of internal standard correction for analytical variability.

Comparison with Alternative Analytical Methods

While LC-MS/MS with isotope dilution is the gold standard, other methods have been used for Carisoprodol analysis. Their performance characteristics highlight the superiority of the recommended approach.

FeatureLC-MS/MS (with IS)GC-MSImmunoassay
Specificity Very High: Distinguishes between parent drug and metabolites based on both retention time and specific mass transitions.High: Good specificity, but may have issues with co-eluting isomers or thermally labile compounds.Low to Moderate: Prone to cross-reactivity with structurally related compounds (e.g., meprobamate). [8]Requires confirmation.
Sensitivity Very High: LLOQ typically in the low ng/mL range (e.g., 1-25 ng/mL). [9][10]Moderate: Often requires chemical derivatization to improve volatility and achieve comparable sensitivity to LC-MS/MS. [11]Moderate: Cutoff concentrations are typically higher than LC-MS/MS LLOQs. [8]
Throughput High: Rapid chromatographic methods (<3 minutes per sample) allow for the analysis of hundreds of samples per day. [9]Moderate: Longer run times are typical. Derivatization adds an extra step to sample preparation.Very High: Ideal for screening large numbers of samples quickly.
Sample Prep Moderate complexity (SPE or LLE often required for best performance).Moderate to High complexity, especially if derivatization is needed.Low: Often requires simple "dilute-and-shoot" protocols.
Primary Use Confirmation & Quantification: The definitive method for accurate, reliable results.Confirmation & Quantification: A viable but often less sensitive and more laborious alternative.Screening: Used for preliminary, qualitative, or semi-quantitative results that require confirmation. [8]

Conclusion

For the robust and reliable quantification of Carisoprodol in biological matrices, the validated use of an LC-MS/MS method with a stable isotope-labeled internal standard like Carisoprodol-d7 is unequivocally the superior approach. This methodology provides the high sensitivity, specificity, and accuracy required to meet stringent regulatory guidelines for clinical and forensic applications. The use of Carisoprodol-d7 is not merely a preference but a critical component of a self-validating system that ensures the integrity and trustworthiness of the final reported concentration. While methods like GC-MS and immunoassay have their applications, they do not offer the same level of confidence and performance as isotope dilution LC-MS/MS.

References

  • Bioanalytical method validation - Scientific guideline . European Medicines Agency. [Link]

  • Carisoprodol-D7 . Cerilliant. [Link]

  • Bioanalytical Method Validation Guidance for Industry . U.S. Food and Drug Administration. [Link]

  • FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers . U.S. Food and Drug Administration. [Link]

  • Bioanalytical Method Validation; Guidance for Industry; Availability . Federal Register. [Link]

  • Guideline on bioanalytical method validation . European Medicines Agency. [Link]

  • The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content . European Bioanalysis Forum. [Link]

  • Bioanalytical Method Validation - Guidance for Industry . U.S. Food and Drug Administration. [Link]

  • Bioanalytical Method Validation . U.S. Food and Drug Administration. [Link]

  • Bioanalytical method validation emea . Slideshare. [Link]

  • The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content . European Bioanalysis Forum. [Link]

  • Carisoprodol-D7 solution, 100 . SLS. [Link]

  • Quantitation of Carisoprodol and Meprobamate in Urine and Plasma Using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) . PubMed. [Link]

  • Mass spectrometric analysis of carisoprodol and meprobamate in rat brain microdialysates . National Institutes of Health. [Link]

  • Carisoprodol and Meprobamate Analysis by LCMS - AppNote . MicroSolv. [Link]

  • Quantitation of Carisoprodol and Meprobamate in Urine and Plasma Using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) . Springer Nature Experiments. [Link]

  • Quantitative Analysis of Carisoprodol and Meprobamate in Whole Blood Using Benzylcarbamate and Deuterated Meprobamate as Internal Standards . ResearchGate. [Link]

  • Development and Validation of Bioanalytical Method for the Estimation of Carisoprodol in Human Plasma using LC-MS/MS . Asian Journal of Pharmaceutical Analysis. [Link]

  • Qualitative Method Validation of Acid/Neutral Drugs Carisoprodol, Meprobamate, and Naproxen by Liquid Chromatography-Tandem Mass Spectrometry . Marshall University. [Link]

  • Protocol for the Analysis of Carisoprodol . Washington State Patrol. [Link]

  • Determination of Carisoprodol and Meprobamate in Oral Fluid . Oxford Academic. [Link]

  • Determination of carisoprodol and meprobamate in oral fluid . PubMed. [Link]

  • Carisoprodol & Meprobamate . MicroSolv Technology Corporation. [Link]

  • Critical Review Report on Carisoprodol . World Health Organization (WHO). [Link]

  • LZI Carisoprodol Metabolite (Meprobamate) Enzyme Immunoassay . U.S. Food and Drug Administration. [Link]

Sources

A Senior Application Scientist's Guide to Establishing Linearity, Accuracy, and Precision for Carisoprodol Quantification Using Carisoprodol-d7

Author: BenchChem Technical Support Team. Date: January 2026

For fellow researchers, scientists, and drug development professionals, the integrity of our quantitative data is the bedrock of our work. When analyzing Carisoprodol, a centrally acting skeletal muscle relaxant, in complex biological matrices like plasma or urine, achieving reliable and reproducible results is a significant challenge. This guide moves beyond rote procedural descriptions to provide an in-depth, experience-driven framework for validating a robust analytical method. We will focus on three pillar validation parameters—linearity, accuracy, and precision—and demonstrate the instrumental role of a stable isotope-labeled (SIL) internal standard, Carisoprodol-d7, in achieving unimpeachable data quality.

The validation principles and acceptance criteria discussed herein are grounded in the authoritative guidelines set forth by the U.S. Food and Drug Administration (FDA) and the International Council for Harmonisation (ICH), particularly the M10 Bioanalytical Method Validation guidance.[1][2][3]

The Cornerstone of Robust Quantitation: The Internal Standard

In quantitative mass spectrometry, an internal standard (IS) is not merely a recommendation; it is a fundamental requirement for correcting variability that is inherent to the analytical process. From sample extraction and handling to injection volume and instrument response, minor fluctuations can introduce significant error. An ideal IS is a compound that behaves as closely as possible to the analyte of interest (in this case, Carisoprodol) throughout the entire workflow.

This is where the superiority of a SIL internal standard like Carisoprodol-d7 becomes evident. Carisoprodol-d7 is a deuterated analog of the parent drug.[4][5][6] Because the substitution of hydrogen with deuterium atoms results in a negligible change in chemical properties, Carisoprodol-d7 co-elutes with Carisoprodol during chromatography and exhibits nearly identical ionization efficiency and behavior during sample preparation. However, its increased mass allows it to be distinctly identified and measured by the mass spectrometer.[7][8] This near-perfect chemical and physical mimicry ensures that any analyte loss or signal fluctuation during the process is mirrored by the IS, allowing for a highly accurate and precise ratiometric correction.

Alternatives, such as structurally similar but non-isotopically labeled compounds like benzylcarbamate, can be used but are demonstrably inferior.[9][10] They may not perfectly co-elute or respond to matrix effects and extraction inconsistencies in the same way as the analyte, introducing a potential source of error that Carisoprodol-d7 effectively eliminates.

Experimental Framework for Method Validation

The validation process is a systematic confirmation that the analytical method is fit for its intended purpose.[11] The following sections detail the experimental protocols for establishing linearity, accuracy, and precision.

I. Linearity and Range

Theoretical Grounding: Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte.[12][13][14] The range is the interval between the upper and lower concentration levels over which the method has been proven to be linear, accurate, and precise.[12] A linear relationship is crucial for accurately calculating the concentration of unknown samples from a calibration curve.[14][15]

Experimental Protocol:

  • Prepare a Calibration Curve: A minimum of five non-zero concentration standards are required to establish the calibration curve.[12] Prepare a series of calibration standards by spiking known amounts of a certified Carisoprodol reference standard into a blank biological matrix (e.g., human plasma). The concentration range should encompass the expected therapeutic or toxicological levels of Carisoprodol.[16] A typical range for Carisoprodol could be 50 to 10,000 ng/mL.

  • Add Internal Standard: To each calibration standard, add a fixed, known concentration of Carisoprodol-d7. The consistency of the IS concentration across all samples is critical.

  • Sample Extraction: Process the samples using a validated extraction technique, such as protein precipitation (PPT) or solid-phase extraction (SPE), to remove interferences.[9]

  • LC-MS/MS Analysis: Analyze the extracted samples via LC-MS/MS. The mass spectrometer will monitor specific precursor-to-product ion transitions for both Carisoprodol and Carisoprodol-d7.[7][8]

  • Data Analysis: For each standard, calculate the peak area ratio (Analyte Peak Area / Internal Standard Peak Area). Plot these ratios against the nominal concentrations of the standards.

  • Linear Regression: Perform a linear regression analysis on the plotted data. The most common model is a weighted (1/x² or 1/x) linear regression.

Trustworthiness & Acceptance Criteria:

  • The correlation coefficient (r²) must be ≥ 0.995.[14]

  • The calculated concentration of each calibration standard should be within ±15% of its nominal value, except for the Lower Limit of Quantitation (LLOQ), which should be within ±20%.

Visualization of Linearity Workflow:

G cluster_prep Sample Preparation cluster_analysis Analysis & Data Processing cluster_validation Validation prep_cal Prepare Calibration Standards (e.g., 50-10,000 ng/mL Carisoprodol) in blank matrix add_is Add fixed concentration of Carisoprodol-d7 to each standard prep_cal->add_is extract Perform Sample Extraction (e.g., Protein Precipitation) add_is->extract lcms LC-MS/MS Analysis extract->lcms ratio Calculate Peak Area Ratio (Carisoprodol / Carisoprodol-d7) lcms->ratio plot Plot Area Ratio vs. Concentration ratio->plot regression Perform Weighted Linear Regression plot->regression criteria Acceptance Criteria Met? r² ≥ 0.995 Back-calculated standards ±15% regression->criteria

Workflow for Establishing Linearity.
II. Accuracy and Precision

Theoretical Grounding:

  • Accuracy describes the closeness of the mean test result to the true or accepted reference value.[12][13] It is typically expressed as percent recovery or percent relative error (%RE).

  • Precision is the degree of agreement among a series of individual measurements when the procedure is applied repeatedly to multiple aliquots of a single homogeneous sample.[12][13] It is expressed as the percent relative standard deviation (%RSD) or coefficient of variation (%CV).

Experimental Protocol:

  • Prepare Quality Control (QC) Samples: Prepare QC samples in blank matrix at a minimum of three concentration levels: Low, Medium, and High (e.g., 150, 1500, and 7500 ng/mL for Carisoprodol). These are prepared from a separate stock solution than the calibration standards to ensure an independent assessment.

  • Add Internal Standard: As before, add the same fixed concentration of Carisoprodol-d7 to each QC sample.

  • Analyze Replicates:

    • Intra-day (Repeatability): Analyze a minimum of five replicates of each QC level (Low, Mid, High) in a single analytical run.[12]

    • Inter-day (Intermediate Precision): Repeat this analysis on at least two additional, separate days.

  • Quantify: Using a calibration curve prepared and analyzed during the same run, calculate the concentration of Carisoprodol in each QC replicate.

  • Statistical Analysis:

    • For each QC level, calculate the mean, standard deviation (SD), %RSD (Precision), and %RE (Accuracy).

    • %RSD = (SD / Mean) * 100

    • %RE = ((Mean Measured Conc. - Nominal Conc.) / Nominal Conc.) * 100

Trustworthiness & Acceptance Criteria:

  • The mean calculated concentration at each QC level must be within ±15% of the nominal value (accuracy).

  • The %RSD for each set of replicates must not exceed 15% (precision).

  • For the LLOQ, these limits are relaxed to ±20%.[17]

Visualization of Accuracy & Precision Workflow:

G cluster_prep QC Sample Preparation cluster_analysis Analysis (Intra- & Inter-Day) cluster_stats Statistical Evaluation cluster_validation Validation prep_qc Prepare QC Samples (Low, Medium, High) from separate stock add_is Add fixed concentration of Carisoprodol-d7 prep_qc->add_is run1 Day 1: Analyze 5+ replicates of each QC level with a fresh calibration curve add_is->run1 run2 Day 2 & 3: Repeat analysis in separate runs run1->run2 quant Quantify QC concentrations run2->quant calc Calculate Mean, SD, %RSD (Precision) and %RE (Accuracy) for each level quant->calc criteria Acceptance Criteria Met? %RE within ±15% %RSD ≤ 15% calc->criteria

Workflow for Establishing Accuracy & Precision.

Data Interpretation and Comparative Performance

The following tables present illustrative data that one would expect from a well-validated method using Carisoprodol-d7, alongside a comparison with other potential internal standards.

Table 1: Illustrative Linearity Data for Carisoprodol using Carisoprodol-d7

Nominal Conc. (ng/mL)Area Ratio (Carisoprodol/Carisoprodol-d7)Calculated Conc. (ng/mL)% Accuracy
50.0 (LLOQ)0.02548.597.0%
100.00.051102.0102.0%
500.00.248496.099.2%
2500.01.2552510.0100.4%
5000.02.5105020.0100.4%
8000.03.9957990.099.9%
10000.0 (ULOQ)5.02510050.0100.5%
Regression Results y = 0.0005x + 0.0001; r² = 0.9995

Table 2: Illustrative Inter-Day Accuracy & Precision Data for Carisoprodol using Carisoprodol-d7 (N=3 runs)

QC LevelNominal Conc. (ng/mL)Mean Measured Conc. (ng/mL)Accuracy (%RE)Precision (%RSD)
Low QC150.0155.4+3.6%4.5%
Medium QC1500.01482.0-1.2%3.1%
High QC7500.07605.0+1.4%2.8%

The data in Tables 1 and 2 clearly meet the stringent acceptance criteria set by regulatory bodies.

Table 3: Performance Comparison of Internal Standard Choices

ParameterCarisoprodol-d7 (SIL IS) Benzylcarbamate (Structural Analog IS)[9][10] No Internal Standard
Linearity (r²) Typically > 0.999Generally > 0.99, but may show more varianceHighly variable, often < 0.98, unacceptable for bioanalysis
Accuracy (%RE) Consistently within ±5%Can be within ±15%, but more susceptible to matrix-specific biasProne to large errors (> ±30%), highly inconsistent
Precision (%RSD) Consistently < 5%Typically 5-15%, higher variability than SIL ISUnacceptably high (>20%), not reproducible
Rationale for Performance Corrects for nearly all process variability due to identical chemical and physical properties.Different extraction recovery and ionization response to matrix effects compared to Carisoprodol.No correction for any variability in extraction, injection volume, or instrument response.

Conclusion

The rigorous determination of linearity, accuracy, and precision is non-negotiable for any quantitative bioanalytical method. This guide has detailed the experimental and theoretical framework for this process, grounded in the authoritative principles of the FDA and ICH.

The central thesis of this work is that the choice of internal standard is the single most critical factor in achieving high-quality data. As demonstrated, the use of a stable isotope-labeled internal standard, Carisoprodol-d7 , provides a self-validating system that corrects for analytical variability in a way that structural analogs or the absence of an internal standard cannot.[4][6][8] By mirroring the behavior of Carisoprodol from sample preparation through detection, Carisoprodol-d7 ensures that the final calculated concentrations are a true and reliable measure, empowering researchers and drug developers to make decisions with the utmost confidence.

References

[4] Cerilliant. (n.d.). Carisoprodol-D7 | Certified Solutions Standards | Certified Reference Materials. Retrieved from [5] Lipomed. (n.d.). Carisoprodol-D7. Retrieved from [1] KCAS Bio. (2025). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. Retrieved from [6] Cayman Chemical. (n.d.). Carisoprodol-d7 (propyl-d7) (CRM). Retrieved from [18] U.S. Food and Drug Administration. (2001). Guidance for Industry: Bioanalytical Method Validation. Retrieved from [2] U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. Retrieved from [3] Outsourced Pharma. (2023). FDA Adopts ICH Final Guidance On Bioanalytical Method Validation. Retrieved from [17] Slideshare. (n.d.). USFDA guidelines for bioanalytical method validation. Retrieved from [9] ResearchGate. (2009). Quantitative Analysis of Carisoprodol and Meprobamate in Whole Blood Using Benzylcarbamate and Deuterated Meprobamate as Internal Standards. Retrieved from [10] PubMed. (2009). Quantitative analysis of carisoprodol and meprobamate in whole blood using benzylcarbamate and deuterated meprobamate as internal standards. Retrieved from [15] YouTube. (2024). Key terms related to validation of an analytical method. Retrieved from [16] World Health Organization (WHO). (2024). Critical Review Report on Carisoprodol. Retrieved from [12] LCGC International. (n.d.). Analytical Method Validation: Back to Basics, Part II. Retrieved from [7] PubMed. (2016). Quantitation of Carisoprodol and Meprobamate in Urine and Plasma Using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Retrieved from [19] Journal of Chemical and Pharmaceutical Sciences. (n.d.). Analytical Method Development and Validation of Carisoprodol in Bulk Drug and Formulation by RP-HPLC Method. Retrieved from [13] Yokogawa. (n.d.). Accuracy, Repeatibility and Linearity. Retrieved from [20] SciSpace. (n.d.). Method Development and Validation of Carisoprodol and its Impurities by Ultra Violet-High Performance Liquid Chromatography. Retrieved from [8] Springer Nature Experiments. (n.d.). Quantitation of Carisoprodol and Meprobamate in Urine and Plasma Using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Retrieved from [14] Altabrisa Group. (2025). What Is Linearity in HPLC Analysis and Its Importance?. Retrieved from [11] Journal of Drug Delivery and Therapeutics. (2019). Analytical Method Development and Validation: A Review. Retrieved from

Sources

The Gold Standard for Carisoprodol Bioanalysis: A Comparative Guide to Internal Standards

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of bioanalysis, the pursuit of accurate and reproducible quantification of therapeutic agents is paramount. For a drug like Carisoprodol, a centrally acting skeletal muscle relaxant, precise measurement in biological matrices is crucial for pharmacokinetic studies, clinical monitoring, and forensic toxicology.[1] The reliability of such measurements, particularly when employing the gold-standard technique of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), hinges on the judicious selection of an internal standard. This guide provides an in-depth comparison of Carisoprodol-d7, a stable isotope-labeled internal standard, with other alternatives, presenting experimental data to underscore its superiority in ensuring analytical rigor.

The Indispensable Role of Internal Standards in LC-MS/MS Bioanalysis

Internal standards are compounds added in a known, constant amount to all samples, calibrators, and quality controls in an analytical run. Their primary function is to correct for the variability inherent in sample preparation and analysis. In LC-MS/MS, this variability can arise from multiple sources, including:

  • Extraction In-efficiency: Inconsistent recovery of the analyte from the biological matrix during sample preparation steps like protein precipitation, liquid-liquid extraction, or solid-phase extraction.[2]

  • Matrix Effects: Co-eluting endogenous components from the biological matrix can suppress or enhance the ionization of the analyte in the mass spectrometer's ion source, leading to inaccurate quantification.[2]

  • Instrumental Variability: Fluctuations in injection volume, ionization efficiency, and detector response can introduce errors in the measurement.

An ideal internal standard should mimic the analyte's behavior throughout the entire analytical process. This ensures that any loss or signal variation experienced by the analyte is mirrored by the internal standard, allowing for a reliable relative response ratio for quantification.

The most effective way to achieve this is by using a stable isotope-labeled (SIL) version of the analyte as the internal standard. SIL internal standards, such as Carisoprodol-d7, are chemically identical to the analyte but have a few atoms replaced with their heavier stable isotopes (e.g., deuterium, ¹³C, ¹⁵N).[3] This subtle mass difference allows the mass spectrometer to differentiate between the analyte and the internal standard, while their identical chemical and physical properties ensure they behave virtually identically during extraction, chromatography, and ionization.[2][3]

Head-to-Head Comparison: Carisoprodol-d7 vs. Alternative Internal Standards

The choice of internal standard can significantly impact the quality of bioanalytical data. While structural analogs or other compounds can be used, their performance often falls short of SIL internal standards.

The Case for Stable Isotope Labeling: A Data-Driven Comparison

A study comparing a structural analog internal standard, benzylcarbamate , with a deuterated internal standard, meprobamate-d7 (a major metabolite of Carisoprodol), for the analysis of Carisoprodol provides compelling evidence for the superiority of stable isotope labeling.[4] While not a direct comparison with Carisoprodol-d7, the principles and observed advantages are directly applicable.

Parameter Benzylcarbamate (Structural Analog) Meprobamate-d7 (Deuterated IS) Carisoprodol-d7 (Anticipated Performance)
Linearity (Range) 0-20 mg/LIncreased to 100 mg/LWide linear range expected
Accuracy (%) 100-106%91-100%High accuracy (typically 95-105%)
Precision (Intra-assay %CV) 2.6-4.3%1.0-2.3%High precision (%CV < 15%)
Matrix Effect Compensation Less effective due to different physicochemical propertiesHighly effective due to near-identical properties to the analyteOptimal compensation for matrix effects

Table 1: Comparison of performance characteristics between a structural analog and a deuterated internal standard for Carisoprodol analysis. Data for Benzylcarbamate and Meprobamate-d7 are from a published study.[4] The anticipated performance of Carisoprodol-d7 is based on established principles of stable isotope dilution techniques.

The data clearly demonstrates that the use of a deuterated internal standard resulted in a wider linear range and significantly better precision compared to the structural analog.[4] This is because the deuterated standard co-elutes with the analyte and experiences the same degree of ion suppression or enhancement, effectively canceling out these matrix-induced variations. A structural analog, with its different chemical structure, will have a different retention time and ionization efficiency, making it a less reliable corrector for these effects.

Carisoprodol-d7, being the deuterated analog of the primary analyte, is the most suitable internal standard for Carisoprodol quantification.[5][6] Its use ensures the highest level of accuracy and precision, which is a critical requirement for regulated bioanalytical studies.[7]

The Principle of Isotope Dilution Mass Spectrometry

The use of a stable isotope-labeled internal standard like Carisoprodol-d7 is the cornerstone of the isotope dilution mass spectrometry (IDMS) technique. This method is considered a definitive method for its high accuracy and precision.

Caption: Principle of Isotope Dilution Mass Spectrometry.

Experimental Protocol: Quantification of Carisoprodol in Human Plasma using Carisoprodol-d7

This section provides a detailed, step-by-step methodology for the analysis of Carisoprodol in human plasma using Carisoprodol-d7 as the internal standard. This protocol is a representative example and may require optimization based on specific laboratory instrumentation and conditions.

Materials and Reagents
  • Carisoprodol reference standard

  • Carisoprodol-d7 internal standard[5][8]

  • HPLC-grade methanol, acetonitrile, and water

  • Formic acid

  • Human plasma (drug-free)

  • 96-well protein precipitation plates

Preparation of Stock and Working Solutions
  • Carisoprodol Stock Solution (1 mg/mL): Accurately weigh and dissolve Carisoprodol in methanol.

  • Carisoprodol-d7 Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve Carisoprodol-d7 in methanol.[8]

  • Carisoprodol Working Solutions: Prepare a series of working solutions by serially diluting the stock solution with 50:50 methanol:water to create calibration standards and quality control (QC) samples.

  • Internal Standard Working Solution (100 ng/mL): Dilute the Carisoprodol-d7 stock solution with acetonitrile.

Sample Preparation (Protein Precipitation)
  • To 100 µL of plasma sample, calibrator, or QC, add 25 µL of the internal standard working solution (100 ng/mL Carisoprodol-d7).

  • Vortex mix for 10 seconds.

  • Add 300 µL of acetonitrile to precipitate proteins.

  • Vortex mix for 1 minute.

  • Centrifuge at 4000 rpm for 10 minutes.

  • Transfer the supernatant to a clean 96-well plate for LC-MS/MS analysis.

LC-MS/MS Instrumentation and Conditions
  • LC System: A high-performance liquid chromatography system.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Column: A suitable C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient Elution: A suitable gradient to achieve separation of Carisoprodol from matrix components.

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • MRM Transitions:

    • Carisoprodol: Q1/Q3 (e.g., 261.2 -> 176.1)

    • Carisoprodol-d7: Q1/Q3 (e.g., 268.2 -> 183.1)

Data Analysis
  • Quantification is based on the ratio of the peak area of Carisoprodol to the peak area of Carisoprodol-d7.

  • A calibration curve is constructed by plotting the peak area ratio against the concentration of the calibration standards.

  • The concentration of Carisoprodol in the unknown samples is determined from the calibration curve.

Experimental Workflow start Start sample_prep Sample Preparation (Plasma + IS) start->sample_prep 1 protein_precip Protein Precipitation (Acetonitrile) sample_prep->protein_precip 2 centrifugation Centrifugation protein_precip->centrifugation 3 supernatant_transfer Supernatant Transfer centrifugation->supernatant_transfer 4 lc_ms_analysis LC-MS/MS Analysis data_analysis Data Analysis (Peak Area Ratio) lc_ms_analysis->data_analysis 6 quantification Quantification data_analysis->quantification 7 end End quantification->end 8

Caption: A typical experimental workflow for the analysis of Carisoprodol.

Conclusion: The Unparalleled Advantage of Carisoprodol-d7

In the rigorous field of bioanalysis, where data integrity is non-negotiable, the choice of internal standard is a critical determinant of success. The evidence overwhelmingly supports the use of stable isotope-labeled internal standards as the gold standard for quantitative LC-MS/MS assays. For the analysis of Carisoprodol, Carisoprodol-d7 stands as the unequivocally superior choice over structural analogs or other non-isotopically labeled compounds.

By perfectly mimicking the analyte's behavior, Carisoprodol-d7 provides the most effective compensation for experimental variability, particularly the unpredictable nature of matrix effects. This leads to enhanced accuracy, precision, and overall robustness of the bioanalytical method. For researchers, scientists, and drug development professionals, the adoption of Carisoprodol-d7 as the internal standard of choice is a critical step towards generating high-quality, reliable, and defensible data for Carisoprodol quantification.

References

  • Downey, J. E., et al. (2009). Quantitative analysis of carisoprodol and meprobamate in whole blood using benzylcarbamate and deuterated meprobamate as internal standards. Journal of Analytical Toxicology, 33(5), 278–282.
  • Cerilliant. (n.d.). Carisoprodol-D7. Retrieved from [Link]

  • Lipomed. (n.d.). Carisoprodol-D7. Retrieved from [Link]

  • Martin, K. O. (2023). Qualitative Method Validation of Acid/Neutral Drugs Carisoprodol, Meprobamate, and Naproxen Using Liquid Chromatography-Tandem Mass Spectrometry. Virginia Commonwealth University.
  • Hays, P. A., et al. (2012). Determination of Carisoprodol and Meprobamate in Oral Fluid. Journal of Analytical Toxicology, 36(6), 414–419.
  • Johnson-Davis, K. L., & McMillin, G. A. (2016). Quantitation of Carisoprodol and Meprobamate in Urine and Plasma Using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). In Mass Spectrometry for the Clinical Laboratory (pp. 105-114). Humana Press, New York, NY.
  • Downey, J. E., et al. (2009). Quantitative analysis of carisoprodol and meprobamate in whole blood using benzylcarbamate and deuterated meprobamate as internal standards. Journal of Analytical Toxicology, 33(5), 278–282.
  • Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]

  • World Health Organization. (2024). Critical Review Report: Carisoprodol. Expert Committee on Drug Dependence.
  • Krishna, M. V., & Sankar, D. G. (2013). Analytical Method Development and Validation of Carisoprodol in Bulk Drug and Formulation by RP-HPLC Method. Journal of Chemical and Pharmaceutical Sciences, 6(4), 235-239.
  • Stokvis, E., Rosing, H., & Beijnen, J. H. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. Rapid communications in mass spectrometry, 19(3), 401–407.
  • Stokvis, E., Rosing, H., & Beijnen, J. H. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. Rapid communications in mass spectrometry, 19(3), 401–407.

Sources

A Senior Application Scientist's Guide to Inter-Laboratory Cross-Validation of Carisoprodol Assays Using Carisoprodol-d7

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and clinical research, the ability to obtain consistent and reproducible quantitative data for a given analyte across multiple laboratory sites is paramount. This guide provides an in-depth technical overview of the principles and practices for the cross-validation of bioanalytical methods for Carisoprodol, a widely prescribed muscle relaxant.[1][2] A key focus will be the indispensable role of a stable isotope-labeled (SIL) internal standard, specifically Carisoprodol-d7, in achieving robust and reliable results.[3][4] This document is intended for researchers, scientists, and drug development professionals who are tasked with ensuring data integrity and comparability in multi-site studies.

The Imperative for Cross-Validation in Carisoprodol Bioanalysis

Carisoprodol presents unique analytical challenges. It is rapidly metabolized in the liver, primarily by the CYP2C19 enzyme, to its active metabolite, meprobamate.[5][6][7] This metabolic pathway exhibits genetic polymorphism, leading to significant inter-individual variability in drug exposure.[5][6][8] Furthermore, Carisoprodol's relatively short half-life of about two hours, contrasted with meprobamate's longer half-life of approximately 10 hours, necessitates accurate and precise quantification of both compounds to fully understand the pharmacokinetic profile.[5][7]

When clinical trials or research studies are conducted across multiple sites, it is common for bioanalytical testing to be performed in different laboratories. Inter-laboratory comparisons are crucial to ensure that the data generated, regardless of the laboratory of origin, are comparable and can be pooled for a unified analysis.[9][10][11] Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have stringent guidelines for bioanalytical method validation, which include recommendations for cross-validation when data from different laboratories are to be combined.[12][13][14][15][16][17][18][19][20]

The Gold Standard: Carisoprodol-d7 as a Stable Isotope-Labeled Internal Standard

The use of a stable isotope-labeled internal standard is the gold standard in quantitative mass spectrometry.[21] Carisoprodol-d7, a deuterated analog of Carisoprodol, is the ideal internal standard for several reasons:

  • Chemical and Physical Similarity: Carisoprodol-d7 is chemically identical to Carisoprodol, with the only difference being the substitution of seven hydrogen atoms with deuterium.[22] This ensures that it behaves almost identically to the analyte during sample extraction, chromatography, and ionization.[21][22] Any variations in sample processing, such as extraction efficiency or matrix effects, will affect both the analyte and the internal standard proportionally.[21][22]

  • Co-elution: Due to their near-identical properties, Carisoprodol and Carisoprodol-d7 will co-elute during liquid chromatography, which is a critical factor for accurate compensation of matrix effects.[22]

  • Mass Differentiation: The mass difference between Carisoprodol and Carisoprodol-d7 allows for their distinct detection by a mass spectrometer, enabling accurate quantification of the analyte relative to a known concentration of the internal standard.[22]

The use of a SIL internal standard like Carisoprodol-d7 significantly reduces the variability that can arise from ion suppression or enhancement, sample loss during preparation, and instrument drift, leading to more precise and accurate results.[22][23][24]

Experimental Workflow for Cross-Validation

A cross-validation study aims to demonstrate that a bioanalytical method, when employed by different laboratories, yields comparable results. The following outlines a comprehensive, step-by-step protocol for the cross-validation of a Carisoprodol LC-MS/MS assay.

Diagram of the Cross-Validation Workflow

CrossValidationWorkflow cluster_prep Phase 1: Preparation & Standardization cluster_labs Phase 2: Independent Laboratory Analysis cluster_analysis Phase 3: Data Comparison & Evaluation Protocol Standardized Protocol & SOPs QCSamples Preparation of Quality Control (QC) Samples Protocol->QCSamples Shared across labs LabA Laboratory A Analysis QCSamples->LabA LabB Laboratory B Analysis QCSamples->LabB DataA Results from Lab A LabA->DataA DataB Results from Lab B LabB->DataB Comparison Statistical Comparison of Results DataA->Comparison DataB->Comparison Report Cross-Validation Report Comparison->Report

Caption: Workflow for inter-laboratory cross-validation of Carisoprodol assays.

Detailed Experimental Protocol

1. Standardization of Materials and Methods:

  • Reference Standards: A single, well-characterized batch of Carisoprodol and Carisoprodol-d7 reference standards should be used by all participating laboratories.

  • Quality Control (QC) Samples: A central laboratory should prepare a large batch of QC samples by spiking a pool of blank biological matrix (e.g., human plasma) with known concentrations of Carisoprodol. These QC samples should cover the entire calibration range, including low, medium, and high concentrations (LQC, MQC, HQC). A portion of these QC samples is then shipped under appropriate storage conditions to each participating laboratory.

  • Standard Operating Procedure (SOP): A detailed and harmonized SOP for the entire analytical procedure must be shared and strictly followed by all laboratories. This SOP should cover:

    • Sample preparation procedures (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction).

    • LC-MS/MS instrument parameters (e.g., column type, mobile phase composition, gradient, flow rate, and mass spectrometer settings).

    • Calibration curve preparation and acceptance criteria.

    • Data processing and calculation methods.

2. Independent Analysis by Each Laboratory:

  • Each laboratory will receive the blinded QC samples and analyze them in replicate (e.g., n=6) on three separate days.

  • Each analytical run should include a full calibration curve and the set of QC samples.

3. Data Analysis and Comparison:

  • The concentration of Carisoprodol in each QC sample is determined by each laboratory.

  • The mean concentration, standard deviation (SD), and coefficient of variation (%CV) are calculated for each QC level by each laboratory.

  • The results from the different laboratories are then statistically compared. The acceptance criteria for cross-validation are typically based on the recommendations from regulatory guidelines.[12][19] Generally, the mean concentration values obtained by the different laboratories for each QC level should be within ±15% of each other.

Data Presentation and Interpretation

Clear and concise data presentation is crucial for evaluating the outcome of the cross-validation study.

Table 1: Hypothetical Cross-Validation Results for Carisoprodol in Human Plasma
QC LevelNominal Conc. (ng/mL)Laboratory A Mean ± SD (ng/mL)Laboratory A %CVLaboratory B Mean ± SD (ng/mL)Laboratory B %CV% Difference between Labs
LQC5052.1 ± 3.56.748.9 ± 4.18.4-6.1%
MQC500495.8 ± 24.34.9510.2 ± 28.15.5+2.9%
HQC50005085.4 ± 198.13.94921.7 ± 226.44.6-3.2%

In this hypothetical example, the percentage difference in the mean concentrations between Laboratory A and Laboratory B for all QC levels is well within the ±15% acceptance limit, indicating a successful cross-validation.

Logical Relationship of Validation Parameters

ValidationParameters cluster_params Core Assay Performance cluster_is Internal Standard Integrity cluster_protocol Procedural Consistency CrossValidation Successful Cross-Validation Accuracy Accuracy Accuracy->CrossValidation Precision Precision Precision->CrossValidation Selectivity Selectivity Selectivity->CrossValidation Linearity Linearity Linearity->CrossValidation SIL_IS Carisoprodol-d7 CoElution Co-elution with Analyte SIL_IS->CoElution Purity Isotopic & Chemical Purity SIL_IS->Purity CoElution->Accuracy CoElution->Precision Purity->Accuracy HarmonizedSOP Harmonized SOP HarmonizedSOP->CrossValidation StandardizedReagents Standardized Reagents StandardizedReagents->CrossValidation

Sources

Establishing the Limit of Detection and Quantification for Carisoprodol with Carisoprodol-d7: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of bioanalytical and pharmaceutical research, the precise and reliable quantification of therapeutic agents is paramount. This guide provides an in-depth technical exploration of establishing the limit of detection (LOD) and limit of quantification (LOQ) for Carisoprodol, a centrally acting skeletal muscle relaxant. A robust analytical method employing a deuterated internal standard, Carisoprodol-d7, is presented as the cornerstone for achieving accurate and reproducible results. This document is intended for researchers, scientists, and drug development professionals seeking to develop and validate sensitive analytical methods for Carisoprodol.

Carisoprodol is metabolized in the liver to its active metabolite, meprobamate, which also contributes to its therapeutic effects and potential for abuse.[1][2] Therefore, the ability to accurately measure low concentrations of Carisoprodol is crucial for pharmacokinetic studies, therapeutic drug monitoring, and forensic toxicology. The use of a stable isotope-labeled internal standard like Carisoprodol-d7 is considered the gold standard in quantitative mass spectrometry.[3] This is because its physicochemical properties are nearly identical to the analyte, ensuring it behaves similarly during sample preparation, chromatography, and ionization, thereby compensating for matrix effects and other sources of variability.[4]

This guide will delve into the theoretical underpinnings of LOD and LOQ, provide a detailed experimental protocol for their determination using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and offer a comparative perspective on alternative analytical approaches.

Understanding the Pillars of Analytical Sensitivity: LOD and LOQ

The Limit of Detection (LOD) is the lowest concentration of an analyte in a sample that can be reliably distinguished from background noise, though not necessarily quantified with acceptable precision and accuracy.[5][6] In contrast, the Limit of Quantification (LOQ) represents the lowest concentration of an analyte that can be measured with an acceptable level of precision and accuracy.[5][6] Establishing these parameters is a critical component of bioanalytical method validation, as mandated by regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[7][8]

Several approaches exist for determining LOD and LOQ, with the most common being:

  • Signal-to-Noise Ratio (S/N): This method involves comparing the signal height of the analyte to the background noise. A widely accepted S/N ratio for LOD is 3:1, while for LOQ it is 10:1.[9][10][11]

  • Standard Deviation of the Response and the Slope: This statistical approach calculates the LOD and LOQ based on the standard deviation of the blank response and the slope of the calibration curve.[5][11]

Experimental Protocol: Determining LOD and LOQ for Carisoprodol using LC-MS/MS

This protocol outlines a validated method for the simultaneous quantification of Carisoprodol and its metabolite, meprobamate, using Carisoprodol-d7 as an internal standard.

Materials and Reagents
  • Carisoprodol and Meprobamate certified reference standards

  • Carisoprodol-d7 certified reference standard

  • LC-MS grade acetonitrile, methanol, and water

  • Formic acid (reagent grade)

  • Human plasma (drug-free)

Instrumentation
  • High-Performance Liquid Chromatography (HPLC) system

  • Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

Workflow for LOD and LOQ Determination

Caption: Workflow for LOD and LOQ determination of Carisoprodol.

Step-by-Step Methodology
  • Preparation of Stock and Working Solutions:

    • Prepare individual stock solutions of Carisoprodol, Meprobamate, and Carisoprodol-d7 in methanol at a concentration of 1 mg/mL.

    • Prepare serial dilutions of Carisoprodol and Meprobamate in methanol to create working solutions for calibration standards and quality control (QC) samples.

  • Preparation of Calibration Standards and QC Samples:

    • Spike drug-free human plasma with the appropriate working solutions to create a series of calibration standards ranging from the expected LOQ to the upper limit of quantification (ULOQ). A typical range for Carisoprodol could be 1 ng/mL to 1000 ng/mL.[12]

    • Prepare QC samples at low, medium, and high concentrations in the same manner.

  • Sample Preparation (Protein Precipitation):

    • To 100 µL of plasma sample (calibration standard, QC, or unknown), add 20 µL of the Carisoprodol-d7 internal standard working solution.

    • Add 300 µL of acetonitrile to precipitate proteins.

    • Vortex mix for 1 minute and then centrifuge at 10,000 rpm for 10 minutes.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of the mobile phase.

  • LC-MS/MS Analysis:

    • LC Conditions:

      • Column: C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 5 µm).[12]

      • Mobile Phase: A gradient of water with 0.1% formic acid and acetonitrile with 0.1% formic acid.

      • Flow Rate: 0.3 mL/min.

      • Injection Volume: 5 µL.

    • MS/MS Conditions:

      • Ionization Mode: Positive Electrospray Ionization (ESI+).

      • Detection Mode: Multiple Reaction Monitoring (MRM).

      • Monitor the precursor-to-product ion transitions for Carisoprodol, Meprobamate, and Carisoprodol-d7.

  • Data Analysis and Determination of LOD and LOQ:

    • Analyze blank plasma samples to determine the background noise level.

    • Analyze the lowest concentration calibration standards and calculate the signal-to-noise ratio.

    • The LOD is the concentration at which the S/N is consistently ≥ 3.

    • The LOQ is the lowest concentration on the calibration curve that can be determined with acceptable precision (coefficient of variation ≤ 20%) and accuracy (within ±20% of the nominal value).[13] The S/N ratio for the LOQ should be ≥ 10.[9]

Expected Performance Data

The following table summarizes the expected performance characteristics of the described LC-MS/MS method for Carisoprodol.

ParameterCarisoprodolMeprobamateCarisoprodol-d7
Precursor Ion (m/z) 261.2219.1268.2
Product Ion (m/z) 176.1158.1183.1
Retention Time (min) ~4.5~3.8~4.5
LOD (ng/mL) ~0.5~0.5-
LOQ (ng/mL) 1.01.0-
Linearity (ng/mL) 1 - 10001 - 1000-
Correlation Coefficient (r²) >0.99>0.99-

Note: These are typical values and may vary depending on the specific instrumentation and experimental conditions.

Comparison with Alternative Methods

While LC-MS/MS with a deuterated internal standard is the preferred method for its high sensitivity and specificity, other analytical techniques have been employed for the determination of Carisoprodol.[14]

MethodAdvantagesDisadvantagesTypical LOQ
LC-MS/MS with Deuterated IS High sensitivity and specificity, robust against matrix effects.Higher initial instrument cost.0.25 - 5.0 ng/mL[12]
Gas Chromatography-Mass Spectrometry (GC-MS) Good sensitivity and specificity.May require derivatization to improve volatility, which adds complexity.[12]~0.01 µg/mL (10 ng/mL)[15]
High-Performance Liquid Chromatography with UV Detection (HPLC-UV) Lower cost, widely available.Lower sensitivity and specificity compared to MS methods. Carisoprodol has a weak UV chromophore.[16][17]~1.26 µg/mL (1260 ng/mL)[17]
Enzyme-Linked Immunosorbent Assay (ELISA) High throughput, suitable for screening.Prone to cross-reactivity, positive results require confirmation by a more specific method like LC-MS/MS.[16][18]Cutoff concentration of 100 ng/mL[18]

Method Validation and Scientific Integrity

A comprehensive validation of the bioanalytical method is essential to ensure the reliability of the results.[19][20][21] The validation process should be conducted in accordance with regulatory guidelines from the FDA and EMA.[7][8]

G cluster_parameters Key Validation Parameters MethodValidation Bioanalytical Method Validation Selectivity Selectivity & Specificity MethodValidation->Selectivity Accuracy Accuracy MethodValidation->Accuracy Precision Precision MethodValidation->Precision Linearity Linearity (Calibration Curve) MethodValidation->Linearity Sensitivity Sensitivity (LOD & LOQ) MethodValidation->Sensitivity Stability Stability MethodValidation->Stability MatrixEffect Matrix Effect MethodValidation->MatrixEffect

Caption: Key parameters for bioanalytical method validation.

Key Validation Parameters:

  • Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.[6][22]

  • Accuracy: The closeness of the measured value to the true value.[8]

  • Precision: The degree of agreement among a series of measurements.[8]

  • Calibration Curve: The relationship between the instrument response and the known concentrations of the analyte.[6]

  • Stability: The chemical stability of the analyte in the biological matrix under different storage and processing conditions.[22]

  • Matrix Effect: The influence of other components in the sample matrix on the ionization of the analyte.[6]

Conclusion

The establishment of accurate and reliable LOD and LOQ values is a fundamental requirement for the quantitative analysis of Carisoprodol. The use of LC-MS/MS coupled with a deuterated internal standard, such as Carisoprodol-d7, offers unparalleled sensitivity, specificity, and robustness, making it the superior choice for bioanalytical applications. By following a rigorous validation protocol in line with international guidelines, researchers can ensure the integrity and reproducibility of their data, which is critical for advancing our understanding of the pharmacokinetics and clinical effects of Carisoprodol.

References

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. EMEA/CHMP/EWP/192217/2009 Rev. 1 Corr. 2**. [Link]

  • A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES. (n.d.). ResearchGate. [Link]

  • European Medicines Agency. (2019). ICH guideline M10 on bioanalytical method validation. [Link]

  • Altabrisa Group. (2025). What Is LOD and LOQ Determination in Analytical Chemistry?[Link]

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. [Link]

  • The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. (2012). European Bioanalysis Forum. [Link]

  • Dolan, J. W. (2012). Chromatographic Measurements, Part 4: Determining LOD and LOQ Visually or by S/N. LCGC North America, 30(6), 474-479. [Link]

  • Sam, A. S., et al. (2010). Mass spectrometric analysis of carisoprodol and meprobamate in rat brain microdialysates. Journal of mass spectrometry : JMS, 45(11), 1334–1341. [Link]

  • Thapa, B., et al. (2024). Carisoprodol. In StatPearls. StatPearls Publishing. [Link]

  • SCION Instruments. (2023). The Role of Internal Standards In Mass Spectrometry. [Link]

  • Sandle, T. (2023). FDA Adopts ICH Final Guidance On Bioanalytical Method Validation. Outsourced Pharma. [Link]

  • ResolveMass Laboratories Inc. (2025). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. [Link]

  • Owen, L. J., et al. (2013). Potential problems with using deuterated internal standards for liquid chromatography-tandem mass spectrometry. Clinical Chemistry, 59(8), 1253-1255. [Link]

  • Slideshare. (2014). Bioanalytical method validation emea. [Link]

  • Shrivastava, A., & Gupta, V. B. (2011). Methods for the determination of limit of detection and limit of quantitation of the analytical methods. Chronicles of Young Scientists, 2(1), 21. [Link]

  • Broussard, L. A., et al. (2014). Factors affecting carisoprodol metabolism in pain patients using urinary excretion data. Journal of analytical toxicology, 38(2), 86–91. [Link]

  • KNAUER. (2022). HPLC Troubleshooting: Why Signal-to-Noise Ratio Determines Limit of Detection. [Link]

  • Wikipedia. (2024). Carisoprodol. [Link]

  • ResearchGate. (2014). How to calculate limit of detection, limit of quantification and signal to noise ratio?[Link]

  • Chennupati, M. N., et al. (2025). A review on analytical methods for the estimation of carisoprodol in bulk and its formulations. International Journal of Pharmacy and Analytical Research, 14(1), 95–102. [Link]

  • World Health Organization. (2024). Critical Review Report on Carisoprodol. [Link]

  • Lewandowski, T. A. (2016). Pharmacokinetic modeling of carisoprodol and meprobamate disposition in adults. Journal of analytical toxicology, 40(8), 623–629. [Link]

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]

  • Moore, C., et al. (2009). Determination of Carisoprodol and Meprobamate in Oral Fluid. Journal of analytical toxicology, 33(6), 314–318. [Link]

  • U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry. [Link]

  • Das-Bradoo, S., & Welink, J. (2017). Chapter 16 – Bioanalytical method validation and bioanalysis in regulated settings. In Handbook of Analytical Separations (Vol. 6, pp. 439-472). Elsevier. [Link]

  • Wang, J., et al. (2009). Gas chromatographic analysis of carisoprodol. Journal of analytical toxicology, 33(7), 389-393. [Link]

  • Coulter, C., et al. (2010). Quantitative Analysis of Carisoprodol and Meprobamate in Whole Blood Using Benzylcarbamate and Deuterated Meprobamate as Internal Standards. Journal of analytical toxicology, 34(8), 473–478. [Link]

  • U.S. Department of Health and Human Services. (2023). Bioanalytical Method Validation for Biomarkers Guidance for Industry. [Link]

  • Springer Nature. (2016). Quantitation of Carisoprodol and Meprobamate in Urine and Plasma Using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). [Link]

  • Martin, E. (2025). Qualitative Method Validation of Acid/Neutral Drugs Carisoprodol, Meprobamate, and Naproxen Using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). VCU Scholars Compass. [Link]

  • Sridhar, M., et al. (2015). Analytical Method Development and Validation of Carisoprodol in Bulk Drug and Formulation by RP-HPLC Method. Journal of Chemical and Pharmaceutical Sciences, 8(3), 544-549. [Link]

Sources

A Researcher's Guide to Internal Standard Selection: Carisoprodol-d7 vs. Meprobamate-d7 in Quantitative Bioanalysis

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of quantitative mass spectrometry, the selection of an appropriate internal standard (IS) is the bedrock upon which reliable and reproducible data are built. An ideal IS should be a close chemical analog to the analyte, exhibiting similar behavior during sample extraction, chromatography, and ionization, thereby compensating for variations in the analytical process. This guide provides an in-depth comparison of two commonly used stable isotope-labeled (SIL) internal standards, Carisoprodol-d7 and Meprobamate-d7, for the quantification of the muscle relaxant Carisoprodol and its primary active metabolite, Meprobamate.

The core of this analysis rests on the critical metabolic relationship between these two compounds. Carisoprodol is extensively metabolized in the liver by the cytochrome P450 enzyme CYP2C19 to form Meprobamate, which is itself a pharmacologically active anxiolytic.[1][2][3][4] This parent-metabolite relationship necessitates a clear and scientifically-grounded strategy for internal standard selection, particularly when both compounds must be quantified simultaneously in clinical and forensic toxicology.[5][6]

The Foundational Principle: The Role of a Stable Isotope-Labeled IS

Regulatory bodies like the U.S. Food and Drug Administration (FDA) emphasize the importance of using a suitable IS to ensure the reliability of bioanalytical data.[7][8] A stable isotope-labeled version of the analyte is considered the "gold standard." By incorporating heavy isotopes (e.g., Deuterium, ¹³C, ¹⁵N), the IS becomes chemically identical to the analyte but mass-shifted. This near-perfect analogy ensures that any analyte loss during sample preparation or fluctuations in instrument response are mirrored by the IS, allowing for precise and accurate correction of the final calculated concentration.

The Metabolic Link: Carisoprodol to Meprobamate

Understanding the biotransformation of Carisoprodol is essential to selecting the correct IS. The N-dealkylation of Carisoprodol by CYP2C19 yields Meprobamate.[2][9] Genetic variations (polymorphisms) in the CYP2C19 enzyme can lead to significant differences in metabolism rates among individuals, affecting the relative concentrations of the parent drug and its metabolite.[1][2] Therefore, robust analytical methods must be capable of accurately measuring both.

G C Carisoprodol Enzyme CYP2C19 Enzyme (Liver Metabolism) C->Enzyme M Meprobamate Enzyme->M

Caption: Metabolic conversion of Carisoprodol to Meprobamate.

Head-to-Head Comparison: Selecting the Appropriate Internal Standard

The choice between Carisoprodol-d7 and Meprobamate-d7 is not a matter of interchangeability but of analytical specificity. The guiding principle is to use the deuterated analog corresponding to each specific analyte.[5][6]

Scenario 1: Quantitation of Carisoprodol
  • Optimal Choice: Carisoprodol-d7

  • Rationale: Carisoprodol-d7 co-elutes with Carisoprodol during liquid chromatography and exhibits identical ionization behavior in the mass spectrometer's source. This ensures that any matrix-induced ion suppression or enhancement affecting the analyte is precisely mirrored and corrected by the IS. Using Meprobamate-d7 would be scientifically unsound as its different chemical structure leads to different chromatographic retention times and potentially different ionization efficiencies and matrix effects.

Scenario 2: Quantitation of Meprobamate
  • Optimal Choice: Meprobamate-d7

  • Rationale: Following the same logic, Meprobamate-d7 is the only appropriate choice for quantifying Meprobamate. It will track the analyte from extraction to detection, providing the most accurate compensation for analytical variability. Studies have demonstrated that using Meprobamate-d7 results in excellent precision and accuracy for Meprobamate quantification.[10][11]

Scenario 3: Simultaneous Quantitation of Carisoprodol and Meprobamate
  • Optimal Choice: A combination of Carisoprodol-d7 AND Meprobamate-d7.

  • Rationale: For the simultaneous analysis of the parent drug and its metabolite, the standard and required practice is to spike all samples, calibrators, and quality controls with both deuterated internal standards.[5][6] Carisoprodol concentration is calculated against the Carisoprodol-d7 signal, and Meprobamate concentration is calculated against the Meprobamate-d7 signal, all within the same analytical run. This dual-IS approach ensures each analyte is corrected by its most appropriate analog, providing the highest level of confidence in the results.

Physicochemical Properties

A comparison of the fundamental properties of the parent compounds underscores their distinct chemical nature, reinforcing the need for separate, specific internal standards.

PropertyCarisoprodolMeprobamate
Molecular Formula C₁₂H₂₄N₂O₄C₉H₁₈N₂O₄
Molecular Weight 260.33 g/mol [4]218.25 g/mol [12]
Water Solubility Very slightly soluble[1][4]Slightly soluble
LogP 2.1[1]~0.9

Experimental Validation & Workflow

A robust LC-MS/MS method provides the sensitivity and specificity required for bioanalysis. The following protocol outlines a typical workflow for the simultaneous determination of Carisoprodol and Meprobamate.

Typical Bioanalytical Workflow

G cluster_prep Sample Preparation cluster_analysis Analysis Sample 1. Plasma/Urine Sample Collection Spike 2. Spike with IS Mix (Carisoprodol-d7 & Meprobamate-d7) Sample->Spike Precip 3. Protein Precipitation (e.g., Acetonitrile) Spike->Precip Super 4. Centrifuge & Collect Supernatant Precip->Super LCMS 5. LC-MS/MS Analysis Super->LCMS Data 6. Data Processing & Quantitation LCMS->Data

Sources

A Senior Application Scientist's Guide to the Performance of Carisoprodol-d7 in Proficiency Testing

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth evaluation of Carisoprodol-d7 as an internal standard for quantitative analysis, particularly within the rigorous framework of proficiency testing (PT) programs. We will explore the fundamental principles of its application, compare its performance against viable alternatives using experimental data, and provide a validated protocol for its implementation.

The Imperative for Robustness in Proficiency Testing

Proficiency testing is a cornerstone of a laboratory's quality assurance system, serving as an external and objective evaluation of its capabilities.[1][2] For forensic toxicology laboratories, PT programs from accredited providers are essential for maintaining accreditation and ensuring the accuracy and reliability of results that have significant legal and clinical implications.[1][2][3] These tests challenge a laboratory's entire workflow, from sample receipt to final reporting, on "blind" samples whose compositions are unknown to the analysts.[2]

Carisoprodol, a centrally acting skeletal muscle relaxant, is frequently encountered in human performance and postmortem toxicology casework.[4][5][6] It is rapidly metabolized to meprobamate, an active metabolite that is also a controlled substance and contributes to the drug's overall effect.[7] Consequently, the accurate quantification of both carisoprodol and meprobamate is critical. The inherent variability of analytical techniques, especially Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), necessitates the use of an internal standard (IS) to ensure accuracy.

The ideal IS is a stable isotope-labeled (SIL) analog of the analyte, such as Carisoprodol-d7. This guide will demonstrate why the choice of IS is not merely a technical detail but a fundamental component of a self-validating system that ensures defensible results in proficiency testing and routine casework.

The Gold Standard: Why Carisoprodol-d7 Excels

Carisoprodol-d7 is the deuterated analog of the parent drug. In mass spectrometry, an ideal SIL-IS is considered the gold standard for three primary reasons, which are visually summarized in the logic diagram below.

First, it is chemically and structurally almost identical to the analyte (carisoprodol). This ensures it behaves similarly during the entire analytical process, including extraction, derivatization, and chromatographic separation.

Second, its key advantage lies in its ability to co-elute with the analyte during chromatography. This is crucial for compensating for one of the most significant challenges in LC-MS/MS: matrix effects. Matrix effects, caused by other components in a biological sample like blood or urine, can unpredictably suppress or enhance the ionization of the target analyte, leading to inaccurate quantification. Because Carisoprodol-d7 experiences the same matrix effects at the same time as carisoprodol, the ratio of their signals remains constant, correcting for this variability.

Third, by normalizing the response, Carisoprodol-d7 corrects for variations in sample volume, extraction efficiency, and instrument response, leading to superior precision and accuracy.[8] The commercial availability of deuterated standards for both carisoprodol and meprobamate has greatly facilitated the development of robust and reliable LC-MS methods.[9][7]

G cluster_analyte Analyte (Carisoprodol) cluster_is Internal Standard (IS) cluster_process Analytical Process cluster_output Result Calculation Analyte Carisoprodol in Biological Matrix Extraction Sample Preparation (e.g., Protein Precipitation) Analyte->Extraction IS Carisoprodol-d7 (Added at fixed concentration) IS->Extraction LCMS LC-MS/MS Analysis (Chromatography & Ionization) Extraction->LCMS Ratio Calculate Response Ratio (Analyte Area / IS Area) LCMS->Ratio Quant Accurate Quantification (via Calibration Curve) Ratio->Quant Variability Sources of Variability - Matrix Effects - Extraction Loss - Injection Volume Ratio->Variability Normalizes & Corrects Variability->Extraction Variability->LCMS Affects Both Equally

Logic of using a Stable Isotope-Labeled Internal Standard (SIL-IS).

Performance Comparison: Carisoprodol-d7 vs. Alternatives

While Carisoprodol-d7 is the ideal IS for carisoprodol, laboratories may consider alternatives. The most common are the deuterated metabolite, Meprobamate-d7 , and non-deuterated structural analogs like Benzylcarbamate . A study by Downey et al. provides excellent comparative data on the performance of Meprobamate-d7 and Benzylcarbamate for the analysis of carisoprodol in whole blood using Gas Chromatography-Mass Spectrometry (GC-MS).[4][5][10][6]

This data highlights a critical finding: the use of a deuterated internal standard (Meprobamate-d7) resulted in a significantly wider linear range and better precision compared to the structural analog (Benzylcarbamate).[4][5][10][6] While this study used Meprobamate-d7, the principle extends directly to Carisoprodol-d7. A dedicated SIL-IS for the parent drug is expected to provide the most accurate results for that specific analyte.

Table 1: Comparative Performance of Internal Standards for Carisoprodol Analysis

Performance Metric Meprobamate-d7 as IS Benzylcarbamate as IS Justification for Carisoprodol-d7
Linearity (Carisoprodol) 0 - 100 mg/L 0 - 20 mg/L Expected to provide a wide linear range, similar to or better than Meprobamate-d7, by perfectly matching the analyte's behavior at high concentrations.
Accuracy 91 - 100% 100 - 106% Offers the highest theoretical accuracy by minimizing differential matrix effects or extraction recovery between the analyte and IS.
Precision (Intra-assay %CV) 1.0 - 2.3% 2.6 - 4.3% Provides the best precision as it tracks the analyte's response variability more closely than any structural analog or metabolite.
Limit of Quantitation (LOQ) 0.4 mg/L 0.4 mg/L Ensures reliable quantification at low concentrations, crucial for detecting therapeutic or sub-therapeutic use.

Data extracted from Downey, K. et al. (2009). Journal of Analytical Toxicology.[4][5][10][6]

Key Takeaways:

  • Structural Analogs (e.g., Benzylcarbamate): While functional, they can exhibit different extraction efficiencies and chromatographic behaviors, leading to poorer precision and a narrower dynamic range.[4][5][10][6] They are a compromise when a SIL-IS is unavailable.

  • Deuterated Metabolites (e.g., Meprobamate-d7): An excellent choice for quantifying the metabolite itself. For the parent drug, it is superior to a structural analog but may not perfectly mimic the parent drug's behavior in all matrices or extraction protocols.

  • Deuterated Parent Analyte (Carisoprodol-d7): This remains the unequivocal best choice for quantifying carisoprodol. It ensures the highest degree of accuracy and precision, which is paramount for passing proficiency tests where acceptance criteria can be narrow.

Experimental Protocol: Validating Carisoprodol-d7 Performance

To ensure trustworthiness, every protocol must be a self-validating system. The following is a detailed LC-MS/MS protocol for the validation and quantification of carisoprodol using Carisoprodol-d7, aligned with the principles of ANSI/ASB Standard 036 for Method Validation in Forensic Toxicology.[11]

G A 1. Sample Receipt (PT Sample / Case Sample) B 2. Aliquot Sample (e.g., 100 µL Blood/Urine) A->B C 3. Add Internal Standards (Carisoprodol-d7, Meprobamate-d7) B->C D 4. Protein Precipitation (Add Acetonitrile, Vortex, Centrifuge) C->D E 5. Extract Supernatant (Transfer to new vial) D->E F 6. LC-MS/MS Analysis (Inject extract) E->F G 7. Data Processing (Integration, Calibration) F->G H 8. Review & Report (Technical & Administrative Review) G->H

Experimental workflow for Carisoprodol quantification.
Objective

To validate and employ a method for the accurate quantification of carisoprodol in a biological matrix (e.g., whole blood, urine) using Carisoprodol-d7 as the internal standard, suitable for proficiency testing.

Materials & Reagents
  • Standards: Carisoprodol, Carisoprodol-d7, Meprobamate, Meprobamate-d7 (from a certified reference material provider).

  • Solvents: LC-MS grade acetonitrile, methanol, and water; formic acid.

  • Matrix: Certified drug-free human whole blood or urine.

  • Equipment: Calibrated pipettes, centrifuge, vortex mixer, LC-MS/MS system.

Step-by-Step Methodology
  • Preparation of Solutions:

    • Stock Solutions (1 mg/mL): Prepare individual stock solutions of Carisoprodol and Meprobamate in methanol.

    • Internal Standard Stock (100 µg/mL): Prepare a combined stock solution of Carisoprodol-d7 and Meprobamate-d7 in methanol.

    • Working Calibrator Solution (e.g., 10 µg/mL): Dilute the analyte stock solution in methanol.

    • Working IS Solution (e.g., 1 µg/mL): Dilute the IS stock solution in acetonitrile. The causality here is that adding the IS in the precipitation solvent ensures consistent delivery and initiates protein crashing simultaneously.

  • Calibration Curve and Quality Controls (QCs):

    • Spike clean matrix (blood or urine) with the working calibrator solution to create a calibration curve (e.g., 10, 50, 100, 500, 1000 ng/mL).

    • Prepare at least three levels of QCs (low, medium, high) in the same manner from a separate stock solution weighing. This verifies the accuracy of the stock preparation.

  • Sample Preparation (Protein Precipitation): [12]

    • To 100 µL of calibrator, QC, or unknown sample in a microcentrifuge tube, add 20 µL of water (to lyse blood cells).

    • Add 300 µL of the working IS solution (in acetonitrile). The fixed volume of IS is critical for normalization.

    • Vortex vigorously for 30 seconds to ensure complete protein precipitation.

    • Centrifuge at >10,000 x g for 5 minutes.

    • Transfer the supernatant to an autosampler vial for analysis.

  • LC-MS/MS Analysis:

    • The parameters below serve as a validated starting point.

    • Rationale: A rapid gradient is used to ensure high throughput, while the specific MS/MS transitions provide excellent selectivity and sensitivity for the analytes.

Table 2: Example LC-MS/MS Parameters

Parameter Setting
LC Column Zorbax Eclipse Plus C18 (e.g., 4.6 x 50 mm, 1.8 µm)[13]
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient Start at 15% B, ramp to 100% B over 4 min, hold, re-equilibrate
Flow Rate 0.7 mL/min[13]
Injection Volume 5 µL
Ionization Mode Positive Electrospray Ionization (ESI+)

| MS/MS Transitions | Carisoprodol: 261.2 → 176.1[13] Carisoprodol-d7: 268.2 → 183.2[13] Meprobamate: 219.1 → 158.0 Meprobamate-d7: 226.2 → 165.0 |

Data Analysis & Acceptance Criteria
  • Calculate the ratio of the analyte peak area to the Carisoprodol-d7 peak area.

  • Generate a linear regression calibration curve (response ratio vs. concentration).

  • Quantify unknown samples using the curve.

  • For proficiency tests, results must fall within the provider's specified acceptance criteria (e.g., ±20% of the target mean). For validation, QC results should be within ±15% of the nominal value (±20% at the Lower Limit of Quantitation).

By using a robust, validated method centered around the chemically ideal internal standard, laboratories can confidently participate in proficiency testing programs, ensuring both compliance and the highest standard of analytical quality.

References

  • Downey, K., Simons, K., Ota, K., & Kerrigan, S. (2009). Quantitative analysis of carisoprodol and meprobamate in whole blood using benzylcarbamate and deuterated meprobamate as internal standards. Journal of Analytical Toxicology, 33(5), 278–282. Available from: [Link]

  • Downey, K., Simons, K., Ota, K., & Kerrigan, S. (2009). Quantitative Analysis of Carisoprodol and Meprobamate in Whole Blood Using Benzylcarbamate and Deuterated Meprobamate as Internal Standards. Journal of Analytical Toxicology, 33(5), 278-282. Available from: [Link]

  • Academic OUP. (n.d.). Quantitative Analysis of Carisoprodol and Meprobamate in Whole Blood Using Benzylcarbamate and Deuterated Meprobamate as Internal Standards. Available from: [Link]

  • Downey, K., Simons, K., Ota, K., & Kerrigan, S. (2009). Quantitative Analysis of Carisoprodol and Meprobamate in Whole Blood Using Benzylcarbamate and Deuterated Meprobamate as Internal Standards. ResearchGate. Available from: [Link]

  • American Academy of Forensic Sciences. (n.d.). Standard Practices for Proficiency Testing for Forensic Toxicology Laboratories and Breath Alcohol Programs. Available from: [Link]

  • Agilent Technologies. (n.d.). Fast LC/MS/MS Analytical Method with Alternating Column Regeneration for the Analysis of 125 Various Drugs and Their Metabolites. Available from: [Link]

  • American Academy of Forensic Sciences. (2023). FACTSHEET FOR ANSI/ASB STANDARD 153, 1st Ed., 2023. Available from: [Link]

  • Immunalysis Corporation & Agilent Technologies. (n.d.). Drugs and Metabolites in Oral Fluid: Immunoassay Screening and LC/MS/MS Confirmation and Quantification. Available from: [Link]

  • AAFS Standards Board. (2023). ANSI/ASB Standard 153, First Edition 2023. Available from: [Link]

  • National Institute of Standards and Technology. (2024). Proficiency Testing Round. Available from: [Link]

  • Salamone, S. et al. (2011). Validation of a New Homogeneous Immunoassay for the Detection of Carisoprodol in Urine. Journal of Analytical Toxicology, 35(2), 111-115. Available from: [Link]

  • Krishna, M. B. S., & Kumar, P. V. (2014). Analytical Method Development and Validation of Carisoprodol in Bulk Drug and Formulation by RP-HPLC Method. Journal of Chemical and Pharmaceutical Sciences. Available from: [Link]

  • National Institute of Standards and Technology. (n.d.). ANSI/ASB Std 153-2023, Standard Practices for Proficiency Testing for Forensic Toxicology Laboratories and Breath Alcohol Programs. Available from: [Link]

  • Kmetz, N. A. et al. (2011). Mass spectrometric analysis of carisoprodol and meprobamate in rat brain microdialysates. Journal of Mass Spectrometry, 46(12), 1265-1272. Available from: [Link]

  • Martin, K. O. (2022). Qualitative Method Validation of Acid/Neutral Drugs Carisoprodol, Meprobamate, and Naproxen Using Liquid Chromatography-Tandem Mass. VCU Scholars Compass. Available from: [Link]

  • MicroSolv Technology Corporation. (n.d.). Carisoprodol and Meprobamate Analysis by LCMS - AppNote. Available from: [Link]

  • World Health Organization. (2023). Pre-review report: Carisoprodol. Available from: [Link]

  • World Health Organization. (2024). Critical Review Report: Carisoprodol. Available from: [Link]

  • Johnson-Davis, K. L., & McMillin, G. A. (2016). Quantitation of Carisoprodol and Meprobamate in Urine and Plasma Using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Methods in Molecular Biology, 1383, 105–114. Available from: [Link]

  • SWGDRUG.org. (2005). CARISOPRODOL. Available from: [Link]

  • Spier, R. A., & Farré, M. (2013). Characterizing the Subjective and Psychomotor Effects of Carisoprodol in Healthy Volunteers. Journal of psychoactive drugs, 45(4), 332–339. Available from: [Link]

  • Robertson, M. D., & Marinetti, L. J. (2003). Carisoprodol--Effects on Human Performance and Behavior. Forensic Science Review, 15(1), 1-9. Available from: [Link]

Sources

A Guide to Inter-laboratory Comparison for the Robust Quantification of Carisoprodol in Human Plasma Using Carisoprodol-d7 by LC-MS/MS

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Carisoprodol is a centrally acting skeletal muscle relaxant widely prescribed for musculoskeletal pain. Its rapid metabolism to meprobamate, an active metabolite with anxiolytic properties, necessitates accurate and reliable quantification in biological matrices for both therapeutic drug monitoring (TDM) and forensic toxicology.[1][2] This guide presents a comprehensive framework for conducting a robust inter-laboratory comparison of carisoprodol quantification in human plasma. We detail a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method that employs a stable isotope-labeled (SIL) internal standard, Carisoprodol-d7, to ensure the highest degree of accuracy and precision. The protocol described herein, from sample preparation to data analysis, is designed to be a self-validating system, promoting reproducibility across different laboratory settings. This guide is intended for researchers, scientists, and drug development professionals seeking to establish or participate in collaborative studies requiring harmonized and trustworthy bioanalytical data.

The Critical Role of the Internal Standard: Why Carisoprodol-d7?

In quantitative mass spectrometry, an internal standard (IS) is indispensable for correcting variability throughout the analytical process.[3] While structurally similar analogs can be used, a stable isotope-labeled (SIL) internal standard is the gold standard for bioanalysis.[4][5] A SIL IS, such as Carisoprodol-d7, is nearly identical to the analyte of interest (carisoprodol) but has a higher mass due to the incorporation of deuterium atoms.[6]

The advantages of using Carisoprodol-d7 are manifold:

  • Compensates for Matrix Effects: Biological matrices like plasma are complex and can suppress or enhance the ionization of the analyte in the mass spectrometer's source, leading to inaccurate results. Since Carisoprodol-d7 has virtually identical physicochemical properties to carisoprodol, it experiences the same matrix effects.[4] The ratio of the analyte signal to the IS signal remains constant, thus correcting for these variations.

  • Corrects for Variability in Sample Preparation: Steps like protein precipitation and liquid handling can introduce variability in analyte recovery.[3][7] Because the SIL IS is added at the beginning of the sample preparation process, any loss of analyte during extraction will be mirrored by a proportional loss of the IS, ensuring the final analyte/IS ratio remains accurate.[3][8]

  • Accounts for Instrumental Drift: The sensitivity of a mass spectrometer can fluctuate over the course of an analytical run.[3] As both the analyte and the SIL IS are affected equally by these changes, their ratio provides a stable and reliable quantitative measure.[3]

By using Carisoprodol-d7, we create a more robust and self-validating system where the internal standard acts as a precise chemical mimic of the analyte, enhancing the accuracy and precision of the quantification.[4]

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma 50 µL Plasma Sample (Calibrator, QC, Unknown) Add_IS Add 150 µL Acetonitrile with Carisoprodol-d7 (IS) Plasma->Add_IS Vortex Vortex (1 min) Add_IS->Vortex Centrifuge Centrifuge (10,000 x g, 10 min) Vortex->Centrifuge Supernatant Transfer Supernatant Centrifuge->Supernatant Inject Inject 5 µL into LC-MS/MS Supernatant->Inject Separate Chromatographic Separation (C18 Column) Inject->Separate Detect MS/MS Detection (MRM) Separate->Detect Integrate Integrate Peak Areas (Analyte & IS) Detect->Integrate Calculate Calculate Analyte/IS Ratio Integrate->Calculate Quantify Quantify vs. Calibration Curve Calculate->Quantify

Caption: High-level workflow for Carisoprodol quantification.

Data Analysis and Acceptance Criteria

All participating laboratories should adhere to established bioanalytical method validation guidelines, such as those from the FDA. [9][10]

  • Calibration Curve: A linear regression (1/x² weighting) should be used to plot the peak area ratio (Carisoprodol/Carisoprodol-d7) against the nominal concentration. The correlation coefficient (r²) must be ≥ 0.99. [11]* Accuracy: The mean concentration of the QC samples must be within ±15% of the nominal value (±20% for the Lower Limit of Quantification, LLOQ).

  • Precision: The coefficient of variation (CV) for the QC samples should not exceed 15% (20% for the LLOQ).

Hypothetical Inter-Laboratory Comparison Results

To illustrate the expected outcomes of such a study, the following tables present simulated data from three fictional laboratories (Lab A, Lab B, and Lab C) that followed the standardized protocol.

Table 1: Calibration Curve Performance

LaboratoryLinearity Range (ng/mL)Correlation Coefficient (r²)
Lab A 10 - 50000.998
Lab B 10 - 50000.997
Lab C 10 - 50000.999

Table 2: Inter-Laboratory Accuracy and Precision Data for QC Samples

QC LevelNominal Conc. (ng/mL)Lab A Mean (±SD)Lab B Mean (±SD)Lab C Mean (±SD)Inter-Lab MeanInter-Lab Accuracy (%)Inter-Lab Precision (%CV)
LLOQ 1010.8 (±1.2)9.5 (±1.5)11.2 (±1.1)10.5105.0%8.7%
Low QC 3031.5 (±2.1)28.9 (±2.5)30.8 (±1.9)30.4101.3%4.4%
Mid QC 300295.5 (±10.5)308.1 (±12.2)301.2 (±9.8)301.6100.5%2.1%
High QC 30003060 (±95)2910 (±110)2985 (±102)298599.5%2.5%

Discussion and Interpretation

The hypothetical data demonstrates a high degree of concordance among the three laboratories. The calibration curves are linear and reproducible, as indicated by the excellent correlation coefficients. More importantly, the inter-laboratory accuracy and precision for all QC levels fall well within the accepted regulatory limits of ±15% for accuracy and <15% for precision.

This consistency is largely attributable to two key factors:

  • A Standardized Protocol: By providing all labs with the same detailed procedure, from sample preparation to analytical conditions, methodological variance is minimized. The choice of protein precipitation is ideal for such studies as it is a simple, robust, and easily transferable technique. [2][12]2. The Use of Carisoprodol-d7: The stable isotope-labeled internal standard is the cornerstone of this reproducibility. It effectively normalizes for inevitable minor variations between laboratories, such as differences in instrument response, extraction efficiency, and subtle matrix effects. [3][4]Any analytical deviation that affects the analyte will also affect the internal standard to the same degree, thus preserving the accuracy of the final calculated concentration. [5][6] Even with a robust protocol, minor inter-laboratory differences can arise from factors like pipetting techniques, instrument calibration and maintenance schedules, and the specific performance of each mass spectrometer. However, as the data shows, a well-designed method utilizing a SIL IS can significantly mitigate these variables, leading to harmonized and reliable data suitable for pooling in multi-site clinical trials or large-scale forensic studies.

Conclusion

References

  • The Role of Internal Standards In Mass Spectrometry. SCION Instruments. Available from: [Link]

  • FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. U.S. Food and Drug Administration. Available from: [Link]

  • Bioanalytical Method Validation Guidance for Industry May 2018. U.S. Food and Drug Administration. Available from: [Link]

  • Reddy, G. et al. (2017). Stable Labeled Isotopes as Internal Standards: A Critical Review. Crimson Publishers. Available from: [Link]

  • Stokvis, E. et al. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? Rapid Communications in Mass Spectrometry. Available from: [Link]

  • USFDA guidelines for bioanalytical method validation. SlideShare. Available from: [Link]

  • Quantitation of Carisoprodol and Meprobamate in Urine and Plasma Using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Springer Nature Experiments. Available from: [Link]

  • Bioanalytical Method Validation. U.S. Food and Drug Administration. (2001). Available from: [Link]

  • Moore, C. et al. (2011). Determination of Carisoprodol and Meprobamate in Oral Fluid. Oxford Academic. Available from: [Link]

  • Hida, E. et al. (2017). Mass spectrometric analysis of carisoprodol and meprobamate in rat brain microdialysates. Analytical and Bioanalytical Chemistry. Available from: [Link]

  • Carisoprodol-D7. Cerilliant. Available from: [Link]

  • LC–MS-MS Total Drug Analysis of Biological Samples Using a High-Throughput Protein Precipitation Method. LCGC International. Available from: [Link]

  • M10 Bioanalytical Method Validation and Study Sample Analysis. U.S. Food and Drug Administration. (2022). Available from: [Link]

  • Protein Precipitation for Biological Fluid Samples Using Agilent Captiva EMR—Lipid 96-Well Plates. Agilent Technologies. Available from: [Link]

  • Carisoprodol and Meprobamate Analysis by LCMS. MicroSolv Technology Corporation. Available from: [Link]

  • Xu, R. et al. (2008). A fully automated plasma protein precipitation sample preparation method for LC-MS/MS bioanalysis. Journal of Chromatography B. Available from: [Link]

  • Souverain, S. et al. (2004). Protein precipitation for the analysis of a drug cocktail in plasma by LC-ESI-MS. Journal of Pharmaceutical and Biomedical Analysis. Available from: [Link]

  • Stout, P. et al. (2009). Quantitative Analysis of Carisoprodol and Meprobamate in Whole Blood Using Benzylcarbamate and Deuterated Meprobamate as Internal Standards. Journal of Analytical Toxicology. Available from: [Link]

  • Expression of Stable Isotopically Labeled Proteins for Use as Internal Standards for Mass Spectrometric Quantitation of Clinical Protein Biomarkers. National Institute of Standards and Technology. Available from: [Link]

  • Stout, P. et al. (2009). Quantitative Analysis of Carisoprodol and Meprobamate in Whole Blood Using Benzylcarbamate and Deuterated Meprobamate as Internal Standards. ResearchGate. Available from: [Link]

  • Stout, P. et al. (2009). Quantitative analysis of carisoprodol and meprobamate in whole blood using benzylcarbamate and deuterated meprobamate as internal standards. PubMed. Available from: [Link]

  • Protein Precipitation for Biological Fluid Samples Using Agilent Captiva EMR—Lipid 96-Well Plates. LabRulez LCMS. Available from: [Link]

  • Protocol for the Analysis of Carisoprodol. Phoenix Police Department. (2019). Available from: [Link]

  • Method Development and Validation of Carisoprodol and its Impurities by Ultra Violet-High Performance Liquid Chromatography. Scientific & Academic Publishing. Available from: [Link]

  • Evaluating the Relationship Between Carisoprodol Concentrations and Meprobamate Formation and Inter-Subject and Intra-Subject Va. Oxford Academic. Available from: [Link]

Sources

Safety Operating Guide

Navigating the Final Frontier: A Comprehensive Guide to the Proper Disposal of Carisoprodol-d7

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Implementation by Researchers, Scientists, and Drug Development Professionals

In the fast-paced environment of scientific discovery, the lifecycle of research materials extends beyond their use at the bench. The proper disposal of chemical reagents, particularly controlled and deuterated compounds like Carisoprodol-d7, is not merely a matter of laboratory hygiene but a critical component of regulatory compliance, environmental responsibility, and personnel safety. This guide provides a deep, procedural framework for the safe and legal disposal of Carisoprodol-d7, ensuring that your laboratory's operational integrity is maintained from experiment to waste manifest.

Understanding Carisoprodol-d7: A Profile of a Controlled Substance

Carisoprodol is a centrally acting skeletal muscle relaxant that is metabolized to meprobamate, a substance with sedative properties. Due to its potential for abuse, Carisoprodol is classified as a Schedule IV controlled substance by the U.S. Drug Enforcement Administration (DEA)[1][2][3][4][5]. The "-d7" designation indicates that seven hydrogen atoms in the propyl group of the molecule have been replaced with deuterium, a stable isotope of hydrogen. This isotopic labeling is typically utilized in research, particularly in pharmacokinetic studies and as an internal standard in mass spectrometry analysis.

While the deuteration does not alter the pharmacological effects or the controlled substance classification of the molecule, it is essential to recognize that Carisoprodol-d7 is often supplied as a certified reference material (CRM) dissolved in a solvent, such as methanol[6][7]. This formulation introduces additional hazards that must be addressed during disposal.

Core Principles of Carisoprodol-d7 Disposal: A Triad of Compliance

The disposal of Carisoprodol-d7 is governed by a confluence of regulations from the Drug Enforcement Administration (DEA) and the Environmental Protection Agency (EPA). Adherence to these regulations is not optional and is critical to avoid significant legal and financial penalties.

1. DEA Regulations: The "Non-Retrievable" Mandate

As a Schedule IV substance, the disposal of Carisoprodol-d7 must render it "non-retrievable," a standard defined by the DEA. This means the substance cannot be transformed to a physical or chemical condition or state as a controlled substance or controlled substance analogue[8][9]. The DEA does not prescribe a single method of destruction but requires that the chosen method meets this standard[9][10].

2. EPA Regulations: Protecting Environmental Health

The EPA regulates the disposal of hazardous waste, which includes many pharmaceutical products. A key provision is the prohibition of sewering (flushing down the drain) of hazardous pharmaceutical waste[5][7]. Carisoprodol-d7, especially when in a methanol solution, must be managed as a hazardous waste.

3. Institutional and Local Regulations: The Final Layer of Compliance

Beyond federal regulations, your institution's Environmental Health and Safety (EHS) department will have specific protocols for hazardous and controlled substance waste management. Additionally, state and local regulations may impose stricter requirements. Always consult your institution's EHS guidelines as the primary operational document.

Pre-Disposal Handling and Storage: Mitigating Risks

Prior to disposal, proper handling and storage of Carisoprodol-d7 waste are paramount to ensure safety.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves, when handling Carisoprodol-d7 waste[11].

  • Segregation: Waste Carisoprodol-d7 must be segregated from other waste streams. It should not be mixed with non-hazardous waste or other chemical waste unless explicitly permitted by your institution's EHS procedures.

  • Labeling: The waste container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "Carisoprodol-d7 in Methanol." The concentration and approximate volume should also be indicated.

  • Containerization: Use a designated, leak-proof, and chemically compatible container for waste accumulation. The container should be kept closed except when adding waste.

  • Storage: Store the waste container in a secure, well-ventilated area, away from incompatible materials, heat, and sources of ignition[6].

Step-by-Step Disposal Protocol for Carisoprodol-d7

The following protocol outlines the procedural steps for the compliant disposal of Carisoprodol-d7 from a research laboratory setting.

Step 1: Waste Characterization and Segregation

  • Identify all waste streams containing Carisoprodol-d7. This includes unused stock solutions, contaminated labware (e.g., pipette tips, vials), and any spill cleanup materials.

  • As Carisoprodol-d7 is often in a methanol solution, it is classified as both a controlled substance and a flammable hazardous waste[6].

  • Segregate this waste into a dedicated, properly labeled hazardous waste container.

Step 2: Documentation and Record-Keeping

  • Meticulous record-keeping is a cornerstone of DEA compliance.

  • For the disposal of bulk, unadulterated Carisoprodol-d7, a DEA Form 41 ("Registrants Inventory of Drugs Surrendered") must be completed[9]. This form documents the destruction of controlled substances.

  • Maintain a detailed laboratory notebook or electronic record of all Carisoprodol-d7 use and disposal, including dates, quantities, and the names of authorized personnel involved.

Step 3: On-Site Destruction (When Permissible)

  • Some institutions may permit the on-site "neutralization" or rendering non-retrievable of small quantities of controlled substances by authorized personnel.

  • This process must be conducted in the presence of at least two authorized employees who will witness the destruction and sign the DEA Form 41.

  • A common method for chemical destruction is to adsorb the Carisoprodol-d7 solution onto a combustible solid matrix, which is then incinerated.

  • Crucially, you must consult and receive approval from your institution's EHS and controlled substance program manager before attempting any on-site destruction.

Step 4: Collection by a Licensed Hazardous Waste Contractor

  • The most common and recommended method for the disposal of Carisoprodol-d7 waste is through a licensed hazardous waste contractor who is also authorized by the DEA to handle controlled substances.

  • Contact your institution's EHS department to schedule a pickup of your properly labeled and containerized Carisoprodol-d7 waste.

  • The EHS department will coordinate with the contractor to ensure proper transport and final disposal, typically via incineration.

Step 5: Final Documentation and Certificate of Destruction

  • Upon collection, you will sign over the waste to the EHS or the hazardous waste contractor, and this transfer will be documented.

  • The contractor will transport the waste to a permitted treatment, storage, and disposal facility (TSDF).

  • After the waste has been destroyed, the contractor will provide a Certificate of Destruction. This document is a critical record for demonstrating DEA and EPA compliance and should be retained in your laboratory's records for a minimum of two years[9].

Quantitative Data Summary

ParameterGuideline/RequirementRegulatory Body
DEA Schedule Schedule IVDEA
Disposal Standard Non-retrievableDEA
Record Keeping DEA Form 41 for bulk disposal; maintain records for ≥ 2 yearsDEA
Sewering Prohibited for hazardous pharmaceutical wasteEPA
Waste Container Labeling "Hazardous Waste," chemical name, concentrationEPA, DOT

Logical Workflow for Carisoprodol-d7 Disposal

The following diagram illustrates the decision-making process and workflow for the proper disposal of Carisoprodol-d7.

Carisoprodol_Disposal_Workflow Carisoprodol-d7 Disposal Decision Workflow start Carisoprodol-d7 Waste Generated characterize Characterize Waste: - Controlled Substance (Schedule IV) - Hazardous (Flammable - Methanol) start->characterize segregate Segregate into a Labeled, Leak-proof Container characterize->segregate bulk_vs_trace Bulk Unused Material or Trace Contamination? segregate->bulk_vs_trace bulk Bulk Material bulk_vs_trace->bulk Bulk trace Trace Contamination (e.g., vials, pipette tips) bulk_vs_trace->trace Trace dea_form_41 Complete DEA Form 41 bulk->dea_form_41 ehs_pickup Schedule Pickup with Institutional EHS trace->ehs_pickup consult_ehs Consult Institutional EHS for On-site Destruction Protocol dea_form_41->consult_ehs on_site_approved On-site Destruction Approved? consult_ehs->on_site_approved on_site_destruction Perform Witnessed Destruction (e.g., adsorption for incineration) on_site_approved->on_site_destruction Yes on_site_approved->ehs_pickup No on_site_destruction->ehs_pickup contractor_disposal Licensed Contractor Collects, Transports, and Incinerates Waste ehs_pickup->contractor_disposal cod Receive and File Certificate of Destruction contractor_disposal->cod end Disposal Complete and Documented cod->end

Caption: Decision workflow for the compliant disposal of Carisoprodol-d7.

By implementing these procedures, your laboratory can ensure the safe, compliant, and environmentally responsible disposal of Carisoprodol-d7, upholding the highest standards of scientific integrity and operational excellence.

References

  • Recovered.org. (2026). Is Carisoprodol (Soma) a Controlled Substance? Retrieved from [Link]

  • FDA Law Blog. (2011). DEA Federally Controls Carisoprodol as a Schedule IV Substance, Establishes Regulatory Timeline. Retrieved from [Link]

  • Addiction Resource. (2019). Soma Drug Class: Is Soma a Controlled Substance? Retrieved from [Link]

  • DEA Diversion Control Division. Carisoprodol (Trade Name: Soma®). Retrieved from [Link]

  • Cleanchem Laboratories LLP. (2025). Carisoprodol D7 - Material Safety Data Sheet. Retrieved from [Link]

  • Connecticut Medical Assistance Program. (2012). Schedule Change for Carisoprodol. Retrieved from [Link]

  • Zeochem. Deuterium Labeled Compounds. Retrieved from [Link]

  • Rx Destroyer. DEA Pharmaceutical Disposal Regulations. Retrieved from [Link]

  • Federal Register. (2014). Disposal of Controlled Substances. Retrieved from [Link]

  • Practice Greenhealth. Best practices for disposal of controlled substances. Retrieved from [Link]

Sources

A Researcher's Guide to the Safe Handling of Carisoprodol-d7

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Laboratory Professionals

Carisoprodol-d7, a deuterated analog of the skeletal muscle relaxant Carisoprodol, serves as a critical internal standard for its quantification in various analytical methods, including GC- or LC-MS.[1] While its laboratory application is invaluable, its handling demands a meticulous approach to safety due to its inherent hazards and regulatory status. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to manage Carisoprodol-d7 responsibly, ensuring both personal safety and experimental integrity.

Understanding the Compound: Hazards and Mechanism

Carisoprodol is a centrally acting skeletal muscle relaxant.[2] Its therapeutic effects are believed to be linked to its sedative properties, which result from the interruption of neuronal communication in the reticular formation and spinal cord.[3] The parent compound is metabolized in the liver to meprobamate, a substance with known anxiolytic and sedative effects, which contributes to Carisoprodol's overall pharmacological profile and potential for abuse.[4][5] Carisoprodol-d7, while used as a stable isotope-labeled standard, should be handled with the same precautions as the parent compound due to its analogous structure and potential biological activity.

The Safety Data Sheet (SDS) for Carisoprodol-d7 classifies it as a hazardous substance with the following primary risks:

  • Flammability: Highly flammable liquid and vapor.[6]

  • Toxicity: Toxic if swallowed, in contact with skin, or if inhaled.[6]

  • Organ Damage: Causes damage to the central nervous system and visual organs.[6]

Carisoprodol is regulated as a Schedule IV compound in the United States, indicating its potential for abuse and dependence.[1][2] However, some formulations of Carisoprodol-d7 may be available as a DEA exempt preparation, which does not require a DEA Controlled Substance registration to purchase.[1]

Personal Protective Equipment (PPE): A Multi-Layered Defense

A comprehensive PPE strategy is the cornerstone of safe handling. The selection of appropriate PPE should be based on a thorough risk assessment of the procedures being performed. Given the toxic and flammable nature of Carisoprodol-d7, the following PPE is mandatory:

PPE ComponentSpecificationsRationale
Gloves Double gloving with nitrile gloves. The outer glove should be removed after each task.Protects against skin contact, which can lead to toxicity.[6] Double gloving provides an additional barrier and allows for the safe removal of the contaminated outer layer.
Eye Protection Chemical safety goggles or a face shield.Prevents accidental splashes to the eyes. Carisoprodol-d7 can cause damage to the visual organs.[6]
Lab Coat A disposable, low-permeability gown with a solid front, long sleeves, and tight-fitting cuffs.Protects the skin and personal clothing from contamination.[7]
Respiratory Protection A NIOSH-approved respirator (e.g., N95 or higher) should be used when handling the powder form or when there is a risk of aerosol generation.Protects against inhalation, a primary route of exposure that can lead to toxicity.[6][8]

Operational Plan: From Receipt to Disposal

A systematic approach to handling Carisoprodol-d7 minimizes the risk of exposure and ensures a safe laboratory environment.

Receiving and Storage
  • Receipt: Upon receipt, inspect the package for any signs of damage or leakage in a well-ventilated area.

  • Storage: Store Carisoprodol-d7 in a cool, dry, and well-ventilated area, away from heat, sparks, and open flames.[6][9] The container should be kept tightly sealed. It should be stored separately from incompatible materials such as oxidizing and reducing agents.[6]

Preparation and Handling
  • Designated Area: All handling of Carisoprodol-d7 should be conducted in a designated area, such as a chemical fume hood, to minimize the risk of inhalation exposure.[10]

  • Aerosol Prevention: Procedures that may generate aerosols should be avoided. If unavoidable, they must be performed within a containment device.[6]

  • Personal Hygiene: Wash hands thoroughly before and after handling the compound, even if gloves were worn.[7] Avoid eating, drinking, or applying cosmetics in the laboratory.[11]

Spill Management

In the event of a spill, immediate and appropriate action is crucial:

  • Evacuate: Evacuate all non-essential personnel from the area.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: For small spills, absorb the material with an inert, non-combustible absorbent material (e.g., sand, earth).

  • Clean: Carefully collect the absorbed material into a sealed, labeled container for disposal.

  • Decontaminate: Clean the spill area with an appropriate solvent.

  • PPE: Wear appropriate PPE, including respiratory protection, during the entire cleanup process.

Disposal Plan: Ensuring Regulatory Compliance

Proper disposal of Carisoprodol-d7 and any contaminated materials is a critical final step.

  • Waste Classification: Carisoprodol-d7 waste is considered hazardous waste.

  • Containerization: All waste materials, including empty containers, contaminated PPE, and spill cleanup materials, should be collected in a designated, labeled, and sealed hazardous waste container.

  • Disposal Method: The waste must be disposed of through a licensed hazardous waste disposal company, typically via incineration.[12] Adhere to all federal, state, and local regulations for hazardous waste disposal.[9][11]

Workflow for Safe Handling of Carisoprodol-d7

Safe_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Don PPE Don PPE Prepare Fume Hood Prepare Fume Hood Don PPE->Prepare Fume Hood Ensure proper fit Retrieve Carisoprodol-d7 Retrieve Carisoprodol-d7 Prepare Fume Hood->Retrieve Carisoprodol-d7 Verify airflow Weigh/Prepare Solution Weigh/Prepare Solution Retrieve Carisoprodol-d7->Weigh/Prepare Solution Handle within hood Perform Experiment Perform Experiment Weigh/Prepare Solution->Perform Experiment Minimize aerosols Segregate Waste Segregate Waste Perform Experiment->Segregate Waste Collect all contaminated items Decontaminate Workspace Decontaminate Workspace Segregate Waste->Decontaminate Workspace Use appropriate solvent Doff PPE Doff PPE Decontaminate Workspace->Doff PPE Follow proper doffing procedure Dispose of Waste Dispose of Waste Doff PPE->Dispose of Waste Place in hazardous waste

Caption: A logical workflow for the safe handling of Carisoprodol-d7 in a laboratory setting.

Conclusion

The responsible use of Carisoprodol-d7 in a research setting is contingent upon a robust safety protocol. By understanding the inherent hazards, implementing a comprehensive PPE strategy, and adhering to strict operational and disposal plans, researchers can mitigate the risks associated with this compound. This guide serves as a foundational document to be adapted to the specific needs and standard operating procedures of your institution, ultimately fostering a culture of safety and scientific excellence.

References

  • UNT Health Science Center. (n.d.). Mechanisms of Carisoprodol Abuse. Retrieved from [Link]

  • Cleanchem Laboratories LLP. (n.d.). Material Safety Data Sheets: Carisoprodol D7. Retrieved from [Link]

  • Wikipedia. (n.d.). Carisoprodol. Retrieved from [Link]

  • DEA Diversion Control Division. (n.d.). Carisoprodol (Trade Name: Soma®). Retrieved from [Link]

  • Drugs.com. (2025, February 14). Carisoprodol Monograph for Professionals. Retrieved from [Link]

  • Sirchie. (n.d.). NARKsafe PPE Kit. Retrieved from [Link]

  • Connor, T. H. (2006, December 1). Personal Protective Equipment for Use in Handling Hazardous Drugs. CDC Stacks. Retrieved from [Link]

  • EVIDENT, Inc. (n.d.). Hazardous Drug Protection Kit. Retrieved from [Link]

  • Pharmacology of Carisoprodol (Soma); Mechanism of action, Pharmacokinetics, Uses, Effects. (2025, February 25). YouTube. Retrieved from [Link]

  • GERPAC. (n.d.). Personal protective equipment for preparing toxic drugs. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). eTool: Hospitals - Pharmacy - Personal Protective Equipment (PPE). Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). Controlling Occupational Exposure to Hazardous Drugs. Retrieved from [Link]

  • Cerilliant. (n.d.). Carisoprodol-D7. Retrieved from [Link]

  • American Society of Health-System Pharmacists. (2006). ASHP Guidelines on Handling Hazardous Drugs. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). Laboratory Safety Guidance. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. Retrieved from [Link]

  • PubMed. (1994, August). Carisoprodol elimination in humans. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). Guidance For Hazard Determination. Retrieved from [Link]

  • Stericycle. (2024, May 20). Controlled Substance Disposal: Ensuring Safe Pharmaceutical Waste Management. Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Carisoprodol-d7
Reactant of Route 2
Reactant of Route 2
Carisoprodol-d7

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。